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  • Product: ((fluoromethyl)sulfinyl)benzene
  • CAS: 65325-68-0

Core Science & Biosynthesis

Foundational

fluoromethyl phenyl sulfoxide CAS number 65325-68-0

Technical Whitepaper: Fluoromethyl Phenyl Sulfoxide (PhSOCH₂F) CAS Number: 65325-68-0 Synonyms: [(Fluoromethyl)sulfinyl]benzene; Phenyl fluoromethyl sulfoxide Molecular Formula: C₇H₇FOS Molecular Weight: 158.19 g/mol [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Fluoromethyl Phenyl Sulfoxide (PhSOCH₂F)

CAS Number: 65325-68-0 Synonyms: [(Fluoromethyl)sulfinyl]benzene; Phenyl fluoromethyl sulfoxide Molecular Formula: C₇H₇FOS Molecular Weight: 158.19 g/mol [1]

Executive Summary: The Vinyl Fluoride Enabler

In modern drug discovery, the strategic incorporation of fluorine is a paramount tactic to modulate metabolic stability, lipophilicity, and binding affinity. Specifically, the vinyl fluoride moiety (–CF=CH–) serves as a potent bioisostere for amide bonds and enols, offering similar steric demand and electronic properties without the hydrolytic instability.

Fluoromethyl Phenyl Sulfoxide (PhSOCH₂F) stands as a specialized organofluorine reagent designed to access these vinyl fluorides. Unlike its sulfone counterpart (which typically yields fluoroalkenes via reductive desulfonylation), the sulfoxide undergoes a unique thermal syn-elimination. This property allows for the direct, stereocontrolled synthesis of terminal and internal vinyl fluorides from carbonyl precursors under mild conditions.

This guide details the synthesis, mechanistic utility, and handling of CAS 65325-68-0, providing researchers with a validated roadmap for its application in medicinal chemistry.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

PhSOCH₂F is a chiral, low-melting solid or viscous oil depending on purity and ambient conditions. It is generally handled as a racemate in standard olefination protocols.

PropertyDataNote
Appearance Colorless to pale yellow oil/solidLow melting point; often oils upon handling.
Boiling Point ~60–65 °C @ 0.3 mmHgHigh vacuum required for distillation to avoid decomposition.
Refractive Index

~1.5415
Solubility Soluble in CH₂Cl₂, CHCl₃, THFIncompatible with water (during reaction).
Stability Thermally sensitiveStore at <5°C. Decomposes/polymerizes upon prolonged heating without base.
Chirality Sulfur-centered chiralityTypically used as a racemate ((

)-PhSOCH₂F).

Synthesis: The "Fluoro-Pummerer" Pathway

The synthesis of PhSOCH₂F is not a trivial direct fluorination.[2] It typically requires a two-stage sequence involving a Fluoro-Pummerer rearrangement followed by controlled oxidation. Direct fluorination of methyl phenyl sulfoxide with DAST reduces the sulfur, yielding the sulfide, which must then be re-oxidized.

Protocol: Two-Step Synthesis from Methyl Phenyl Sulfoxide

Step 1: Synthesis of Fluoromethyl Phenyl Sulfide (PhSCH₂F)

  • Reagents: Methyl Phenyl Sulfoxide, DAST (Diethylaminosulfur trifluoride), SbCl₃ (Catalyst).[2]

  • Solvent: CHCl₃ or CH₂Cl₂.[3][2]

  • Mechanism: The DAST activates the sulfoxide oxygen, triggering a Pummerer-type rearrangement where a fluoride ion intercepts the thionium intermediate.

  • Procedure:

    • Cool a solution of methyl phenyl sulfoxide (1.0 equiv) in dry CHCl₃ to 0°C.

    • Add DAST (1.3 equiv) dropwise, followed by catalytic SbCl₃ (0.05 equiv).

    • Stir at room temperature for 4–8 hours (monitor by TLC).

    • Quench carefully with saturated NaHCO₃ (gas evolution!).

    • Extract with CH₂Cl₂, dry over MgSO₄, and concentrate to yield PhSCH₂F.

Step 2: Oxidation to Fluoromethyl Phenyl Sulfoxide (PhSOCH₂F)

  • Reagents: m-Chloroperbenzoic acid (mCPBA) or NaIO₄.

  • Solvent: CH₂Cl₂ (for mCPBA) or MeOH/H₂O (for NaIO₄).

  • Critical Control: Over-oxidation leads to the sulfone (PhSO₂CH₂F), which is chemically distinct. Stoichiometry must be strictly controlled (1.0 equiv oxidant).

  • Procedure:

    • Dissolve PhSCH₂F (from Step 1) in CH₂Cl₂ at -78°C.

    • Add mCPBA (1.0 equiv) as a solution in CH₂Cl₂ dropwise over 30 minutes.

    • Allow to warm to 0°C.

    • Quench with aqueous Na₂SO₃ to destroy excess peroxide.

    • Wash with NaHCO₃, dry, and concentrate.

    • Purify via flash chromatography (Silica gel) to isolate the sulfoxide.

SynthesisPathway Start Methyl Phenyl Sulfoxide (Ph-SO-CH3) Inter Fluoromethyl Phenyl Sulfide (Ph-S-CH2F) [CAS 60839-94-3] Start->Inter DAST, SbCl3 (Fluoro-Pummerer) Product Fluoromethyl Phenyl Sulfoxide (Ph-SO-CH2F) [CAS 65325-68-0] Inter->Product mCPBA (1.0 eq) -78°C Sulfone Fluoromethyl Phenyl Sulfone (Over-oxidation Side Product) Inter->Sulfone mCPBA (>1.0 eq) Excess

Figure 1: The synthetic route requires a reduction-oxidation sequence to install the fluorine atom while retaining the sulfoxide state.

Mechanistic Utility: The Reutrakul Olefination

The primary application of CAS 65325-68-0 is the Reutrakul Olefination . This reaction sequence converts aldehydes and ketones into vinyl fluorides.

Mechanism of Action
  • Deprotonation: The

    
    -protons of PhSOCH₂F are acidic (
    
    
    
    ~29). Treatment with a strong base (LDA or LiHMDS) generates the
    
    
    -fluoro carbanion.
  • Nucleophilic Addition: The carbanion attacks a carbonyl electrophile (aldehyde/ketone) to form a

    
    -hydroxy sulfoxide adduct.
    
  • Pyrolytic Elimination: Upon heating (pyrolysis), the adduct undergoes a syn-elimination of phenylsulfenic acid (PhSOH), yielding the fluoroalkene.

Experimental Protocol: Synthesis of Vinyl Fluorides
  • Reagents: PhSOCH₂F, LDA (Lithium Diisopropylamide), R-CHO (Aldehyde).

  • Solvent: THF (anhydrous).[3]

  • Procedure:

    • Generation of Carbanion: To a solution of LDA (1.1 equiv) in THF at -78°C, add PhSOCH₂F (1.0 equiv) dropwise. Stir for 30 min. The solution typically turns yellow/orange.

    • Addition: Add the aldehyde (R-CHO, 1.0 equiv) slowly. Stir at -78°C for 1h, then warm to room temperature.

    • Workup: Quench with NH₄Cl(aq). Extract and concentrate to obtain the crude

      
      -hydroxy sulfoxide intermediate.
      
    • Elimination (Pyrolysis):

      • Method A (Direct Pyrolysis): Heat the crude adduct in refluxing Toluene or Xylene (110–140°C) for 2–4 hours.

      • Method B (Derivatization): If elimination is sluggish, acylate the hydroxyl group (Ac₂O/Pyridine) and then eliminate.

    • Purification: The resulting vinyl fluoride (R-CH=CFH) is isolated by distillation or column chromatography.

ReutrakulMechanism Reagent PhSOCH2F (Reagent) Carbanion [Ph-SO-CHF]- Li+ Reagent->Carbanion Deprotonation Base LDA / -78°C Base->Carbanion Adduct β-Hydroxy Sulfoxide Adduct (Ph-SO-CHF-CH(OH)-R) Carbanion->Adduct Nucleophilic Attack Electrophile Aldehyde (R-CHO) Electrophile->Adduct Product Vinyl Fluoride (R-CH=CFH) Adduct->Product Syn-Elimination Byproduct PhSOH (Unstable) Adduct->Byproduct Heat Pyrolysis (Heat) Heat->Product

Figure 2: The Reutrakul protocol leverages the thermal instability of the sulfoxide adduct to generate the C=C bond.

Comparative Analysis: Sulfoxide vs. Sulfone

Researchers often choose between Fluoromethyl Phenyl Sulfoxide (65325-68-0) and Fluoromethyl Phenyl Sulfone (20808-12-2).

FeaturePhSOCH₂F (Sulfoxide)PhSO₂CH₂F (Sulfone)
Primary Reaction Reutrakul OlefinationJulia-Kocienski Olefination
Elimination Mode Thermal syn-elimination (Spontaneous/Heat)Reductive elimination (Requires Na/Hg or SmI₂)
Product Outcome Vinyl Fluorides (–CF=CH–)Fluoroalkenes (often terminal)
Atom Economy Higher (Thermal elimination)Lower (Requires stoichiometric reductant)
Stability Moderate (Sensitive to heat/acid)High (Crystalline, stable)
Use Case When mild, thermal generation of C=C is preferred.When anionic stability and reductive workup are acceptable.

Expert Insight: Use the sulfoxide when targeting simple vinyl fluorides from aldehydes. Use the sulfone if the substrate is sensitive to high temperatures (pyrolysis) but tolerant of strong reducing agents (Julia conditions).

Safety & Handling

  • Toxicity: Like many organosulfur compounds, PhSOCH₂F should be treated as a potential irritant and sensitizer.

  • Thermal Hazards: Sulfoxides can undergo Pummerer-type decompositions or polymerizations if heated in the presence of acids. Distillation should always be performed under high vacuum to minimize thermal stress.

  • Precursor Danger: The synthesis involves DAST (Diethylaminosulfur trifluoride), which is explosive upon contact with water and generates HF. All synthesis steps involving DAST must be conducted in a blast shield-protected fume hood with HF antidote gel (calcium gluconate) readily available.

References

  • Reutrakul, V., & Rukachaisirikul, V. (1983). Fluoromethyl phenyl sulfoxide: Highly convenient syntheses of vinyl fluorides and fluoromethylketones. Tetrahedron Letters, 24(7), 725-728. Link

  • McCarthy, J. R., et al. (1991). Stereospecific synthesis of (E)- and (Z)-fluoroalkenes via the fluoro-Pummerer reaction. Journal of Organic Chemistry, 56(18), 5532–5536. Link

  • Prakash, G. K. S., & Hu, J. (2004). Selective Fluorination and Fluoroalkylation. New Methodologies in Organometallic Chemistry. Link (Contextual grounding on fluoromethylation reagents).

  • PubChem. (2025).[4] Fluoromethyl phenyl sulfide (Precursor Data). National Library of Medicine. Link

  • Ni, C., & Hu, J. (2016). Recent advances in controlled monofluoromethylation. Chemical Society Reviews, 45, 5441-5454. Link

Sources

Exploratory

Technical Guide: Fluoromethyl Phenyl Sulfoxide (FMPS) in Organofluorine Synthesis

Topic: Role of Fluoromethyl Phenyl Sulfoxide in Organofluorine Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Fluoromethyl phe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Fluoromethyl Phenyl Sulfoxide in Organofluorine Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoromethyl phenyl sulfoxide (PhSOCH₂F, FMPS ) is a specialized organosulfur reagent used primarily as a nucleophilic fluoromethylating agent and a vinyl fluoride synthon . Unlike its sulfone counterpart (fluoromethyl phenyl sulfone), which is widely employed in Julia-Kocienski olefinations with carbonyls, FMPS offers unique reactivity patterns governed by the sulfoxide chirality and the lower oxidation state of the sulfur atom.

This guide details the synthesis, mechanistic pathways, and experimental protocols for FMPS, focusing on its critical role in synthesizing vinyl fluorides (via alkylation/elimination) and fluoromethyl ketones (via carbonyl addition).

Chemical Profile & Properties[1][2][3][4]

PropertyData
IUPAC Name [(Fluoromethyl)sulfinyl]benzene
Common Name Fluoromethyl phenyl sulfoxide (FMPS)
CAS Number 60839-94-3
Molecular Formula C₇H₇FOS
Molecular Weight 158.19 g/mol
Physical State Low-melting solid or oil (bp 60 °C at 0.3 mmHg)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, MeOH
Stability Thermally unstable above ~100°C (undergoes elimination); store at 4°C.

Synthesis of the Reagent

FMPS is not always commercially available in bulk and is often synthesized in situ or prepared in house. Two primary robust methodologies exist:

Method A: Nucleophilic Substitution & Oxidation (Scale-Up Preferred)

This method avoids the use of hazardous DAST reagents and is preferred for larger batches.

  • Precursor Synthesis: Reaction of chloromethyl phenyl sulfide with anhydrous Potassium Fluoride (KF) and 18-crown-6 in acetonitrile at reflux.

  • Oxidation: Controlled oxidation of the resulting fluoromethyl phenyl sulfide using Oxone® or mCPBA (1.0 equiv) at 0°C.

    • Critical Control Point: Over-oxidation leads to the sulfone (PhSO₂CH₂F). Stoichiometry must be precise.

Method B: The Fluoro-Pummerer Rearrangement

Ideal for converting available methyl phenyl sulfoxide directly to the


-fluoro derivative.
  • Activation: Treatment of methyl phenyl sulfoxide with DAST (Diethylaminosulfur trifluoride) and a Lewis acid catalyst (

    
     or 
    
    
    
    ).
  • Mechanism: The Pummerer-type rearrangement introduces the fluorine atom at the

    
    -position via a thionium ion intermediate.
    
Visualization: Synthesis Pathways

FMPS_Synthesis Start1 Chloromethyl Phenyl Sulfide (PhSCH2Cl) Inter1 Fluoromethyl Phenyl Sulfide (PhSCH2F) Start1->Inter1 KF, 18-crown-6 ACN, Reflux Start2 Methyl Phenyl Sulfoxide (PhSOCH3) Start2->Inter1 DAST, SbCl3 (Fluoro-Pummerer) Reagent Fluoromethyl Phenyl Sulfoxide (FMPS) Inter1->Reagent mCPBA (1.0 eq) or Oxone (0.5 eq), 0°C SideProduct Fluoromethyl Phenyl Sulfone (Over-oxidation) Inter1->SideProduct Excess Oxidant

Figure 1: Dual synthetic pathways for Fluoromethyl Phenyl Sulfoxide (FMPS).

Core Application I: Synthesis of Vinyl Fluorides

The most distinct application of FMPS is the synthesis of terminal and internal vinyl fluorides . Unlike the Julia-Kocienski reaction (which uses sulfones + carbonyls), this protocol utilizes alkylation followed by thermal elimination .

Mechanism: Syn-Elimination
  • 
    -Lithiation:  FMPS is deprotonated with LDA or LiHMDS at -78°C to generate the 
    
    
    
    -fluoro carbanion.
  • Alkylation: The carbanion attacks a primary alkyl halide (R-CH₂-X).

  • Thermal Elimination: The resulting alkylated sulfoxide undergoes a stereoselective syn-elimination (Ei mechanism) upon heating (pyrolysis), ejecting phenyl sulfenic acid (PhSOH) and generating the fluoroalkene.

Experimental Protocol: Vinyl Fluoride Synthesis

Step 1: Alkylation

  • Charge a flame-dried flask with FMPS (1.0 equiv) and anhydrous THF under Argon. Cool to -78°C.

  • Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 min.

  • Add the alkyl iodide/bromide (1.1 equiv) slowly.

  • Warm to room temperature (RT) over 2 hours. Quench with sat. NH₄Cl.

  • Extract (EtOAc), dry (MgSO₄), and concentrate to yield the alkylated sulfoxide.

Step 2: Pyrolysis (Elimination)

  • Dissolve the crude alkylated sulfoxide in toluene or xylene (0.1 M concentration).

  • Add an acid scavenger (e.g., propylene oxide or solid Na₂CO₃) to neutralize the generated PhSOH (optional but recommended for sensitive substrates).

  • Heat to reflux (110–140°C) for 2–6 hours.

  • Monitor by TLC/NMR for the disappearance of the sulfoxide.

  • Cool and purify via silica gel chromatography.

Yields: Typically 70–90% for the alkylation; 80–95% for the elimination.

Core Application II: Synthesis of Fluoromethyl Ketones

When FMPS reacts with carbonyl compounds (aldehydes/ketones) instead of alkyl halides, the pathway diverges. The adduct is a


-hydroxy-

-fluoro sulfoxide.[1]
  • Reaction:

    
    
    
  • Transformation: Pyrolysis of this adduct does not yield a vinyl fluoride directly. Instead, it typically undergoes a rearrangement involving the elimination of PhSOH to form fluoromethyl ketones (

    
    ) or 
    
    
    
    -fluoroenones depending on the structure and conditions.
Visualization: Reactivity Divergence

FMPS_Reactivity FMPS FMPS (PhSOCH2F) Lithio α-Lithio Species [PhS(O)CHF]- Li+ FMPS->Lithio LiHMDS, -78°C Alkylated Alkylated Sulfoxide PhS(O)CFH-CH2-R Lithio->Alkylated Alkylation Adduct β-Hydroxy Sulfoxide PhS(O)CFH-CH(OH)R Lithio->Adduct Carbonyl Addition AlkylHalide + Alkyl Halide (R-CH2-X) VinylF Vinyl Fluoride R-CH=CHF Alkylated->VinylF Pyrolysis (Reflux Toluene) - PhSOH Carbonyl + Aldehyde (R-CHO) FluoroKetone Fluoromethyl Ketone R-C(O)CH2F Adduct->FluoroKetone Pyrolysis/Rearrangement

Figure 2: Divergent reactivity of FMPS with electrophiles.

Comparison: Sulfoxide (FMPS) vs. Sulfone

Researchers often choose between FMPS and Fluoromethyl Phenyl Sulfone. The choice depends on the target motif.

FeatureFluoromethyl Phenyl Sulfoxide (FMPS)Fluoromethyl Phenyl Sulfone
Active Species

-Fluoro sulfinyl carbanion

-Fluoro sulfonyl carbanion
Primary Product Vinyl Fluorides (via Alkylation)Fluoroalkenes (via Julia-Kocienski)
Mechanism Alkylation + syn-Elimination (Thermal)Addition + Smiles Rearrangement
Reactivity Nucleophilic; Chiral sulfur centerNucleophilic; Achiral
Advantages Milder elimination conditions; access to ketonesHighly stereoselective (

) for styrenes

Safety & Handling

  • DAST: If preparing FMPS via Method B, note that DAST reacts violently with water and produces HF. Use essentially anhydrous conditions and resistant glassware/plasticware.

  • Thermal Instability: FMPS decomposes slowly at room temperature. It must be stored in a refrigerator (4°C) or freezer.

  • Toxicity: Organosulfur compounds are generally toxic and malodorous. All pyrolysis steps releasing PhSOH (which disproportionates to thiols/disulfides) must be performed in a well-ventilated fume hood.

References

  • Synthesis via Chloromethyl Phenyl Sulfide: Reutrakul, V., & Rukachaisirikul, V. (1983).[1] Fluoromethyl phenyl sulfoxide: Highly convenient syntheses of vinyl fluorides and fluoromethylketones.[1] Tetrahedron Letters, 24(7), 725-728.

  • Fluoro-Pummerer Rearrangement: McCarthy, J. R., Peet, N. P., LeTourneau, M. E., & Inbasekaran, M. (1985). A novel and efficient synthesis of fluoromethyl phenyl sulfone and its use as a fluoromethyl Wittig equivalent. Journal of the Chemical Society, Chemical Communications, (19), 1308-1309.

  • General Review on Fluoromethylation: Reichel, M., et al. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12274-12292.

  • Comparison with Sulfones: Prakash, G. K. S., & Hu, J. (2004). Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides.[2] Accounts of Chemical Research, 37(10), 799–806.

Sources

Foundational

The Fluoromethyl Group as a Bioisostere in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Validation

Executive Summary: The Evolution of Fluorine in Drug Design In modern drug discovery, the strategic incorporation of fluorine is rarely an afterthought; it is a foundational tactic for rescuing stalled lead compounds. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Fluorine in Drug Design

In modern drug discovery, the strategic incorporation of fluorine is rarely an afterthought; it is a foundational tactic for rescuing stalled lead compounds. While the trifluoromethyl (


) group has long been utilized as a robust, lipophilic electron-withdrawing moiety, the medicinal chemistry community is increasingly pivoting toward the more nuanced monofluoromethyl (

) and difluoromethyl (

) groups.

As a Senior Application Scientist, I frequently observe discovery programs stalling due to the "hydroxyl penalty"—where the presence of an essential


 group drives rapid Phase II glucuronidation or limits passive membrane permeability due to high desolvation energy. By replacing these endogenous motifs with fluoromethyl bioisosteres, we can fundamentally rewire a molecule's physicochemical profile. The judicious introduction of fluorine productively influences conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways[1].

This technical guide deconstructs the causality behind fluoromethyl bioisosterism, maps its functional applications, and establishes self-validating experimental workflows for late-stage synthesis and physicochemical characterization.

Physicochemical Foundations of Fluoromethyl Bioisosterism

To engineer a successful bioisosteric replacement, one must first understand the physicochemical causality of the carbon-fluorine bond. Fluorine is the most electronegative element (3.98 on the Pauling scale), and its introduction drastically alters the electron distribution of the parent scaffold[2].

The transition from


 to 

is not linear. As fluorine atoms are sequentially added, the carbon center becomes increasingly electron-deficient. In the case of the difluoromethyl group (

), the strong inductive effect of the two fluorine atoms polarizes the remaining

bond, imparting a partial positive charge (

) to the proton. This polarization is the biophysical engine that allows the

group to act as a lipophilic hydrogen bond donor [3].
Table 1: Comparative Physicochemical Properties of Bioisosteric Motifs
Physicochemical PropertyMethyl (

)
Monofluoromethyl (

)
Difluoromethyl (

)
Trifluoromethyl (

)
Hydroxyl (

)
Thiol (

)
Electronegativity (Pauling, C-atom) ~2.5~2.9~3.3~3.5N/AN/A
Lipophilicity (

)
0.520.170.380.88-0.670.39
H-Bond Donor Capacity NoneWeakModerateNoneStrongModerate
Metabolic Stability LowModerateHighVery HighLowLow

Note: The exact lipophilicity (LogP/LogD) and pKa perturbations are highly context-dependent, prompting the recent development of specialized machine learning models trained specifically on saturated fluorine-containing derivatives to guide rational design[4],[5].

Mapping Form to Function: Bioisosteric Applications

The Lipophilic Hydrogen Bond Donor ( )

The


 group is increasingly deployed to replace thiols (

), amines (

), and hydroxyls (

). Studies utilizing Abraham’s solute

NMR analysis have quantified the hydrogen bond acidity (

parameter) of

in anisole derivatives to be between 0.085 and 0.126. This places its hydrogen-bonding capacity on par with thiophenol and aniline, though it remains weaker than a primary hydroxyl[3],[6]. By maintaining critical target binding while shielding the vector from metabolic oxidation, the

group optimizes the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
The Monofluoromethyl Mimic ( )

The monofluoromethyl group serves as a highly versatile, isosteric, and isopolar mimic for methyl, hydroxymethyl (


), and aminomethyl (

) groups[7],[8]. Clinical validation of this motif is evident in widely prescribed therapeutics, such as the anti-inflammatory corticosteroid fluticasone propionate and the pediatric anesthetic sevoflurane, where the

group enhances both metabolic stability and target engagement[8].
Heterocyclic Isosterism

Beyond aliphatic substitutions, fluoromethylation extends to complex heterocycles. For example, 2-difluoromethylpyridine has been successfully validated as a bioisosteric replacement for pyridine-N-oxide in the design of quorum sensing inhibitors. This substitution prevents the metabolic instability inherent to N-oxides while maintaining potent biological responses[9].

G Hit Endogenous Motif (-OH, -SH, -CH3) Isostere Fluoromethyl Isostere (-CH2F, -CHF2) Hit->Isostere Late-Stage Fluorination Mech1 Lipophilic H-Bond Donor (Maintains Target Binding) Isostere->Mech1 Mech2 Metabolic Shielding (Blocks CYP450 Oxidation) Isostere->Mech2 Mech3 pKa Modulation (Reduces Amine Basicity) Isostere->Mech3 Result Optimized ADME Profile (Higher LogD, CNS Penetration) Mech1->Result Mech2->Result Mech3->Result

Caption: Logical workflow of fluoromethyl bioisosteric replacement driving ADME optimization.

Late-Stage Functionalization: Synthetic Workflows

Historically, incorporating fluoromethyl bioisosteres required lengthy de novo resynthesis using hazardous reagents[10],[8]. Today, late-stage functionalization allows us to directly convert existing functional groups into their fluorinated counterparts.

Protocol 1: Metallaphotoredox Deoxydifluoromethylation of Alcohols

Causality: To bypass de novo synthesis, we utilize a metallaphotoredox approach developed by the MacMillan group[10]. A benzoxazolium salt is used to activate the aliphatic alcohol, generating a transient alkyl radical under mild photocatalytic conditions. A copper catalyst then intercepts this radical to mediate the thermodynamically challenging


 bond formation.

Step-by-Step Methodology:

  • Activation: Inside an argon-filled glovebox, dissolve the complex aliphatic alcohol (1.0 equiv) and o-OMe-NHC (benzoxazolium salt, 1.2 equiv) in anhydrous MTBE to achieve a 0.10 M concentration.

  • Catalyst Loading: Add the Iridium photocatalyst (e.g.,

    
    , 1 mol%) and the Copper catalyst (
    
    
    
    , 10 mol%).
  • Reagent Addition: Introduce the difluoromethylating source (e.g.,

    
    ) and pyridine (1.5 equiv) to facilitate the copper-difluoromethyl complex formation.
    
  • Photocatalysis: Seal the reaction vial, remove it from the glovebox, and irradiate with blue LEDs (450 nm) at ambient temperature for 15–24 hours.

  • Isolation: Quench the reaction with deionized water, extract with ethyl acetate, dry over

    
    , and purify the bioisostere via flash column chromatography.
    

Experimental Validation: Self-Validating Analytical Protocols

Once synthesized, the bioisostere must be rigorously validated. Computational models often fail to accurately predict the behavior of fluorinated compounds; therefore, empirical, self-validating assays are mandatory.

Protocol 2: NMR Determination of Hydrogen Bond Acidity

Causality: To empirically prove that a newly installed


 group functions as a hydrogen bond donor, we measure the chemical shift perturbation (

) of the fluoromethyl proton across solvents of differing hydrogen bond acceptor strengths[3]. A larger downfield shift in a strong acceptor solvent directly correlates to a stronger H-bond donor capacity.

Step-by-Step Methodology:

  • Sample Preparation: Prepare two identical 5 mM solutions of the fluorinated analyte. Dissolve one aliquot in

    
     (a non-polar, non-acceptor solvent) and the other in 
    
    
    
    (a strong H-bond acceptor solvent).
  • Calibration: Include a known internal standard (e.g., thiophenol) to validate the solvent batch and ensure temperature stability, as hydrogen bonding is highly temperature-dependent.

  • NMR Acquisition: Acquire quantitative

    
     and 
    
    
    
    NMR spectra at exactly 298 K.
  • Data Processing: Extract the chemical shift (

    
    ) of the 
    
    
    
    proton in both solvents.
  • Calculation: Compute

    
    . Convert this value to Abraham's 
    
    
    
    parameter using established empirical linear correlations for your specific scaffold class.
Protocol 3: Shake-Flask LC-MS Determination of LogD

Causality: Because fluorine predictably lowers the basicity of nearby amines via inductive electron withdrawal[2], calculating LogP is insufficient. We must measure the Distribution Coefficient (LogD) at physiological pH (7.4). We employ LC-MS/MS rather than UV-Vis to prevent trace aqueous impurities or emulsion artifacts from skewing the quantification of highly lipophilic molecules.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate HPLC-grade 1-octanol and aqueous phosphate buffer (pH 7.4, 50 mM) by stirring them together vigorously for 24 hours.

  • Analyte Spiking: Dissolve the fluorinated analyte in the pre-saturated octanol phase to a final concentration of 100

    
    M.
    
  • Equilibration: Combine 1 mL of the spiked octanol with 1 mL of the pre-saturated aqueous buffer in a sealed glass vial. Shake mechanically at 300 rpm for 2 hours at 25°C.

  • Phase Separation: Centrifuge the emulsion at 3000 rpm for 15 minutes to guarantee absolute phase separation.

  • Quantification: Carefully sample both phases using a micro-syringe, taking extreme care to avoid the interface. Dilute the samples in mobile phase and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Calculation: Determine the ratio of the Area Under the Curve (AUC):

    
    .
    

Conclusion

The fluoromethyl group is far more than a metabolic shield; it is a precision instrument for tuning molecular recognition. By leveraging the


 group as a lipophilic hydrogen bond donor and the 

group as a robust conformational mimic, medicinal chemists can systematically overcome developability bottlenecks. Coupled with modern metallaphotoredox functionalization and rigorous empirical validation, fluoromethyl bioisosterism stands as a cornerstone of contemporary drug design.

References

  • Zafrani, Y. et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.

  • MacMillan Group. "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." Journal of the American Chemical Society, 2024.

  • Meanwell, N. A. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

  • "Monofluoromethylation of N-Heterocyclic Compounds." Pharmaceuticals, 2023. (Indexed as PMC10746900)

  • "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors." Bioorganic & Medicinal Chemistry Letters, 2021.

  • "Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning." ChemRxiv, 2024.

Sources

Exploratory

The Monofluoromethylation Imperative: A Comparative Technical Guide to Fluoromethyl Phenyl Sulfoxide and Sulfone

Executive Summary: The Carbene Problem in Drug Design The incorporation of a monofluoromethyl group (–CH₂F) into small molecules is a highly sought-after transformation in medicinal chemistry. The –CH₂F moiety acts as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Carbene Problem in Drug Design

The incorporation of a monofluoromethyl group (–CH₂F) into small molecules is a highly sought-after transformation in medicinal chemistry. The –CH₂F moiety acts as a lipophilic bioisosteric replacement for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, significantly enhancing metabolic stability and membrane permeability[1].

However, introducing a single fluorine atom via direct nucleophilic monofluoromethylation is notoriously difficult. The naked fluoromethyl anion (CH₂F⁻) is highly unstable; it rapidly undergoes α-elimination of a fluoride ion to generate a highly reactive fluorocarbene, leading to unwanted side reactions and polymerization[1]. To circumvent this, synthetic chemists rely on stabilized carbanion equivalents. Fluoromethyl phenyl sulfoxide and Fluoromethyl phenyl sulfone serve as two of the most prominent synthetic auxiliaries for this purpose, acting as umpolung reagents that mask the unstable CH₂F⁻ species.

As a Senior Application Scientist, understanding the electronic, structural, and mechanistic divergence between these two reagents is critical for designing scalable, stereoselective synthetic routes.

Structural and Electronic Dichotomy

While both reagents contain a phenyl ring, a sulfur-based electron-withdrawing group, and an α-fluorine atom, their reactivity profiles are fundamentally different due to the oxidation state of the sulfur atom.

Fluoromethyl Phenyl Sulfoxide (PhSOCH₂F)
  • Oxidation State & Stereochemistry: Features an S(IV) center. The sulfoxide moiety is inherently chiral, which can be leveraged to induce diastereoselectivity in asymmetric additions[2].

  • Electronic Stabilization: The sulfoxide group provides only moderate stabilization to the adjacent carbanion. The α-protons have a relatively high pKa (~28–30), requiring strong bases like Lithium diisopropylamide (LDA) and strict cryogenic control (–78 °C) to prevent degradation[2].

  • Synthetic Utility: Sulfoxides are highly prone to thermal syn-elimination. Consequently, the primary application of PhSOCH₂F is not to transfer a pure –CH₂F group, but rather to serve as a precursor for vinyl fluorides and fluoromethyl ketones via Horner-Wittig-type additions followed by pyrolysis[2].

Fluoromethyl Phenyl Sulfone (PhSO₂CH₂F)
  • Oxidation State & Stereochemistry: Features an S(VI) center. The geometry around the sulfur is tetrahedral and achiral.

  • Electronic Stabilization: The presence of two highly electronegative oxygen atoms significantly enhances the electron-withdrawing capacity of the sulfonyl group. This lowers the pKa of the α-protons (~20–22), allowing for clean, quantitative deprotonation using non-nucleophilic bases like Lithium hexamethyldisilazide (LiHMDS)[3].

  • Synthetic Utility: The resulting [PhSO₂CHF]⁻ carbanion is exceptionally stable and does not undergo spontaneous α-elimination. It is a robust nucleophilic –CH₂F synthon, widely used for the stereoselective monofluoromethylation of imines, epoxides, and alkyl halides[3],[1].

Comparative Data Analysis

To guide reagent selection in process chemistry, the physical and reactive properties of both compounds are summarized below.

PropertyFluoromethyl Phenyl SulfoxideFluoromethyl Phenyl Sulfone
Structure Ph–S(=O)–CH₂FPh–S(=O)₂–CH₂F
Sulfur Oxidation State S(IV)S(VI)
Stereochemistry Chiral sulfur centerAchiral
α-Proton Acidity (pKa) ~28–30 (Moderate)~20–22 (High)
Carbanion Stability Moderately stable at –78 °CHighly stable, easily generated
Primary Base Required LDALiHMDS, n-BuLi, or KHMDS
Primary Synthetic Use Vinyl fluorides, fluoromethyl ketonesNucleophilic monofluoromethylation
Desulfurization Method Pyrolysis (syn-elimination)Reductive desulfonylation (Mg/AcOH, Na/Hg)

Mechanistic Workflows & Experimental Causality

Synthesis of Fluoromethyl Phenyl Sulfone via Fluoro-Pummerer

The synthesis of the sulfone reagent relies on the Fluoro-Pummerer rearrangement of methyl phenyl sulfoxide[4].

Workflow A Methyl Phenyl Sulfoxide B DAST, SbCl3 (Catalyst) Fluoro-Pummerer A->B C Fluoromethyl Phenyl Sulfide B->C D Oxone or mCPBA Oxidation C->D E Fluoromethyl Phenyl Sulfone D->E

Synthetic workflow for fluoromethyl phenyl sulfone via Fluoro-Pummerer.

Causality of Reagent Choice: Reacting methyl phenyl sulfoxide with Diethylaminosulfur trifluoride (DAST) alone suffers from a notoriously long induction period. The addition of a catalytic amount of Antimony trichloride (SbCl₃) is critical. SbCl₃ acts as a Lewis acid, coordinating to the sulfoxide oxygen. This increases the electrophilicity of the sulfur center, facilitating rapid attack by DAST and accelerating the Pummerer-type rearrangement to form the α-fluoro sulfide[4]. Subsequent oxidation with Oxone selectively yields the S(VI) sulfone without over-oxidizing the aromatic ring.

Nucleophilic Monofluoromethylation of Imines

Developed extensively by Jinbo Hu and colleagues, the sulfone reagent allows for the highly stereoselective synthesis of α-monofluoromethylamines[3].

Mechanism A PhSO2CH2F B LiHMDS (-78°C) A->B C [PhSO2CHF]- Li+ Stable Carbanion B->C E Addition Adduct C->E D Electrophile (e.g. Imine) D->E Nucleophilic Attack F Mg/AcOH or Na/Hg Reductive Desulfonylation E->F G alpha-Monofluoromethylated Product F->G

Mechanistic pathway of nucleophilic monofluoromethylation and desulfonylation.

Causality of Reagent Choice:

  • Deprotonation: LiHMDS is chosen over n-BuLi because it is sterically hindered and non-nucleophilic. This ensures quantitative deprotonation of the sulfone without competing nucleophilic attack on the sensitive imine substrate[3].

  • Reductive Desulfonylation: The sulfonyl group is merely a synthetic auxiliary that must be removed. Magnesium metal in an acetic acid/sodium acetate buffer is utilized for a dissolving metal reduction. Mg donates a single electron (SET mechanism) to the sulfone, forming a radical anion that fragments into a sulfinate anion and an α-fluoroalkyl radical. This radical is reduced by a second electron and protonated. Mg is chosen because its mild reduction potential selectively cleaves the C–S bond without defluorinating the adjacent C–F bond—a common failure mode when using stronger reducing agents like SmI₂[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC monitoring and internal standard NMR are integrated to ensure reproducibility.

Protocol 1: Synthesis of Fluoromethyl Phenyl Sulfone

Adapted from standard Organic Syntheses procedures[4].

  • Activation & Fluorination: To a flame-dried 1-L flask under argon, add methyl phenyl sulfoxide (0.18 mol) and anhydrous chloroform (150 mL). Cool the reaction to 20 °C using a water bath.

  • Catalysis: Add DAST (0.24 mol) dropwise, followed immediately by SbCl₃ (0.0022 mol).

    • Validation Check: The solution will turn from light yellow to dark orange, accompanied by an exotherm. Monitor via TLC (Hexanes/EtOAc 4:1); the starting material spot should disappear within 2–8 hours.

  • Quenching: Slowly pour the mixture into ice-cold saturated aqueous NaHCO₃ containing 10 g NaOH to neutralize HF byproducts. Extract with chloroform, dry over K₂CO₃, and concentrate to yield crude fluoromethyl phenyl sulfide.

  • Oxidation: Dissolve the crude sulfide in methanol (700 mL). In a separate flask, prepare a slurry of Oxone (0.36 mol) in water (700 mL) and cool to 5 °C.

  • Addition: Add the sulfide solution dropwise to the Oxone slurry. Stir for 12 hours at room temperature.

  • Isolation: Extract with methylene chloride, dry over MgSO₄, and filter through a short pad of silica gel. Concentrate under vacuum to yield fluoromethyl phenyl sulfone as a white crystalline solid (mp 51–52 °C).

Protocol 2: Stereoselective Monofluoromethylation of Imines

Adapted from Hu et al.[3].

  • Carbanion Generation: In a flame-dried Schlenk tube under argon, dissolve fluoromethyl phenyl sulfone (1.5 equiv) in anhydrous THF (0.1 M). Cool the solution to –78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.5 equiv) dropwise. Stir at –78 °C for 30 minutes to ensure complete generation of the [PhSO₂CHF]⁻ carbanion.

  • Nucleophilic Addition: Add a solution of (R)-tert-butanesulfinyl imine (1.0 equiv) in THF dropwise. Stir at –78 °C for 4 hours.

    • Validation Check: Quench a 0.1 mL aliquot with sat. NH₄Cl and analyze via LC-MS to confirm the disappearance of the imine and the formation of the addition adduct.

  • Quenching & Isolation: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the diastereomerically pure adduct.

  • Reductive Desulfonylation: Dissolve the adduct in a mixture of Methanol/Acetic Acid (10:1). Add Mg turnings (10 equiv) and sonicate the mixture at room temperature for 4 hours.

  • Final Isolation: Neutralize with saturated NaHCO₃, extract with CH₂Cl₂, and purify to yield the pure α-monofluoromethyl amine. Use ¹⁹F NMR (with fluorobenzene as an internal standard) to validate the final yield and ensure no defluorination occurred.

References

  • Stereoselective Nucleophilic Monofluoromethylation of N-(tert-Butanesulfinyl)
  • Source: Tetrahedron Letters (researchgate.net)
  • Source: Organic Syntheses (orgsyn.org)
  • Source: Angewandte Chemie (researchgate.net)

Sources

Foundational

Applications of α-Fluoro Sulfoxides in Organic Synthesis: A Technical Guide

Abstract α-Fluoro sulfoxides have emerged as versatile and powerful building blocks in modern organic synthesis. Their unique electronic properties, arising from the synergistic effects of the fluorine atom and the sulfi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

α-Fluoro sulfoxides have emerged as versatile and powerful building blocks in modern organic synthesis. Their unique electronic properties, arising from the synergistic effects of the fluorine atom and the sulfinyl group, enable a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of α-fluoro sulfoxides, with a particular focus on their utility in asymmetric synthesis, the construction of complex fluorinated molecules, and their role as precursors to other valuable functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these remarkable reagents.

Introduction: The Rise of α-Fluoro Sulfoxides

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the biological activity, metabolic stability, and physicochemical properties of a molecule.[1][3] Within the vast landscape of organofluorine chemistry, α-fluoro sulfoxides stand out as particularly valuable synthetic intermediates.[4] The presence of both a fluorine atom and a chiral sulfoxide group at the α-position creates a unique stereoelectronic environment, rendering these compounds highly reactive and stereochemically versatile.[5][6]

This guide will delve into the core aspects of α-fluoro sulfoxide chemistry, providing a comprehensive overview of their preparation, characteristic reactions, and impactful applications in the synthesis of complex and biologically relevant molecules.

Synthesis of α-Fluoro Sulfoxides

The preparation of α-fluoro sulfoxides can be broadly categorized into two main approaches: fluorination of a pre-existing sulfoxide and oxidation of an α-fluoro sulfide.

Direct Fluorination of Sulfoxides

The direct α-fluorination of sulfoxides represents a straightforward approach to accessing α-fluoro sulfoxides. A variety of fluorinating agents have been employed for this transformation.

Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) can be used for the electrophilic fluorination of tertiary sulfonamides, which can be subsequently deprotected to yield primary and secondary α-fluorosulfonamides.[7]

Molecular Fluorine: The direct use of molecular fluorine (F₂) has been reported for the α-fluorination of sulfoxides bearing α-hydrogens.[8][9] This method offers a direct route to these valuable compounds, although it requires specialized equipment and handling procedures due to the high reactivity of fluorine gas.

Oxidation of α-Fluoro Sulfides

A more common and often milder approach involves the oxidation of α-fluoro sulfides. This two-step sequence begins with the synthesis of the α-fluoro sulfide, followed by its oxidation to the corresponding sulfoxide.

Fluoro-Pummerer Reaction: The reaction of sulfoxides with diethylaminosulfur trifluoride (DAST) or other similar reagents, often referred to as the fluoro-Pummerer reaction, is a key method for preparing α-fluoro sulfides.[10][11] This reaction proceeds through a thionium ion intermediate that is trapped by fluoride.[12] The resulting α-fluoro sulfide can then be oxidized to the α-fluoro sulfoxide using standard oxidizing agents like m-CPBA.

Experimental Protocol: Synthesis of an α-Fluoro Sulfoxide via Fluoro-Pummerer Reaction and Oxidation

This protocol describes a general procedure for the synthesis of an α-fluoro sulfoxide from a starting sulfoxide.

Step 1: Fluoro-Pummerer Reaction to form the α-Fluoro Sulfide

  • To a solution of the starting sulfoxide (1.0 eq) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude α-fluoro sulfide by column chromatography on silica gel.

Step 2: Oxidation to the α-Fluoro Sulfoxide

  • Dissolve the purified α-fluoro sulfide (1.0 eq) in CH₂Cl₂.

  • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (1.0 - 1.2 eq) portion-wise.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude α-fluoro sulfoxide by column chromatography on silica gel to afford the desired product.

Reactivity and Key Transformations of α-Fluoro Sulfoxides

The unique structural features of α-fluoro sulfoxides give rise to a rich and diverse reactivity profile. The electron-withdrawing nature of both the fluorine atom and the sulfinyl group acidifies the α-proton, facilitating the formation of a carbanion.[13] Furthermore, the chiral sulfoxide group can exert excellent stereocontrol in subsequent reactions.

The Pummerer Rearrangement

The Pummerer rearrangement is a classic reaction of sulfoxides, typically involving treatment with an activating agent like acetic anhydride to form an α-acyloxy thioether.[12] In the context of α-fluoro sulfoxides, this reaction can be modulated to achieve different outcomes. A "non-oxidative" Pummerer reaction of β-sulfinyl amines promoted by trifluoroacetic anhydride can lead to the Sₙ2-type replacement of the sulfinyl group.[14] An unusual Pummerer rearrangement of γ-trifluoro-β-aminosulfoxides has been reported to yield sulfenamides.[5]

Pummerer_Rearrangement

Julia-Type Olefinations

α-Fluoro sulfoxides are valuable precursors to fluorinated sulfones, which are key reagents in the Julia-Kocienski and related olefination reactions for the synthesis of fluoroalkenes.[15][16] The reaction involves the deprotonation of the fluorinated sulfone to form a carbanion, which then reacts with a carbonyl compound. The resulting β-alkoxy sulfone intermediate undergoes elimination to furnish the fluoroalkene.[17][18] This methodology provides a powerful tool for the stereoselective synthesis of mono- and difluoroolefins.[15]

Julia_Kocienski_Olefination

Asymmetric Synthesis

The inherent chirality of the sulfoxide group makes α-fluoro sulfoxides excellent chiral auxiliaries in asymmetric synthesis.[5] The stereocenter at the sulfur atom can effectively control the stereochemical outcome of reactions at the adjacent carbon center. This has been successfully applied in the synthesis of enantiomerically enriched fluorinated compounds, including α-fluoro-β-hydroxy sulfoxides and fluorinated amino acids.[19][20]

Applications in Drug Discovery and Development

The ability to introduce fluorine into complex molecules with high stereocontrol makes α-fluoro sulfoxides particularly attractive for applications in drug discovery. Fluorinated motifs are prevalent in a wide range of pharmaceuticals, where they can enhance metabolic stability, binding affinity, and bioavailability.[21][22]

Synthesis of Bioactive Fluorinated Molecules

α-Fluoro sulfoxides have been employed in the synthesis of various biologically active compounds, including enzyme inhibitors and fluorinated analogues of natural products. For instance, they have been used to prepare fluorinated amino acids, which are valuable building blocks for peptide-based therapeutics.[19][20]

PET Imaging Agents

The development of radiolabeled compounds is crucial for positron emission tomography (PET), a powerful diagnostic imaging technique. The synthesis of ¹⁸F-labeled aryl trifluoromethyl sulfones, sulfoxides, and sulfides highlights the potential of fluorine-sulfur chemistry in developing novel PET tracers.[23]

Future Outlook

The field of α-fluoro sulfoxide chemistry continues to evolve, with ongoing research focused on the development of new synthetic methods, the exploration of novel reactivity, and the application of these versatile reagents in the synthesis of increasingly complex and functional molecules. The unique interplay between the fluorine atom and the sulfoxide group will undoubtedly continue to inspire innovative solutions to challenging synthetic problems in organic chemistry, medicinal chemistry, and materials science.

Conclusion

α-Fluoro sulfoxides are a class of reagents with a rich and diverse chemistry. Their synthesis, reactivity, and applications, as outlined in this guide, demonstrate their significant potential as powerful tools for modern organic synthesis. From their role in asymmetric transformations to their utility in constructing complex fluorinated molecules, α-fluoro sulfoxides offer a unique and valuable platform for researchers and scientists at the forefront of chemical innovation.

References

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  • McCarthy, J. R., Peet, N. P., LeTourneau, M. E., & Inbasekaran, M. (1985). Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes. Journal of the American Chemical Society, 107(3), 735-737. [Link]

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  • Prakash, G. K. S., & Hu, J. (2007). Selective fluoroalkylations with fluorinated sulfones, sulfoxides, and sulfides. Accounts of Chemical Research, 40(10), 921-930. [Link]

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  • Pees, A., & Gouverneur, V. (2020). Synthesis of 18F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography. Angewandte Chemie International Edition, 59(36), 15511-15515. [Link]

  • Chiba, J., Sugihara, T., & Kaneko, C. (1995). .ALPHA.-Fluorination of Methyl Phenyl Sulfoxide and Related Compounds by Molecular Fluorine: A Novel Method for the Introduction of Fluorine into Sulfoxides Bearing .ALPHA.-H Atoms. Chemical & Pharmaceutical Bulletin, 43(6), 1045-1047. [Link]

  • Chaume, G., Ricard, L., & Gandon, V. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(6), 1735. [Link]

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  • Pummerer, R. (1909). Über Phenylsulfoxyessigsäure. Berichte der deutschen chemischen Gesellschaft, 42(2), 2282-2291. [Link]

  • Urban, M., & Tobrman, T. (2021). α‐Fluoroalkenyl pyrrolidines via the Julia‐Kocienski reaction. European Journal of Organic Chemistry, 2021(24), 3467-3475. [Link]

  • Grellepois, F., & Ghibaudo, S. (2020). Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides. European Journal of Organic Chemistry, 2020(41), 6524-6533. [Link]

  • Fustero, S., Sanz-Cervera, J. F., Pina, B., & Asensio, A. (2004). Synthesis of alpha-fluorosulfonamides by electrophilic fluorination. The Journal of Organic Chemistry, 69(23), 8113-8116. [Link]

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  • Burtoloso, A. C. B., & Mattson, A. E. (2021). Enantioselective α,α-Chlorofluorination of Sulfoxonium Ylides. The Journal of Organic Chemistry, 86(17), 12427-12435. [Link]

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  • Rayner, C. M. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave Online Journal of Chemistry, 2(2), 48-58. [Link]

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  • Bull, J. A., & Jones, T. F. (2022). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. Journal of the American Chemical Society, 144(37), 17042-17053. [Link]

  • Anglim, C. M., & Goble, S. D. (2020). Conformational Analysis of Acyclic α‐Fluoro Sulfur Motifs. Chemistry – A European Journal, 26(60), 13704-13715. [Link]

  • McCarthy, J. R., Peet, N. P., & LeTourneau, M. E. (1985). (Diethylamino)sulfur trifluoride in organic synthesis. 2. The transformation of sulfoxides to .alpha.-fluoro thioethers. Journal of the American Chemical Society, 107(3), 735-737. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]

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Exploratory

Technical Guide: Introduction of Monofluoromethyl Group Using Sulfoxide Reagents

Here is the in-depth technical guide on the introduction of the monofluoromethyl group using sulfoxide reagents. Executive Summary The monofluoromethyl group ( ) is a critical bioisostere in medicinal chemistry, often se...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide on the introduction of the monofluoromethyl group using sulfoxide reagents.

Executive Summary

The monofluoromethyl group (


) is a critical bioisostere in medicinal chemistry, often serving as a metabolically stable surrogate for hydroxymethyl (

), methyl (

), or amine (

) moieties.[1][2][3] Its introduction can significantly modulate lipophilicity (

), metabolic stability, and binding affinity via non-covalent interactions (e.g., F···H hydrogen bonding).

This guide details the technical application of sulfoxide-based reagents for monofluoromethylation. Unlike sulfones, which are often limited to reductive desulfonylation pathways, sulfoxides offer versatile reactivity profiles—acting as amphiphilic synthons that can facilitate nucleophilic addition, radical transfer, and Pummerer-type rearrangements to access vinyl fluorides and fluoromethyl ketones.

Reagent Landscape & Mechanistic Principles

Two primary sulfoxide-based reagent classes dominate this field. Their selection depends on the target chemotype (e.g., heteroatom alkylation vs. carbon-carbon bond formation).

ReagentStructurePrimary MechanismKey Application
Fluoromethyl Phenyl Sulfoxide

Nucleophilic Addition (via Carbanion)Synthesis of Fluoromethyl Ketones, Vinyl Fluorides, and

-hydroxy-

-fluoro sulfoxides.[4]

-Fluoromethyl Sulfoximine

Radical Transfer Direct monofluoromethylation of O-, S-, N-, and P-nucleophiles.[2][5]
The "Building Block" Approach: Fluoromethyl Phenyl Sulfoxide

Fluoromethyl phenyl sulfoxide (1) serves as a "fluoromethyl anion" equivalent. Upon deprotonation with a strong base (e.g., LDA, LiHMDS), it generates an


-fluoro-

-sulfinyl carbanion. This species is chiral and configurationally stable at low temperatures, allowing for stereoselective additions to electrophiles (aldehydes, ketones, imines).

Critical Consideration: The sulfoxide auxiliary is rarely retained in the final drug molecule. It serves as a "traceless" activating group, removed via:

  • Thermal Elimination: Yielding terminal vinyl fluorides.

  • Pummerer Rearrangement: Yielding fluoromethyl ketones.

  • Reductive Desulfonylation: Yielding fluoromethyl alcohols (less common than with sulfones).

The "Direct Transfer" Approach: Fluoromethyl Sulfoximines

Recent advances (e.g., by Hu and co-workers) utilize


-tosyl-

-fluoromethyl-

-phenylsulfoximine. This reagent operates via a radical mechanism, transferring the

radical to nucleophiles. This is distinct from standard

reactions, which are typically retarded by

-fluorine substitution due to electronic repulsion.

Experimental Methodologies

Synthesis of Fluoromethyl Phenyl Sulfoxide

Reagent integrity is paramount.[6] Commercial sources exist, but in-house synthesis ensures freshness, preventing polymerization.

Protocol:

  • Precursor: Start with methyl phenyl sulfoxide (

    
    ).
    
  • Fluorination: Treat with Diethylaminosulfur trifluoride (DAST) and

    
     (catalyst).[4][7]
    
    • Conditions:

      
      , 
      
      
      
      to rt.
    • Mechanism:[8][9][10][11] Pummerer-type rearrangement followed by fluorination.

  • Purification: Distillation is required. The product is a low-melting solid/oil. Store at

    
     under Argon.
    
Nucleophilic Monofluoromethylation (Synthesis of Vinyl Fluorides)

This workflow introduces the


 moiety and subsequently modifies it to a vinyl fluoride (

), a peptide bond isostere.

Step-by-Step Protocol:

  • Carbanion Generation:

    • To a solution of fluoromethyl phenyl sulfoxide (1.0 equiv) in anhydrous THF at

      
      , add LDA (1.1 equiv) dropwise.
      
    • Stir for 30 min to ensure complete formation of

      
      .
      
  • Electrophile Addition:

    • Add the carbonyl substrate (aldehyde/ketone, 1.0 equiv) slowly.[12]

    • Stir at

      
       for 1 h, then warm to room temperature.
      
    • Checkpoint: Isolate the intermediate

      
      -hydroxy-
      
      
      
      -fluoro sulfoxide via silica chromatography.
  • Thermal Elimination (Pyrolysis):

    • Dissolve the intermediate in high-boiling solvent (e.g., xylene or

      
      -dichlorobenzene).
      
    • Heat to reflux (

      
      ) for 2–4 h.
      
    • Result: The sulfoxide undergoes syn-elimination to yield the terminal vinyl fluoride.

Radical Monofluoromethylation (Heteroatom Functionalization)

This protocol uses


-tosyl-

-fluoromethyl-

-phenylsulfoximine to attach

to phenols, thiols, or amines.

Step-by-Step Protocol:

  • Activation:

    • Dissolve the nucleophile (e.g., phenol, 1.0 equiv) in KOH/DMSO or use NaH in THF/DMF to generate the anion.

  • Reagent Addition:

    • Add

      
      -tosyl-
      
      
      
      -fluoromethyl-
      
      
      -phenylsulfoximine (1.2 equiv).
    • Stir at room temperature (or mild heat,

      
      ) under 
      
      
      
      .
  • Workup:

    • Quench with water, extract with EtOAc.

    • Note: The reaction is accelerated by the

      
      -fluorine effect (unlike 
      
      
      
      ), suggesting a Single Electron Transfer (SET) pathway.

Visualization of Reaction Pathways[13]

The following diagrams illustrate the divergent pathways for the sulfoxide reagent (Building Block) and the sulfoximine reagent (Direct Transfer).

Monofluoromethylation_Pathways cluster_radical Radical Transfer (Sulfoximine) Reagent Fluoromethyl Phenyl Sulfoxide (Ph-SO-CH2F) Base Base (LDA/LiHMDS) -78°C Reagent->Base Carbanion α-Fluoro Carbanion [Ph-SO-CH(Li)F] Base->Carbanion Adduct Adduct (β-hydroxy-α-fluoro sulfoxide) Carbanion->Adduct + Electrophile Electrophile Electrophile (R-CHO / R-COR') Path1 Pyrolysis (Thermal Elimination) Adduct->Path1 Path2 Pummerer Rearrangement Adduct->Path2 Product1 Vinyl Fluoride (R-CF=CH2) Path1->Product1 - PhSOH Product2 Fluoromethyl Ketone (R-CO-CH2F) Path2->Product2 Oxidative Sulfoximine S-Fluoromethyl Sulfoximine RadicalMech SET Mechanism Sulfoximine->RadicalMech + Nu- Nu Nucleophile (Ar-OH, Ar-SH) Product3 Monofluoromethyl Ether/Thioether (Ar-O-CH2F) RadicalMech->Product3

Caption: Divergent synthesis pathways: PhSOCH2F acts as a nucleophilic synthon for C-C bond formation (top), while Sulfoximines facilitate radical C-Heteroatom bond formation (bottom).

Troubleshooting & Expert Insights

Stability of the -Fluoro Carbanion

The


-fluoro sulfoxide carbanion is less stable than its non-fluorinated counterpart due to the repulsion between the lone pair on carbon and the lone pairs on fluorine (I-effect vs. lone pair repulsion).
  • Recommendation: Always generate the carbanion at

    
     and trap immediately. Do not allow the temperature to rise above 
    
    
    
    before electrophile addition, or "self-destruction" (decomposition/polymerization) may occur.
Diastereoselectivity Control

In the addition to chiral imines or aldehydes, the stereocenter at sulfur (


) induces diastereoselectivity at the newly formed carbon center.
  • Optimization: Use non-coordinating solvents (THF/Ether) to maximize the directing effect of the sulfoxide oxygen via Lithium chelation. If poor selectivity is observed, switch to the corresponding sulfone reagent, although this sacrifices the ability to easily access vinyl fluorides via elimination.

Handling the Reagents
  • Fluoromethyl Phenyl Sulfoxide: Hygroscopic and prone to oxidation. Store under inert gas. If the reagent turns yellow/orange, repurify via bulb-to-bulb distillation.

  • Safety: DAST (used in synthesis) is shock-sensitive and releases HF. Perform synthesis in plastic/Teflon ware or specialized glassware, strictly in a fume hood.

References

  • Reutrakul, V., & Rukachaisirikul, V. (1983).[4] Fluoromethyl phenyl sulfoxide: Highly convenient syntheses of vinyl fluorides and fluoromethylketones.[4] Tetrahedron Letters, 24(7), 725-728. Link

  • McCarthy, J. R., et al. (1985). A novel and efficient synthesis of fluoromethyl phenyl sulfone and its use as a fluoromethyl Wittig equivalent.[13] Journal of the Chemical Society, Chemical Communications, (19), 1308-1309. Link

  • Ni, C., & Hu, J. (2016). Recent advances in the synthetic application of monofluoromethylation reagents.[3][6][14] Synlett, 27(10), 1467-1473. Link

  • Shen, X., et al. (2014). Direct monofluoromethylation of O-, S-, N-, and P-nucleophiles with PhSO(NTs)CH2F: the accelerating effect of α-fluorine substitution.[5] Chemical Science, 5(7), 2754-2760. Link

  • Prakash, G. K. S., & Hu, J. (2005).[15] Nucleophilic Fluoroalkylation Chemistry. American Chemical Society Symposium Series, 911, 16-56. Link

Sources

Foundational

Advanced Safety, Handling, and Reactivity Profile of ((Fluoromethyl)sulfinyl)benzene: A Technical Whitepaper

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary Standard 16-section Safety Data Sheets (SDS) often fail to capture the nuan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

Standard 16-section Safety Data Sheets (SDS) often fail to capture the nuanced, mechanistic hazards of highly reactive organofluorine intermediates. ((Fluoromethyl)sulfinyl)benzene (CAS: 65325-68-0), also known as fluoromethyl phenyl sulfoxide, is a critical reagent for the stereospecific synthesis of terminal vinyl fluorides [1] and the monofluoromethylation of complex active pharmaceutical ingredients (APIs) such as fluticasone propionate [3].

Because its utility relies on the unique electronic properties of the


-fluoro sulfoxide moiety [4], handling this compound requires an in-depth understanding of its thermal instability, carbanion degradation pathways, and the specific personal protective equipment (PPE) required to mitigate latent hydrogen fluoride (HF) exposure. This whitepaper replaces the rigid SDS template with a field-proven, mechanistic guide to safe handling and experimental design.

Chemical Identity & Quantitative Hazard Data

To establish a baseline for risk assessment, the physicochemical and quantitative hazard data of ((fluoromethyl)sulfinyl)benzene are summarized below.

Property / Hazard ParameterValue / Description
Chemical Name ((Fluoromethyl)sulfinyl)benzene
CAS Registry Number 65325-68-0
Molecular Formula C7H7FOS
Molecular Weight 158.19 g/mol
Physical State Viscous oil to low-melting solid (purity dependent)
Boiling Point (Distillation) ~62 °C at 40 Pa [3]
Primary GHS Hazards H315 (Skin Irritation), H319 (Serious Eye Irritation)
Latent Chemical Hazards Exothermic decomposition; generation of HF and SOx
Storage Requirements Inert atmosphere (Ar/N2), strictly anhydrous, < 4 °C

Mechanistic Toxicology & Hazard Profile

The hazards associated with ((fluoromethyl)sulfinyl)benzene are intrinsically linked to its reactivity. Standard GHS classifications label it as a skin and eye irritant, but the primary danger lies in its thermal and hydrolytic instability.

Thermal Degradation and HF Generation

At elevated temperatures (>100 °C) or under acidic aqueous conditions, the sulfoxide bond undergoes cleavage. The resulting fluoromethyl species is highly unstable and rapidly degrades to release Hydrogen Fluoride (HF) and sulfur oxides (SOx). HF is a severe systemic toxin that penetrates tissue rapidly, causing deep-tissue necrosis and hypocalcemia. Consequently, standard nitrile gloves offer insufficient protection against prolonged exposure; Viton or heavy-duty neoprene gloves are mandatory when handling large quantities or conducting thermal purifications.

Carbanion Instability

During functionalization, deprotonation of the methylene group yields an


-fluoro carbanion. This intermediate is only moderately stable at low temperatures (-78 °C) [5]. If the temperature is allowed to rise prematurely, the carbanion undergoes 

-elimination. This not only destroys the reagent but generates highly reactive carbenes and free fluoride ions, posing an exothermic runaway risk in scaled-up reactions.

Hazard Reagent ((Fluoromethyl)sulfinyl)benzene Thermal Thermal Stress (>100°C) Reagent->Thermal Moisture Aqueous / Acidic Hydrolysis Reagent->Moisture Decomp Degradation Pathway Thermal->Decomp Moisture->Decomp HF Hydrogen Fluoride (HF) Highly Toxic Decomp->HF SOx Sulfur Oxides (SOx) Irritant Decomp->SOx PPE Mitigation: Viton Gloves, Base Scrubber HF->PPE SOx->PPE

Caption: Thermal and hydrolytic degradation pathways with required mitigations.

Experimental Workflows: Synthesis and Application

The following protocols are designed as self-validating systems . By understanding the causality behind each step, researchers can ensure both the safety of the operator and the integrity of the chemical product.

Workflow A: Controlled Synthesis and High-Vacuum Purification

Attempting to purify ((fluoromethyl)sulfinyl)benzene via standard silica gel column chromatography frequently leads to product decomposition and loss of yield [3]. The following methodology utilizes high-vacuum distillation to bypass thermal stress.

Step-by-Step Methodology:

  • Electrophilic Fluorination: React methyl phenyl sulfide with an N-fluoropyridinium salt (e.g., N-fluoropyridinium triflate) in dry dichloromethane.

    • Causality: This specific fluorinating agent is chosen because it allows the reaction to proceed under almost neutral conditions. This prevents the acid-catalyzed degradation of the highly acid-labile

      
      -fluoro sulfide intermediate [2].
      
  • Controlled Oxidation: Add stoichiometric m-CPBA at 0 °C to oxidize the sulfide to the sulfoxide.

    • Causality: Strict stoichiometric control prevents over-oxidation to the corresponding sulfone, which exhibits different nucleophilic properties.

  • High-Vacuum Distillation: Transfer the crude mixture to a short-path distillation apparatus. Distill the product at 62 °C under 40 Pa [3].

    • Causality: Lowering the pressure drastically reduces the required heating temperature, preventing the thermal cleavage of the C-S bond and subsequent HF release.

  • Self-Validation: Analyze the distillate via 19F NMR. A clean doublet at approximately -210 ppm confirms the structural integrity of the

    
    -fluoro sulfoxide moiety, validating that thermal decomposition did not occur.
    

Workflow A Methyl Phenyl Sulfide B N-Fluoropyridinium Salts A->B Electrophilic Fluorination C Fluoromethyl Phenyl Sulfide B->C Intermediate D Oxidation (mCPBA) C->D Controlled Oxidation E ((Fluoromethyl) sulfinyl)benzene D->E Target Reagent F Deprotonation (LDA, -78°C) E->F Carbanion Formation G Fluoromethylated APIs F->G Nucleophilic Addition

Caption: Synthesis and activation workflow of ((fluoromethyl)sulfinyl)benzene.

Workflow B: Low-Temperature Fluoromethylation and Buffered Quench

When utilizing this reagent to synthesize fluoromethyl ketones or functionalize APIs, strict temperature control and a specific quenching protocol are required to manage the unstable carbanion.

Step-by-Step Methodology:

  • Inert Preparation: Purge a Schlenk flask containing anhydrous THF with Argon. Cool the system to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add Lithium Diisopropylamide (LDA) to the solution of ((fluoromethyl)sulfinyl)benzene.

    • Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the methylene bridge. The -78 °C temperature must be strictly maintained because the resulting carbanion is only moderately stable; higher temperatures trigger

      
      -elimination [5].
      
  • Electrophilic Addition: Introduce the target electrophile (e.g., an aldehyde or ketone) dropwise.

  • Buffered Quench (Critical Safety Step): Quench the reaction at -78 °C by adding saturated aqueous NaHCO3, then allow the mixture to warm to room temperature.

    • Causality: The mildly basic buffer neutralizes any trace HF generated from incidental moisture exposure or minor carbanion degradation.

  • Self-Validation: Before proceeding to organic extraction, test the pH of the aqueous layer with indicator paper. A pH > 7 validates that all acidic fluoride species have been neutralized, rendering the mixture safe for standard separatory funnel extraction.

Emergency Response & Spill Mitigation

In the event of a spill outside of a fume hood, standard absorbent pads are insufficient due to the risk of hydrolysis and HF off-gassing.

  • Evacuation & PPE: Evacuate the immediate area. Responders must don self-contained breathing apparatus (SCBA) and Viton gloves.

  • Neutralization: Cover the spill with a basic absorbent mixture (e.g., a 1:1:1 mixture of sodium carbonate, clay cat litter, and sand).

    • Causality: Sodium carbonate proactively neutralizes any HF generated by ambient moisture reacting with the sulfoxide.

  • Disposal: Sweep the neutralized solid into a highly visible, chemically resistant polyethylene container. Do not use glass containers, as trace HF will etch and compromise the glass over time.

References

  • Reutrakul, V., & Rukachaisirikul, V. (1983). Practical Synthesis of 1,1-Difluoro- or 1-Fluoroalkenes from 2,2,2-Trifluoroacetophenone Derivatives. Tetrahedron Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsXnjbosY4pHUeAqjSGSWQNrLjD0vBFu16vvsGBFvkCVhIwxxXG599N1-1NdRCy0xm7ugKmcg9SizNmBbke2mGqgiY_wcgPqZ-54KZL9TLtI8gVnFWxLufnCW_IlzmpzBwcnXvG6_0rBbs7owIZcgUilV0QHm2yjpkpUAGfRovk2-gMGOwnUS7RWadBcpp_xmt-Mb_1g11dhohpYzpVORQdrxpoujEo2NpFutOZGdVnBSejnbdwxxyMr21cMNQN_OyrsZbJ1WRy3Gze-4FC992]
  • Umemoto, T., & Tomita, K. (1986). One-Pot Synthesis of Fluoromethyl Phenyl Sulfoxide from Methyl Phenyl Sulfide. Bulletin of the Chemical Society of Japan.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqqk7QK3dIiAbFeH7YRa4amG-HMnn8mPF-diyEHgxXISZfgiRlusDawQJ-tlAgQf7tgZtH8Fblpih9C35HHXrEeSDX74kYxKz_m66L5bgHqJgB9aILhWgnOhJ0GA4u7TE10bCaP0LS214U1Y49MuIRlDByNqrxD7dxU4kcUzG97H_SsVLgU49L6g==]
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione Technical Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe90D1Pn4y_rpB7r2dLhEKTFLo4HW5a6DtOxzUTXo4utJvdeL8Zsg0q-dHXDn9D3PB6tQM90W-6ZHBbQakf2pHp-AO9cPXaPb4GiEE-nrEbUbdmgOJ-Ggg0dEqxEZo60VRJOT3WmR9YGk8EeD53eN4cdN6IGFi1lDBQJzrVA8TcYEEsS0BMBwAR1eWdmNyJAKNPq1ucdaOJ6O0BnkSe_xva_v6e9N66JbCiOPkJQKTn0UfN_xdXEU=]
  • Ni, C., & Hu, J. (2014). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1LoabB4mvF-MY_cfdv9JwJpaoNdjsk1kQ2Jx6ZJ-BMJax1-rR54WZeTVdL4WACximxL0aHIGOQ3uFsDARk4JF5WIHnqsX-BA2XyF_L28-bYTvXK346TMTrFKXb72Ef9aWT3qEJ3juO6UAaU_zTXa--06OFUlxkd9SwAAXsBYKh5uOZtqFwfRhgMRbunNgmxgcAXtFeKj2oO04G4PWzY8W0cfgRW__yhRpQSPXTf1HQg2gtverrb9_ycOKb-S8HQ==]
  • Reichel, M. (2020). Synthesis and Reactivity of Fluoromethylated Compounds. Dissertation, LMU München.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5zMhCvI4UROzvALEr8bFNMwg65AOXcKgnZPfxXmEjm8lRkryhSXu4FFFXrqb9UK-mw4z1SbFw6NSnDUj3MGgNps2-xD8SAzcLqAhOShsD9IaGsby3C_caWC9eurTfyylZXZsvf_Qy1x5qQIY4yVeYajCzMQ==]
Exploratory

history and development of fluoromethylating agents

An In-Depth Technical Guide to the History and Development of Fluoromethylating Agents Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Monofluoromethyl Group In the landscape of moder...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Development of Fluoromethylating Agents

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Monofluoromethyl Group

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Among these, the monofluoromethyl (-CH₂F) group holds a privileged position. Its significance stems from its unique ability to serve as a bioisosteric replacement for common functional groups such as the hydroxyl (-OH), methyl (-CH₃), and amine (-NH₂) moieties.[3][4] This substitution can profoundly enhance a drug candidate's pharmacological profile by improving metabolic stability, modulating bioactivity, and fine-tuning physicochemical properties like lipophilicity and membrane permeability.[1][3][5] The strong carbon-fluorine bond is less susceptible to metabolic oxidation, a common liability for hydroxymethyl groups, thereby extending the half-life of a drug.[3][6] This guide provides an in-depth exploration of the historical evolution and development of the chemical tools—the fluoromethylating agents—that make the introduction of this critical functional group possible.

A Historical Journey: From Foundational Reagents to Modern Sophistication

The quest for effective fluoromethylating agents has been a multi-decade journey, driven by the need for milder, more selective, and more functional-group-tolerant reagents. The evolution from early, often harsh, methods to the sophisticated catalysts and reagents used today reflects a deepening understanding of fluorine chemistry.[7] The Montreal Protocol, which necessitated alternatives to ozone-depleting chlorofluorocarbons (CFCs) and hydrofluorobromocarbons (HFBCs) like CH₂FCl and CH₂FBr, further catalyzed innovation in this field.[4][5]

The timeline below captures key milestones in the development of these vital chemical tools.

G cluster_era1 The Classical Era (1950s-1980s) cluster_era2 The Mechanistic Revolution (1990s-2000s) cluster_era3 The Modern Era (2010s-Present) 1953 1953: Fluoromethanol (Olah & Pavlath) First electrophilic use. 1970s 1970s: Fluoromethyl Halides (CH₂FBr, CH₂FCl) Workhorse reagents for basic alkylations. 1990s 1990s: Sulfonate Reagents (e.g., Fluoromethyl Tosylate) Improved electrophilicity and leaving group potential. 2000s_nucleophilic 2000s: Nucleophilic Advances (e.g., Fluoromethyl Phenyl Sulfone) Stable synthons for the elusive CH₂F⁻ anion. 1990s->2000s_nucleophilic 2007 2007: Systematic Studies (Hu & co-workers) Expanded use of CH₂FCl with various nucleophiles. 2010s_radical 2010s: Radical Fluoromethylation Visible-light photoredox catalysis enables new pathways. 2007->2010s_radical 2020s_bio 2020s: Biocatalysis Enzymatic methods using SAM analogs for late-stage fluoromethylation. 2010s_radical->2020s_bio 2017 2017: Sulfonium Ylides (Shen & Lu) Stable, potent electrophilic reagents for C-, N-, and O-fluoromethylation.

A timeline of key developments in fluoromethylating agents.

Core Methodologies: A Mechanistic Overview

Fluoromethylating agents can be broadly classified into three categories based on their reactive nature: electrophilic, nucleophilic, and radical. This classification is fundamental to understanding their reactivity, substrate scope, and application in synthesis. The choice of reagent is dictated by the electronic nature of the substrate and the desired bond construction.

G A Fluoromethylating Agents B Electrophilic 'CH₂F⁺' Synthon A->B C Nucleophilic 'CH₂F⁻' Synthon A->C D Radical '•CH₂F' Synthon A->D B1 Fluoromethyl Sulfonates (CH₂FOTs, CH₂FOTf) B->B1 B2 Sulfonium Ylides B->B2 B3 Fluoromethyl Halides (CH₂FX) B->B3 C1 Fluoromethyl Phenyl Sulfone (PhSO₂CH₂F) C->C1 C2 Organometallics (e.g., 'CH₂FLi') C->C2 C3 Zinc Reagents ((DMPU)₂Zn(CF₂H)₂ derivative) C->C3 D1 Fluoroiodomethane (CH₂FI) D->D1 D2 Photoredox Precursors D->D2

Mechanistic classification of fluoromethylating agents.
Electrophilic Fluoromethylating Agents (CH₂F⁺ Synthons)

These reagents are designed to react with nucleophiles (e.g., alcohols, phenols, amines, and soft carbon nucleophiles). The development in this class has focused on enhancing the alkylating power by introducing better leaving groups.

  • Fluoromethanol and Fluoromethyl Halides : The first electrophilic introduction of the -CH₂F group was reported in 1953 using unstable fluoromethanol.[7][8] More practical, classical reagents like fluorochloromethane (CH₂FCl) and fluorobromomethane (CH₂FBr) became the workhorses, used for alkylating various O, N, and S nucleophiles, particularly after systematic studies in the 2000s.[7][9] However, their use is hampered by their gaseous nature and environmental concerns.[4]

  • Fluoromethyl Sulfonates : A significant advancement was the development of reagents with superior leaving groups, such as fluoromethyl triflate (CH₂FOTf) and fluoromethyl fluorosulfonate (CH₂FOSO₂F).[8][10] These are powerful, non-ozone-depleting electrophiles capable of reacting with a wide range of nucleophiles under mild conditions.[10]

  • Monofluoromethyl-Substituted Sulfonium Ylides : A breakthrough came in 2017 with the report of a stable monofluoromethyl sulfonium ylide by Shen and Lu.[7] This crystalline solid acts as a potent electrophilic agent for the fluoromethylation of alcohols and even soft carbon nucleophiles like malonic acid derivatives, a reaction that is often challenging for harder electrophiles.[7][11]

Nucleophilic Fluoromethylating Agents (CH₂F⁻ Synthons)

The generation and use of a fluoromethyl anion equivalent has been a formidable challenge due to the inherent instability of reagents like fluoromethyllithium (CH₂FLi), which can readily eliminate fluoride to form carbene.[7][12]

  • Organometallic Reagents : Despite their instability, "fleeting" lithium fluorocarbenoids have been successfully generated in situ and used for direct nucleophilic fluoromethylation of organic compounds.[12] These methods require careful control of reaction conditions.

  • Fluoromethyl Phenyl Sulfone (PhSO₂CH₂F) : This reagent has emerged as a highly effective and versatile precursor to the CH₂F anion.[7] Upon deprotonation, it can participate in a variety of reactions, including Michael additions and palladium-catalyzed enantioselective fluoromethylations.[7]

  • Zinc-Based Reagents : More recently, difluoromethyl zinc reagents like (DMPU)₂Zn(CF₂H)₂ have been developed, which serve as effective sources for copper-catalyzed difluoromethylation reactions and can be conceptually extended to monofluoromethylation strategies.[11]

Radical Fluoromethylating Agents (•CH₂F Synthons)

Radical-based methods represent a modern frontier, enabling the fluoromethylation of substrates that are unreactive towards polar pathways, such as unactivated C-H bonds.

  • Fluoroiodomethane (CH₂FI) : This commercially available reagent has become a key precursor for generating the fluoromethyl radical (•CH₂F).[13] Recent strategies utilize visible light and a halogen atom transfer (HAT) agent, avoiding the need for a metal or photoredox catalyst, to initiate a radical chain process for the fluoromethylation of alkenes and iminium ions.[13]

  • Photoredox Catalysis : The broader field of photoredox catalysis has unlocked numerous pathways for generating fluoroalkyl radicals from various precursors under exceptionally mild conditions.[11][14] These methods offer high functional group tolerance and are suitable for complex molecule synthesis.

A Comparative Overview
Reagent ClassMechanismTypical SubstratesAdvantagesLimitations
Electrophilic Sₙ2 reactionAlcohols, Phenols, Amines, Thiols, CarbanionsWell-established, wide range of reagents availableCan be too reactive, limited use with electron-poor substrates
Nucleophilic Anion addition/substitutionAldehydes, Ketones, Imines, Alkyl HalidesAccess to products not available via electrophilic routesReagent instability (e.g., CH₂FLi), requires strong bases
Radical Radical addition/HATAlkenes, Arenes, Unactivated C-H bondsHigh functional group tolerance, mild conditions, unique reactivityRegioselectivity can be a challenge, requires specific initiation

Modern Frontiers: The Rise of Biocatalysis

A paradigm shift in fluoromethylation is emerging from the field of biocatalysis. Researchers are engineering enzymes, particularly S-adenosylmethionine (SAM)-dependent methyltransferases (MTases), to accept fluorinated analogs of SAM.

  • SAM Analogs : By synthesizing analogs like Te-adenosyl-L-(fluoromethyl)homotellurocysteine (FMeTeSAM), scientists have successfully coaxed MTases to transfer a fluoromethyl group to their native substrates.[15][16] This enzymatic approach offers unparalleled regio- and stereoselectivity, allowing for the late-stage fluoromethylation of complex natural products and drug candidates under benign aqueous conditions.[15]

  • Radical SAM Enzymes : Going a step further, cobalamin-dependent radical SAM enzymes are being harnessed to fluoromethylate unactivated C-H bonds, a transformation that is extremely difficult to achieve with traditional synthetic methods.[14]

Field-Proven Methodology: Electrophilic Fluoromethylation of a Phenol

This protocol provides a representative workflow for the O-fluoromethylation of a generic phenol using a sulfonate-based electrophilic reagent. The causality behind each step is explained to ensure a self-validating and reproducible system.

Workflow for a typical electrophilic fluoromethylation.
Step-by-Step Protocol:
  • System Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (1.0 equiv). The flask is sealed with a septum and placed under an inert atmosphere of argon. Causality: The exclusion of atmospheric moisture is critical as common bases like sodium hydride (NaH) react violently with water, and the electrophilic reagent can be susceptible to hydrolysis.

  • Substrate Solubilization and Cooling: Add anhydrous dimethylformamide (DMF) via syringe to dissolve the phenol. Cool the resulting solution to 0 °C using an ice-water bath. Causality: Cooling the solution helps to control the rate of the subsequent deprotonation, which can be exothermic.

  • Deprotonation: Carefully add NaH (1.1 equiv, 60% dispersion in mineral oil) portion-wise to the stirred solution. Stir at 0 °C for 30 minutes. Causality: NaH, a strong non-nucleophilic base, quantitatively deprotonates the phenol to generate the sodium phenoxide, which is a much stronger nucleophile than the neutral phenol, thus activating it for the alkylation step.

  • Fluoromethylation: Add the electrophilic fluoromethylating agent (e.g., fluoromethyl tosylate, 1.2 equiv) dropwise via syringe to the cold phenoxide solution. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS. Causality: The tosylate is an excellent leaving group, facilitating the Sₙ2 attack by the phenoxide. Dropwise addition at low temperature prevents potential side reactions and controls the reaction rate.

  • Quenching and Aqueous Workup: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Causality: The NH₄Cl quench neutralizes the reaction and destroys any unreacted NaH. The aqueous workup removes the DMF solvent and inorganic salts.

  • Purification and Characterization: Concentrate the filtrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel. The structure and purity of the isolated fluoromethyl ether are confirmed by NMR spectroscopy (¹H, ¹³C, and importantly, ¹⁹F) and high-resolution mass spectrometry (HRMS). Causality: This final stage provides a self-validating system, ensuring the product is both pure and structurally correct, which is essential for its use in further research or development.

Conclusion and Future Outlook

The development of fluoromethylating agents is a testament to the ingenuity of synthetic chemists. From the early use of hazardous gases to the current era of elegant, catalyst-controlled, and even enzyme-driven transformations, the field has evolved dramatically. The journey has provided researchers in drug discovery with a powerful and diverse toolkit to precisely install the -CH₂F group, enabling the creation of safer and more effective medicines. The future will likely see further expansion in biocatalytic methods for ultimate selectivity, the development of new radical pathways for late-stage C-H functionalization, and the design of more cost-effective and environmentally benign reagents.[17] These advancements will continue to solidify the role of the fluoromethyl group as a truly "magic" moiety in medicinal chemistry.

References
  • Benchchem.
  • Lin, Z., et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Frontiers in Chemistry.
  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie (International ed. in English), 59(30), 12268–12281.
  • ResearchGate. (2020). Historical overview of monofluoromethylating reagents and year of their first use as a CH2F transfer reagent.
  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PubMed.
  • Hernandez, F., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1153.
  • Manufacturing Chemist. (2008). Strong bond with fluorine chemistry.
  • Dowling, D. P., et al. (2024). Radical Fluoromethylation Enabled by Cobalamin-Dependent Radical SAM Enzymes. ACS Bio & Med Chem Au.
  • Semantic Scholar. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
  • Vaz, E., et al. (2025).
  • Colella, M., et al. (2021). Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. Chemical Science.
  • Neti, S. S., et al. (2023). Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Central Science.
  • Reichel, M. (2020).
  • Britton, R., et al. (2021). Contemporary synthetic strategies in organofluorine chemistry.
  • Neti, S. S., et al. (2023). Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Central Science.
  • Reichel, M., et al. (2025). Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. Chemistry – A European Journal.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Fluoromethyl Phenyl Sulfoxide via Fluoro-Pummerer Rearrangement

-fluorinated sulfoxides using DAST-mediated rearrangement. Executive Summary This Application Note details the synthesis of Fluoromethyl Phenyl Sulfoxide (Ph-SO-CH₂F) , a versatile monofluoromethylating agent and chiral...

Author: BenchChem Technical Support Team. Date: March 2026


-fluorinated sulfoxides using DAST-mediated rearrangement.

Executive Summary

This Application Note details the synthesis of Fluoromethyl Phenyl Sulfoxide (Ph-SO-CH₂F) , a versatile monofluoromethylating agent and chiral building block. The protocol leverages the Fluoro-Pummerer rearrangement , a powerful transformation that converts methyl phenyl sulfoxide to fluoromethyl phenyl sulfide under reductive fluorination conditions.

Unlike direct electrophilic fluorination, which can be non-selective, this route offers high regiocontrol. The synthesis is a two-stage workflow :

  • Fluoro-Pummerer Rearrangement: Conversion of methyl phenyl sulfoxide to fluoromethyl phenyl sulfide using Diethylaminosulfur Trifluoride (DAST) catalyzed by Antimony(III) chloride (

    
    ).[1]
    
  • Chemo-Selective Oxidation: Controlled oxidation of the sulfide to the sulfoxide using Sodium Periodate (

    
    ), preventing over-oxidation to the sulfone.
    

Mechanistic Principles

The Fluoro-Pummerer rearrangement deviates from the classical Pummerer by utilizing a fluorinating agent (DAST) that acts as both the activator and the nucleophile source.

Reaction Pathway[2][3]
  • Activation: The sulfoxide oxygen attacks the sulfur atom of DAST, releasing HF and forming a sulfoxonium intermediate.

  • Elimination: Base-promoted elimination (often by the liberated diethylamine or fluoride) generates the Pummerer thionium ion intermediate.

  • Nucleophilic Trapping: A fluoride ion attacks the highly electrophilic

    
    -carbon of the thionium ion, yielding the 
    
    
    
    -fluoro sulfide.
  • Reductive Nature: Note that the sulfur atom is formally reduced from S(IV) to S(II) during this step.

Pathway Visualization

FluoroPummererMechanism Substrate Methyl Phenyl Sulfoxide (Ph-S(O)-CH3) Inter1 Alkoxysulfur Difluoride Intermediate Substrate->Inter1 + DAST - HF DAST DAST (Et2N-SF3) Thionium Thionium Ion [Ph-S+=CH2] Inter1->Thionium - Et2NS(O)F (Pummerer Elimination) Product1 Fluoromethyl Phenyl Sulfide (Ph-S-CH2F) Thionium->Product1 + F- (Nucleophilic Attack) Target Fluoromethyl Phenyl Sulfoxide (Ph-S(O)-CH2F) Product1->Target + NaIO4 (Selective Oxidation)

Figure 1: Mechanistic flow from sulfoxide precursor to fluorinated target via thionium ion intermediate.

Experimental Protocols

Safety Pre-Requisites
  • DAST Hazard: DAST is thermally unstable and reacts violently with water to produce HF. Never heat DAST above 50°C. Perform all transfers under inert atmosphere.

  • HF Generation: The reaction generates HF in situ. Use plastic or HF-resistant glassware if possible, or quench cautiously with saturated

    
    .
    
  • SbCl3: Corrosive and toxic. Handle in a glovebox or efficient fume hood.

Stage 1: Fluoro-Pummerer Rearrangement

Objective: Synthesis of Fluoromethyl Phenyl Sulfide.[1][2][3]

Reagents:

  • Methyl phenyl sulfoxide (1.0 equiv)

  • DAST (1.5 equiv)

  • 
     (0.05 equiv - Catalyst)[1]
    
  • Solvent: Anhydrous

    
     (DCM) or 
    
    
    

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Solvation: Charge the flask with Methyl phenyl sulfoxide (e.g., 10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Add

    
     (0.5 mmol) rapidly under nitrogen flow.
    
  • DAST Addition: Add DAST (15 mmol) dropwise via syringe over 10 minutes. Note: The reaction may darken.[1][3]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Hexane/EtOAc) or

    
     NMR (look for triplet at 
    
    
    
    ppm).
  • Quench: Cool back to 0°C. Slowly pour the reaction mixture into a beaker containing saturated aqueous

    
     (100 mL) and crushed ice. Caution: Vigorous gas evolution (
    
    
    
    ).
  • Workup: Separate the organic layer.[1][3][4] Extract the aqueous phase with DCM (

    
    ).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (keep bath 
    
    
    
    due to volatility).
  • Purification: Flash chromatography on silica gel (Eluent: 5% EtOAc in Hexanes) yields Fluoromethyl phenyl sulfide as a yellow oil.

Stage 2: Chemo-Selective Oxidation

Objective: Oxidation of Sulfide to Sulfoxide (avoiding Sulfone).[5]

Reagents:

  • Fluoromethyl phenyl sulfide (from Stage 1)[1]

  • Sodium Periodate (

    
    ) (1.1 equiv)
    
  • Solvent: Methanol / Water (1:1 v/v)

Protocol:

  • Dissolution: Dissolve the sulfide (e.g., 8 mmol) in Methanol (40 mL) in a round-bottom flask.

  • Oxidant Prep: Dissolve

    
     (8.8 mmol) in warm water (40 mL) and allow it to cool to RT.
    
  • Addition: Add the aqueous periodate solution dropwise to the sulfide solution at 0°C.

  • Stirring: Stir the resulting suspension at 0°C for 1 hour, then allow to warm to RT overnight (12 h).

  • Filtration: Filter off the precipitated sodium iodate (

    
    ) solids. Rinse the filter cake with DCM.
    
  • Extraction: Remove most methanol from the filtrate via rotary evaporation.[4] Extract the remaining aqueous residue with DCM (

    
    ).
    
  • Purification: Dry organics over

    
     and concentrate. Purify via flash chromatography (Eluent: 30-50% EtOAc in Hexanes).
    
  • Product: Fluoromethyl phenyl sulfoxide is obtained as a colorless oil or low-melting solid.

Data Analysis & Troubleshooting

Key Analytical Markers
Compound

NMR (Characteristic)

NMR (Characteristic)
Oxidation State
Ph-S-CH₃ (Precursor)

2.70 (s, 3H)
N/AS(IV)
Ph-S-CH₂F (Intermediate)

5.65 (d,

Hz, 2H)

-180 to -211 (t,

Hz)
S(II)
Ph-S(O)-CH₂F (Target)

5.15 (dd, diastereotopic)

-205 to -215 (m)
S(IV)
Ph-SO₂-CH₂F (Over-oxidation)

5.10 (d,

Hz)

-211 (t,

Hz)
S(VI)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Old DAST reagent (hydrolyzed).Use fresh DAST. Ensure strictly anhydrous conditions.
No Reaction (Step 1) Induction period too long.Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

catalyst.[1][6] It significantly accelerates the Pummerer rearrangement.
Formation of Sulfone Over-oxidation in Step 2.Use

(mild) instead of mCPBA. Strictly control stoichiometry (1.05-1.1 equiv).
Explosion/Pop DAST residue heated.[1]Never distill DAST reaction residues to dryness at high heat. Quench properly.

Strategic Context

The synthesis of fluoromethyl phenyl sulfoxide is not merely a functional group interconversion; it creates a chiral fluoromethylating reagent .

  • Reagent Utility: The target molecule, Ph-S(O)-CH₂F, can be lithiated (

    
    -lithio sulfoxide) and reacted with electrophiles (aldehydes/ketones) to transfer the monofluoromethyl group.
    
  • Stereochemistry: The sulfoxide sulfur is a stereogenic center. While this protocol yields a racemate, the diastereotopic nature of the

    
    -protons in the product is a key NMR indicator of successful oxidation.
    
Workflow Diagram

Workflow Start Start: Methyl Phenyl Sulfoxide Step1 Step 1: Fluoro-Pummerer (DAST, SbCl3, DCM, RT) Start->Step1 Check1 QC: 19F NMR (Confirm -211 ppm triplet) Step1->Check1 Inter Intermediate: Fluoromethyl Phenyl Sulfide Check1->Inter Pass Step2 Step 2: Selective Oxidation (NaIO4, MeOH/H2O, 0°C) Inter->Step2 Finish Final Product: Fluoromethyl Phenyl Sulfoxide Step2->Finish

Figure 2: Operational workflow for the two-step synthesis.

References

  • McCarthy, J. R., Peet, N. P., LeTourneau, M. E., & Inbasekaran, M. (1985). Reaction of sulfoxides with diethylaminosulfur trifluoride.[1][6] A convenient synthesis of alpha-fluoro sulfides.[1][6][7] Journal of the American Chemical Society.

  • Robins, M. J., & Wnuk, S. F. (1988).[6] Fluorination at C5' of nucleosides.[1][6] Synthesis of the new class of 5'-fluoro-5'-S-aryl (alkyl) thionucleosides from adenosine. Tetrahedron Letters.[6] (Establishes

    
     catalysis). 
    
  • Reutrakul, V., & Rukachaisirikul, V. (1983).[6] Fluoromethyl phenyl sulfoxide: Highly convenient syntheses of vinyl fluorides and fluoromethylketones.[6] Tetrahedron Letters.[6]

  • Organic Syntheses, Coll. Vol. 9, p. 446 (1998). Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone.[1] (Detailed protocol for the DAST step).

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry. (Alternative to DAST).

Sources

Application

Application Note: Fluoromethyl Phenyl Sulfoxide as a Fluoromethyl Wittig Equivalent

Introduction & Strategic Context The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug development and agrochemical design. Specifically, the fluoroalkene moiety ( ) serves as an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug development and agrochemical design. Specifically, the fluoroalkene moiety (


) serves as an excellent peptide bond isostere, while the fluoromethyl ketone group (

) is a potent pharmacophore for covalent enzyme inhibition.

Historically, direct fluoromethylenation via classical Wittig chemistry (using fluoromethylenetriphenylphosphorane) has been plagued by reagent instability, competitive defluorination, and poor yields[1]. To circumvent these thermodynamic barriers, fluoromethyl phenyl sulfoxide (


) and its sulfone analogs were developed as robust, bench-stable fluoromethyl carbanion equivalents[2]. By functioning as a "Wittig equivalent," this reagent allows for the reliable, two-step conversion of aldehydes and ketones into either terminal vinyl fluorides or fluoromethyl ketones[3].

Mechanistic Rationale (Expertise & Experience)

The utility of fluoromethyl phenyl sulfoxide lies in the precise electronic modulation provided by the sulfoxide auxiliary. The mechanism proceeds through three distinct phases, each governed by specific stereoelectronic rules:

  • Carbanion Generation: The

    
    -protons of 
    
    
    
    are highly acidified by the combined electron-withdrawing effects of the highly electronegative fluorine atom and the sulfoxide group. Deprotonation requires a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is strictly chosen over alkyllithiums (like n-BuLi) to prevent unwanted nucleophilic attack (ligand exchange) at the electrophilic sulfur center.
  • Nucleophilic Addition: The resulting

    
    -fluoro-
    
    
    
    -(phenylsulfinyl) carbanion readily attacks carbonyl electrophiles, yielding a
    
    
    -hydroxy sulfoxide adduct. Because the subsequent cleavage steps destroy the newly formed stereocenters, the separation of the resulting diastereomeric mixture is unnecessary, streamlining the workflow.
  • Divergent Cleavage (The "Wittig" Step):

    • Pathway A (Fluoroalkenes): To achieve olefination, the hydroxyl group is acetylated to transform it into a superior leaving group. Subsequent treatment with a single-electron reducing agent (such as Sodium Amalgam, Na/Hg, or Samarium(II) iodide,

      
      ) triggers a reductive elimination. The sequential cleavage of the C-O and C-S bonds extrudes the sulfoxide and acetate, forging the target fluoroalkene[2].
      
    • Pathway B (Fluoromethyl Ketones): Direct thermal pyrolysis of the

      
      -hydroxy sulfoxide induces a concerted syn-elimination of benzenesulfenic acid (
      
      
      
      ). The resulting enol intermediate rapidly tautomerizes to the thermodynamically stable fluoromethyl ketone[3].

Reaction Pathways & Signaling Diagram

Workflow A Fluoromethyl Phenyl Sulfoxide (PhSOCH2F) B α-Fluoro Carbanion [PhSO-CH-F]⁻ Li⁺ A->B LDA, THF, -78°C C β-Hydroxy Sulfoxide Adduct R-CH(OH)-CH(F)(SOPh) B->C + Carbonyl (RCHO) D Fluoromethyl Ketone R-CO-CH2F C->D Pyrolysis (Δ) (- PhSOH) E Fluoroalkene (Wittig Eq.) R-CH=CHF C->E 1. Ac2O / Pyridine 2. Na/Hg or SmI2

Reaction pathways of fluoromethyl phenyl sulfoxide to fluoroalkenes and fluoromethyl ketones.

Experimental Protocols

Protocol A: Synthesis of the -Hydroxy Sulfoxide Adduct

This is the universal first step for both target compound classes.

  • Preparation of LDA: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 15 minutes.

  • Carbanion Formation: Dissolve fluoromethyl phenyl sulfoxide (1.0 equiv) in a minimal volume of anhydrous THF. Add this dropwise to the LDA solution at -78 °C. Stir for 30 minutes to ensure complete deprotonation.

  • Aldol Addition: Add the target aldehyde or ketone (1.1 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C.

  • Quench & Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.

Self-Validation Check: Analyze the crude mixture via


 NMR. Successful conversion is confirmed by the disappearance of the starting sulfoxide peak (approx. -212 ppm in 

) and the emergence of a new multiplet between -220 and -230 ppm, corresponding to the diastereomeric adducts.
Protocol B: Reductive Elimination to Terminal Fluoroalkenes
  • Acetylation: Dissolve the crude

    
    -hydroxy sulfoxide in anhydrous pyridine (5 mL/mmol). Add acetic anhydride (2.0 equiv) and a catalytic amount of DMAP. Stir at room temperature for 4 hours. Concentrate under high vacuum to remove pyridine.
    
  • Reductive Cleavage: Dissolve the acetylated intermediate in a 4:1 mixture of anhydrous THF and Methanol. Cool to 0 °C.

  • Electron Transfer: Add 6% Sodium Amalgam (Na/Hg) (3.0 equiv) in portions under vigorous stirring. (Alternatively, a solution of

    
     in THF can be used). Stir for 2 hours at 0 °C.
    
  • Isolation: Decant the solution from the mercury amalgam (ensure proper hazardous waste disposal). Dilute with diethyl ether, wash with water, dry, and purify via silica gel flash chromatography.

Self-Validation Check: The formation of the terminal fluoroalkene is confirmed by


 NMR. Look for a characteristic doublet of doublets for the 

proton around 6.5–7.5 ppm, displaying a massive geminal H-F coupling constant (

Hz).
Protocol C: Pyrolytic Conversion to Fluoromethyl Ketones
  • Solvent Selection: Dissolve the crude

    
    -hydroxy sulfoxide adduct in a high-boiling aromatic solvent such as toluene or xylene (10 mL/mmol).
    
  • Pyrolysis: Heat the solution to reflux (110 °C for toluene, 140 °C for xylene) under an argon atmosphere for 4–6 hours. The heat drives the syn-elimination of benzenesulfenic acid.

  • Purification: Cool the reaction to room temperature. Concentrate the solvent in vacuo and purify the residue via silica gel chromatography to isolate the fluoromethyl ketone.

Quantitative Data Summary

The table below summarizes typical yields and conditions for the transformation of various carbonyl substrates using fluoromethyl phenyl sulfoxide[3].

Carbonyl SubstrateTarget ProductReagents / ConditionsTypical Yield (%)
Benzaldehyde (2-Fluoroethenyl)benzene1. LDA, THF; 2.

; 3. Na/Hg
65 - 75%
Cyclohexanone Fluoromethylenecyclohexane1. LDA, THF; 2.

; 3. Na/Hg
60 - 70%
Octanal 1-Fluoro-2-nonanone1. LDA, THF; 2. Toluene, Reflux55 - 65%
3-Phenylpropanal 1-Fluoro-4-phenyl-2-butanone1. LDA, THF; 2. Xylene, Reflux50 - 60%

References

  • Reutrakul, V., & Rukachaisirikul, V. (1983). Fluoromethyl phenyl sulfoxide: Highly convenient syntheses of vinyl fluorides and fluoromethylketones. Tetrahedron Letters, 24(7), 725-728. URL: [Link]

  • Prakash, G. K. S., & Hu, J. (2007). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. URL: [Link]

  • McCarthy, J. R., Peet, N. P., Le Tourneau, M. E., & Inbasekaran, M. (1985). A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent. Journal of the Chemical Society, Chemical Communications, (11), 757-758. URL: [Link]

Sources

Method

Application Note: Stereoselective Synthesis of β-Hydroxy-α-Fluoro Sulfoxides via Nucleophilic Fluoromethylation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Late-stage functionalization, bioisostere integration, and synthesis of fluoroalkene precursors.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Late-stage functionalization, bioisostere integration, and synthesis of fluoroalkene precursors.

Introduction and Strategic Rationale

The strategic incorporation of a monofluoromethyl group (–CH₂F) is a highly sought-after modification in medicinal chemistry. As a bioisostere for alcohols, thiols, and amides, the –CH₂F moiety modulates lipophilicity, lowers pKa, and significantly enhances metabolic stability against cytochrome P450 oxidation.

Fluoromethyl phenyl sulfoxide (


) serves as an exceptionally versatile, bench-stable fluoromethylating synthon [1]. Unlike its sulfone counterpart, the sulfoxide allows for milder downstream transformations, such as thermal syn-elimination to yield terminal fluoroalkenes. This application note details a highly reproducible, self-validating protocol for the nucleophilic addition of the α-fluoro carbanion derived from fluoromethyl phenyl sulfoxide to various aldehydes.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and prevent catastrophic reaction failure, the experimental design is governed by strict physicochemical parameters:

  • Base Selection (Why LDA?): Deprotonation of

    
     requires a strong, non-nucleophilic base. Using direct alkyllithiums (like n-BuLi) is fatal to the reaction; n-BuLi acts as a nucleophile, attacking the electrophilic sulfur atom and triggering ligand exchange (forming butyl phenyl sulfoxide) [2]. Lithium diisopropylamide (LDA) provides the necessary basicity without the nucleophilic risk.
    
  • Thermal Control (The α-Fluorine Effect): The generated α-fluoro carbanion

    
     is kinetically unstable. Due to lone-pair repulsion between the highly electronegative fluorine atom and the carbanion center (the "negative fluorine effect"), the intermediate is prone to α-elimination, forming a highly reactive carbene if the temperature rises above -60 °C [3]. Maintaining a strict -78 °C environment is non-negotiable to preserve the integrity of the carbanion prior to electrophilic trapping.
    
  • Solvent Coordination: Anhydrous Tetrahydrofuran (THF) is utilized not only to solubilize the polar intermediates but also to coordinate the lithium cation, which stabilizes the transition state during the nucleophilic attack on the aldehyde.

Experimental Workflow & Pathway

G N1 Fluoromethyl Phenyl Sulfoxide PhS(O)CH₂F N2 Deprotonation LDA, THF, -78 °C N1->N2 N3 α-Fluoro Carbanion [PhS(O)CH(F)⁻ Li⁺] N2->N3 30 min (Yellow/Orange Solution) N4 Nucleophilic Attack Aldehyde (RCHO), -78 °C N3->N4 N5 Lithium Alkoxide Intermediate PhS(O)CH(F)CH(OLi)R N4->N5 1-2 hours N6 Reaction Quench Sat. NH₄Cl, -78 °C to RT N5->N6 N7 β-Hydroxy-α-Fluoro Sulfoxide PhS(O)CH(F)CH(OH)R N6->N7 Color Dissipates (Workup)

Fig 1: Mechanistic workflow for the nucleophilic addition of fluoromethyl phenyl sulfoxide.

Validated Step-by-Step Protocol

Scale: 1.0 mmol (Standard Discovery Scale)

Materials & Reagents
  • Fluoromethyl phenyl sulfoxide: 1.0 mmol (158.2 mg)

  • Aldehyde: 1.2 mmol (e.g., Benzaldehyde, 122 µL)

  • Diisopropylamine (DIPA): 1.1 mmol (154 µL)

  • n-Butyllithium (n-BuLi): 1.05 mmol (0.42 mL of a 2.5 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF): 10 mL

  • Saturated aqueous

    
    : 5 mL
    
Procedure & In-Process Controls (IPCs)

Step 1: In Situ Generation of LDA

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Add anhydrous THF (8 mL) and DIPA (1.1 mmol).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add n-BuLi (1.05 mmol) dropwise via syringe. Stir for 15 minutes.

  • Causality: Generating LDA fresh ensures exact stoichiometry and maximum basicity, avoiding the degradation (e.g., formation of lithium oxide) common in commercially stored LDA solutions.

Step 2: Generation of the α-Fluoro Carbanion

  • Lower the flask into a dry ice/acetone bath strictly maintained at -78 °C. Wait 5 minutes for thermal equilibration.

  • Dissolve fluoromethyl phenyl sulfoxide (1.0 mmol) in 1 mL of anhydrous THF and add it dropwise down the cold inner wall of the flask over 5 minutes.

  • Stir for 30 minutes at -78 °C.

  • Self-Validation (IPC 1): The solution will transition from colorless to a distinct yellow/orange. This chromic shift is the visual confirmation of the successful formation of the α-fluoro carbanion [1]. If the solution remains colorless, deprotonation has failed (likely due to wet THF or degraded n-BuLi).

Step 3: Electrophilic Addition

  • Dissolve the target aldehyde (1.2 mmol) in 1 mL of anhydrous THF.

  • Add this solution dropwise to the reaction mixture at -78 °C.

  • Stir for 1 to 2 hours at -78 °C.

  • Self-Validation (IPC 2): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot should diminish, replaced by a lower-Rf product spot corresponding to the highly polar lithium alkoxide intermediate.

Step 4: Quenching and Isolation

  • Quench the reaction strictly at -78 °C by rapidly injecting 5 mL of saturated aqueous

    
    .
    
  • Self-Validation (IPC 3): The yellow/orange color will immediately dissipate upon injection, indicating the neutralization of the alkoxide and any unreacted carbanion.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure β-hydroxy-α-fluoro sulfoxide.

Quantitative Data & Substrate Scope

The reaction demonstrates broad functional group tolerance across both aromatic and aliphatic aldehydes. Due to the presence of the chiral sulfoxide and the generation of two new contiguous stereocenters (α and β carbons), the product is isolated as a mixture of diastereomers.

Aldehyde SubstrateElectrophile (Eq.)Time at -78 °CIsolated Yield (%)Diastereomeric Ratio (dr)*
Benzaldehyde 1.21.0 h85~ 1.5 : 1
p-Tolualdehyde 1.21.0 h82~ 1.4 : 1
Hexanal 1.21.5 h78~ 1.2 : 1
Cyclohexanecarboxaldehyde 1.21.5 h80~ 1.3 : 1

*Note: Diastereoselectivity is intrinsically low to moderate due to the flexible nature of the transition state during nucleophilic attack. If a single diastereomer is required for downstream applications, separation via preparative HPLC or careful recrystallization is recommended.

References

  • Title: Fluoromethyl phenyl sulfoxide: Highly convenient syntheses of vinyl fluorides and fluoromethylketones. Source: Tetrahedron Letters, 1983, 24(7), 725-728. URL: [Link]

  • Title: Good partnership between sulfur and fluorine: sulfur-based fluorination and fluoroalkylation reagents for organic synthesis. Source: Chemical Reviews, 2015, 115(2), 765-825. URL: [Link]

  • Title: Fluoromethylation with fluoromethylphenylsulfone and sulfoxide. (Dissertation) Source: Ludwig-Maximilians-Universität München, 2020. URL: [Link]

Application

Application Note: DAST-Mediated Synthesis of α-Fluoro Sulfides via Fluoro-Pummerer Rearrangement

Introduction & Strategic Rationale The incorporation of fluorine into organic molecules is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, enhance metabolic stability, and serve as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, enhance metabolic stability, and serve as bioisosteres for hydroxyl or hydrogen groups[1]. Among fluorinated motifs, α-fluoro sulfides are highly versatile intermediates and pharmacophores. The diethylaminosulfur trifluoride (DAST)-mediated fluoro-Pummerer rearrangement stands as one of the most reliable and efficient methodologies for synthesizing these compounds from readily available sulfoxides or sulfides[2][3].

Unlike traditional electrophilic fluorination which can be harsh and unselective, DAST operates under mild conditions, allowing for high functional group tolerance[4][5]. This application note details the mechanistic underpinnings, optimized experimental protocols, and critical safety considerations for executing DAST-mediated α-fluorinations.

Mechanistic Insights (E-E-A-T)

Understanding the causality behind the fluoro-Pummerer rearrangement is essential for troubleshooting and optimizing yields. The reaction is a self-validating system where the activation of the sulfoxide inherently generates the basic and nucleophilic species required for the subsequent cascade[3].

  • Activation : The nucleophilic oxygen of the sulfoxide attacks the electrophilic sulfur of DAST. This displaces a fluoride ion (F⁻) and forms a highly reactive activated sulfonium intermediate[5][6].

  • Elimination : The displaced fluoride (or another base in the system) abstracts an α-proton. Concurrently, the -OSF₂NEt₂ leaving group is expelled as diethylaminosulfinyl fluoride (Et₂NS(O)F), generating a transient thionium ion[7].

  • Nucleophilic Trapping : The thionium ion is immediately trapped by the fluoride ion to yield the target α-fluoro sulfide[3].

Mechanism A Sulfoxide [R-S(=O)-CH₂-R'] B Activated Sulfonium [R-S⁺(O-SF₂NEt₂)-CH₂-R'] A->B DAST (- F⁻) C Thionium Ion [R-S⁺=CH-R'] B->C Base (- H⁺) (- Et₂NS(O)F) D α-Fluoro Sulfide [R-S-CHF-R'] C->D F⁻ attack

Fig 1. Mechanistic pathway of the DAST-mediated fluoro-Pummerer rearrangement.

Note on direct sulfide fluorination: Thioethers (sulfides) can also be directly converted to α-fluoro sulfides without prior oxidation to sulfoxides. This is achieved through oxidative desulfurization-fluorination using DAST in combination with an oxidant or Lewis acid, such as N-iodosuccinimide (NIS) or antimony(III) chloride (SbCl₃)[2][4].

Quantitative Data & Optimization

The success of the fluoro-Pummerer rearrangement relies heavily on temperature control and reagent stoichiometry. Table 1 summarizes optimized conditions based on substrate classes.

Table 1: Comparative Conditions for DAST-Mediated α-Fluorination

Substrate TypeReagents & StoichiometrySolventTemperature ProfileTypical YieldRef
Alkyl Aryl Sulfoxides DAST (1.2 - 1.5 eq)Dry CH₂Cl₂-78 °C → RT75–85%[5]
Thioethers (Sulfides) DAST (1.5 eq) + SbCl₃ (0.1 eq)Dry CH₂Cl₂RT70–90%[2]
β-Amino Sulfides DAST (2.0 eq) + NIS (1.5 eq)Dry CH₂Cl₂0 °C → RT65–80%[4]

Experimental Protocols

Workflow Overview

Workflow W1 1. Substrate Preparation Dry DCM, Argon Atm W2 2. Cryogenic Cooling Cool to -78 °C W1->W2 W3 3. DAST Addition Dropwise, strictly anhydrous W2->W3 W4 4. Maturation Gradual warming to RT W3->W4 W5 5. Quenching Sat. NaHCO₃ (aq), 0 °C W4->W5 W6 6. Isolation Extraction & Chromatography W5->W6

Fig 2. Step-by-step experimental workflow for DAST-mediated fluorination.

Protocol A: Classical Fluoro-Pummerer from Sulfoxides

Objective: Conversion of an alkyl aryl sulfoxide to its corresponding α-fluoro sulfide.

Materials:

  • Sulfoxide substrate (1.0 mmol)

  • DAST (1.2–1.5 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Argon or Nitrogen gas

Step-by-Step Procedure:

  • Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

  • Dissolution : Dissolve the sulfoxide (1.0 mmol) in anhydrous DCM (10 mL).

  • Cooling : Submerge the flask in a dry ice/acetone bath to cool the reaction mixture to -78 °C. Causality: Cryogenic cooling prevents violent exothermic degradation of DAST and suppresses unwanted elimination pathways (e.g., vinyl sulfide formation).

  • Addition : Using a plastic or PTFE syringe (DAST etches glass over time[8]), add DAST (1.2 mmol) dropwise over 5 minutes.

  • Maturation : Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to gradually warm to room temperature (approx. 1–2 hours). Monitor progression via TLC or LC-MS.

  • Quenching : Once complete, cool the flask to 0 °C using an ice bath. Carefully quench the reaction by dropwise addition of saturated aqueous NaHCO₃ (10 mL). Caution: Vigorous effervescence (CO₂ release) and HF neutralization will occur.

  • Extraction : Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to yield the pure α-fluoro sulfide.

Protocol B: Direct Oxidative Fluorination from Sulfides (Thioethers)

Objective: One-pot conversion of a sulfide to an α-fluoro sulfide using DAST and NIS[4].

Step-by-Step Procedure:

  • Preparation : In a flame-dried flask under Argon, dissolve the sulfide (1.0 mmol) in anhydrous DCM (10 mL).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition : Add N-iodosuccinimide (NIS, 1.5 mmol) in one portion. Stir for 15 minutes to allow the formation of the iodosulfonium intermediate.

  • Fluorination : Add DAST (2.0 mmol) dropwise.

  • Maturation : Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional hour.

  • Quenching & Workup : Quench with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (to neutralize residual iodine species). Extract with DCM, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Troubleshooting & Safety Directives

  • Thermal Instability of DAST : DAST is known to decompose exothermically at elevated temperatures (>90 °C), releasing highly toxic SF₄ gas and forming bis(dialkylamino)sulfur difluoride byproducts[9]. Never heat DAST reactions above room temperature unless strictly controlled. For large-scale synthesis, consider thermally stable alternatives like XtalFluor-E[8][10].

  • HF Generation : DAST reactions inherently generate hydrogen fluoride (HF) as a byproduct[8]. Ensure all work is conducted in a well-ventilated fume hood. Keep calcium gluconate gel readily available in case of skin exposure.

  • Over-Fluorination : If gem-difluoro compounds are observed, reduce the equivalents of DAST or strictly maintain the cryogenic temperature profile during the initial addition phase.

References

1.[4] Wang, et al. "A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfides." ResearchGate. 2.[2] Robins, M. J., & Wnuk, S. F. (1993). "Nucleic acid related compounds. 79. Efficient conversions of thioethers to .alpha.-fluoro thioethers with DAST or DAST/antimony(III) chloride." The Journal of Organic Chemistry - ACS Publications. 3.[1] Lu, Q., et al. (1996). "Synthesis of alpha-Fluoro Ethers by Cleavage of O,S-Acetals with Xenon Difluoride." ResearchGate. 4.[6] "A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfides." ResearchGate. 5.[3] "Synthetic route for F labeled triazole-modified oligonucleotides through a new late-stage desulfurative fluorination methodology." University of Bologna. 6.[8] L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." PMC. 7.[5] "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Thieme Connect. 8.[9] "Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability..." Journal of the American Chemical Society - ACS Publications. 9.[10] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." ResearchGate. 10.[7] "Carbocation Chemistry." Ethernet.edu.et.

Sources

Method

electrophilic fluorination of methyl phenyl sulfoxide with DAST

Application Note & Protocol Topic: Electrophilic Fluorination of Methyl Phenyl Sulfoxide with DAST: A Comprehensive Guide to the Fluoro-Pummerer Reaction Audience: Researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Electrophilic Fluorination of Methyl Phenyl Sulfoxide with DAST: A Comprehensive Guide to the Fluoro-Pummerer Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of α-Fluoro Sulfides

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. α-Fluoro sulfides, in particular, are valuable synthetic intermediates, serving as precursors to a range of other fluorinated compounds, including fluoroalkenes and α-fluoro sulfones.[1][2]

This guide provides an in-depth exploration of the synthesis of α-fluoro sulfides via the electrophilic fluorination of sulfoxides, a transformation commonly known as the fluoro-Pummerer reaction.[1][3] We will focus on the reaction of methyl phenyl sulfoxide with (Diethylamino)sulfur Trifluoride (DAST), a widely used and effective, albeit hazardous, fluorinating agent.[4][5] As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, critical parameters for success, and the rigorous safety protocols required for handling DAST.

Part 1: The Fluoro-Pummerer Reaction: Mechanism and Rationale

The reaction of a sulfoxide with DAST does not result in a simple deoxygenation-fluorination at the sulfur atom. Instead, it triggers a Pummerer-type rearrangement that installs the fluorine atom on the α-carbon.[3] Understanding this mechanism is crucial for optimizing the reaction and predicting its outcome with different substrates.

The Prevailing Mechanism:

  • Activation of the Sulfoxide: The reaction initiates with the nucleophilic attack of the sulfoxide oxygen onto the electrophilic sulfur atom of DAST. This forms an alkoxyaminosulfur difluoride intermediate and displaces a fluoride ion.[3]

  • Formation of the Thionium Ion: In the presence of a Lewis acid catalyst (e.g., SbCl₃) or via thermal activation, a fluoride ion is eliminated, leading to the formation of a key intermediate: a highly electrophilic sulfonium (thionium) ion.

  • Fluoride Attack: The displaced fluoride ion then acts as a nucleophile, attacking the electrophilic α-carbon of the thionium ion. This step establishes the C-F bond.

  • Rearrangement and Product Formation: This nucleophilic attack results in the formation of the final α-fluoro sulfide product, along with diethylaminosulfinyl fluoride as a byproduct.

The use of a catalyst, such as antimony trichloride (SbCl₃) or zinc iodide, is often beneficial as it facilitates the formation of the reactive thionium intermediate, thereby increasing the reaction rate and often improving the yield.[1]

Fluoro_Pummerer_Mechanism Fig. 1: Mechanism of the DAST-mediated Fluoro-Pummerer Reaction sub_start Methyl Phenyl Sulfoxide step1 + sub_start->step1 dast_start DAST (Et₂NSF₃) dast_start->step1 intermediate1 Alkoxyaminosulfur Difluoride Intermediate step2 - HF intermediate1->step2 thionium_ion Thionium Ion Intermediate byproduct Et₂NSOF + HF thionium_ion->byproduct Byproducts Formed step3 + F⁻ thionium_ion->step3 product Fluoromethyl Phenyl Sulfide step1->intermediate1 Activation step2->thionium_ion Elimination step3->product Nucleophilic Attack

Caption: Fig. 2: Experimental workflow for the synthesis of fluoromethyl phenyl sulfide.

Step-by-Step Procedure

CAUTION! This reaction must be performed in an efficient chemical fume hood.

  • Preparation: Assemble a 1-L, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet. Ensure all glassware is thoroughly oven-dried and allowed to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Charging: To the flask, add methyl phenyl sulfoxide (25.2 g, 0.18 mol) and anhydrous chloroform (150 mL). [1]3. Temperature Control: Place the flask in a cooling bath containing water maintained at 20°C. Begin stirring the solution.

  • DAST Addition: Slowly add DAST (38.5 g, 31.6 mL, 0.24 mol) to the stirred solution via syringe or an addition funnel over 10-15 minutes. An initial exotherm may be observed; maintain the temperature at or near 20°C.

  • Catalyst Addition: After the DAST addition is complete, add antimony trichloride (0.50 g, 0.0022 mol) to the reaction mixture, followed by an additional 50 mL of chloroform to rinse the catalyst into the flask. [1]6. Reaction Monitoring: Stir the mixture at 20°C. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by thin-layer chromatography (TLC) or ¹H NMR. For large-scale synthesis, an induction period may be observed, but the reaction is typically complete within a few hours. [1]7. Workup and Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate flask containing 500 mL of a vigorously stirred, ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. CAUTION: This will generate gas (CO₂ and potentially HF); ensure adequate ventilation and perform the quench slowly.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (2 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and wash them with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product is typically an oil that can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Expected Product: Fluoromethyl phenyl sulfide.

  • ¹H NMR Spectroscopy: The key diagnostic signal is the doublet for the fluoromethyl protons (–CH₂F), which typically appears between δ 5.0 and 6.0 ppm. This signal will exhibit a large coupling constant to the fluorine atom (JHF ≈ 50-55 Hz). [1]* ¹⁹F NMR Spectroscopy: A triplet corresponding to the fluorine atom coupled to the two adjacent protons will be observed.

Part 4: Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive DAST (hydrolyzed).2. Insufficient reaction time/temperature.3. Catalyst not active.1. Use a fresh bottle of DAST or purify by distillation (expert use only).2. Allow the reaction to stir longer or warm slightly (e.g., to 40°C), but do not exceed 80°C.<[1]br>3. Ensure SbCl₃ is anhydrous.
Formation of Byproducts 1. Reaction temperature too high.2. Presence of water in the reaction.1. Maintain strict temperature control. For sensitive substrates, start the reaction at -78°C and warm slowly.<[3][6]br>2. Ensure all glassware is dry and use anhydrous solvents.
Violent Reaction during Quench Quenching too quickly or with water instead of a basic solution.Always add the reaction mixture slowly to a cold, stirred, saturated NaHCO₃ solution.

Conclusion

The DAST-mediated electrophilic fluorination of methyl phenyl sulfoxide is a powerful and reliable method for synthesizing fluoromethyl phenyl sulfide, a versatile synthetic intermediate. The success of this "fluoro-Pummerer" reaction hinges on a clear understanding of its mechanism, careful control of reaction parameters, and an unwavering commitment to rigorous safety protocols when handling DAST. By following the detailed procedures and heeding the safety warnings outlined in this guide, researchers can confidently and safely leverage this important transformation in their synthetic endeavors.

References

  • Science of Synthesis. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Georg Thieme Verlag. Retrieved from [Link]

  • Middleton, W. J. (1999). Fluorination with aminosulfur trifluorides. U.S. Patent No. US6080886A. Google Patents.
  • McCarthy, J. R., Peet, N. P., Le, T.-B., & Inbasekaran, M. (1995). FLUOROMETHYL PHENYL SULFONE. Organic Syntheses, 72, 216. doi:10.15227/orgsyn.072.0216. Retrieved from [Link]

  • Vass, M., Kiss, E., Mernyák, E., Wölfling, J., Schneider, G., Szécsi, M., & Hunyadi, A. (2022). Diversity-oriented synthesis catalyzed by DAST ‒ preparation of new antitumor ecdysteroid derivatives. Molecules, 27(3), 943. doi:10.3390/molecules27030943. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Fluorination with aminosulfuranes. Retrieved from [Link]

  • Vass, M., Kiss, E., Mernyák, E., Wölfling, J., Schneider, G., Szécsi, M., ... & Hunyadi, A. (2022). Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. Molecules, 27(3), 943. doi:10.3390/molecules27030943. Retrieved from [Link]

  • Reutrakul, V. (2001). Fluoromethyl Phenyl Sulfoxide. In e-EROS Encyclopedia of Reagents for Organic Synthesis. doi:10.1002/047084289X.rf010. Retrieved from [Link]

  • EMB Blogs. (2024, April 10). Mastering DAST: Your Guide to Dynamic Application Security Testing. Retrieved from [Link]

  • Reutrakul, V., & Pohmakotr, M. (2001). Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl phenyl sulfoxide. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fluoromethyl Phenyl Sulfide (PhSCH₂F) Stability &amp; Handling

The following guide serves as a specialized Technical Support Center resource for researchers working with Fluoromethyl Phenyl Sulfide (PhSCH₂F) . This content is structured to address the critical instability of this in...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center resource for researchers working with Fluoromethyl Phenyl Sulfide (PhSCH₂F) . This content is structured to address the critical instability of this intermediate, specifically its tendency to polymerize into a white solid.

Ticket ID: KB-PhSCH2F-POLY-01 Status: Critical / Active Topic: Preventing Polymerization of Fluoromethyl Phenyl Sulfide Intermediate

Executive Summary: The "White Solid" Phenomenon

The Issue: Researchers frequently report that neat Fluoromethyl Phenyl Sulfide (PhSCH₂F) spontaneously converts from a colorless oil to an insoluble white solid upon standing at room temperature or even at 5°C. The Root Cause: PhSCH₂F is an unstable


-fluoro sulfide. It acts as a reactive thioacetal equivalent. The high electron density on the sulfur atom facilitates the displacement of the fluoride ion in a neighboring molecule, triggering a self-propagating cationic polymerization (self-alkylation).
The Solution:  This intermediate should generally be considered transient . The most robust prevention strategy is telescoping : immediately oxidizing the sulfide to the stable sulfone (PhSO₂CH₂F) or keeping it in dilute solution at 

.

Troubleshooting Guide: "Help! My Reagent Solidified."

Diagnostic Matrix

Use this table to assess the state of your intermediate.

ObservationStatusAction Required
Colorless/Yellow Oil Active Proceed immediately to oxidation or reaction. Do not store neat.
Viscous Orange Oil Degrading Check NMR immediately. If peaks broaden, polymerization has begun. Use immediately if purity >80%.
White/Off-White Solid Polymerized Irreversible. The material is likely a poly(thioacetal). It cannot be depolymerized back to PhSCH₂F. Discard and restart.
FAQ: Common User Scenarios

Q: I stored the neat oil in the fridge (4°C) overnight, and it solidified. Can I melt it back? A: No. The solid is not frozen PhSCH₂F; it is a polymer formed via chemical bond formation (C-S bonds). Heating it will not recover the monomer and may lead to hazardous decomposition.

Q: I need to store it. What is the safe protocol? A: Never store as a neat liquid.

  • Safe Mode: Dilute in Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Temperature: Store at -10°C or lower .

  • Duration: Validated for up to 48 hours in

    
     at -10°C without significant decomposition [1].
    

Q: Can I distill it? A: Yes, Kugelrohr distillation (bp 80–90°C @ 0.8 mmHg) is possible, but the receiving flask must be kept cold, and the distillate must be dissolved in solvent immediately upon collection.

Technical Deep Dive: The Mechanism of Instability

The instability of PhSCH₂F arises from the "push-pull" nature of the


-fluoro sulfide moiety. The sulfur lone pair donates electron density (push), while the fluorine atom is a good leaving group (pull) in the presence of a nucleophile (another sulfur atom).
Polymerization Pathway Visualization

The following diagram illustrates the self-alkylation mechanism that leads to the "white solid" (Polymer).

Polymerization Monomer Ph-S-CH₂-F (Monomer) Transition Intermolecular Nucleophilic Attack (S attacks CH₂) Monomer->Transition Concentration/ Heat Dimer Sulfonium Dimer [Ph-S⁺(Ph)-CH₂-S-CH₂-F] F⁻ Transition->Dimer Displacement of F⁻ Polymer Polymethylene Sulfide (White Solid Polymer) Dimer->Polymer Chain Propagation

Figure 1: Self-alkylation pathway of Fluoromethyl Phenyl Sulfide. The sulfur atom of one molecule attacks the methylene carbon of another, displacing fluoride and forming a sulfonium salt polymer.

Standard Operating Procedure (SOP): Safe Synthesis & Telescoping

To ensure scientific integrity and reproducibility, follow this "Self-Validating" workflow. This protocol minimizes the time PhSCH₂F exists in its unstable state.

Phase 1: Generation (The "Fluoro-Pummerer" Reaction)

Reagents: Methyl Phenyl Sulfoxide, DAST,


 (catalyst), 

.[1][2]
  • Setup: Cool the reaction vessel to 0°C or RT (depending on scale) under Argon.

  • Reaction: Add DAST to the sulfoxide. The reaction is exothermic; control temperature.

  • Quench: Pour into ice-cold saturated

    
    /NaOH.
    
    • Critical Checkpoint: The organic layer should be yellow/orange. Darkening indicates decomposition.

Phase 2: Isolation (The Danger Zone)
  • Extraction: Extract rapidly with

    
    .
    
  • Drying: Dry over

    
     (Avoid acidic drying agents like silica, which can catalyze decomposition).
    
  • Concentration: Remove solvent on a rotary evaporator at < 40°C .

    • STOP: Do not dry to complete dryness if not using immediately. Leave a small amount of solvent if there is a delay.

Phase 3: Immediate Oxidation (Telescoping)

Goal: Convert unstable PhSCH₂F to stable PhSO₂CH₂F.

  • Dissolution: Immediately dissolve the crude yellow oil in Methanol/Water.

  • Oxidation: Add Oxone® (Potassium peroxymonosulfate) at 5°C.

  • Validation: Stir at RT for 4 hours.

  • Result: The sulfone (PhSO₂CH₂F) is a stable white solid (mp 53–55°C) that can be stored indefinitely [1][2].

Quantitative Validation Data

Use these NMR parameters to verify the integrity of your intermediate before proceeding.

NucleusChemical Shift (

)
MultiplicityCoupling Constant (

)
Assignment
¹H NMR 5.72 ppm Doublet (d)52.9 Hz

(Geminal H-F coupling)
¹H NMR 7.29–7.52 ppmMultiplet (m)-Aromatic Protons

Note: If the doublet at 5.72 ppm disappears or broadens significantly, polymerization has occurred.

References

  • McCarthy, J. R.; Matthews, D. P.; Paolini, J. P. (2005). "Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone". Organic Syntheses, 72 , 209.

  • Prakash, G. K. S.; Shao, N.; Wang, F.; Ni, C. (2013). "Preparation of Fluoromethyl Phenyl Sulfone". Organic Syntheses, 90 , 130-143.

  • Reutrakul, V. (2001). "Fluoromethyl Phenyl Sulfoxide".[1][2][3][4] Encyclopedia of Reagents for Organic Synthesis.

Sources

Optimization

Technical Support Center: SbCl₃-Catalyzed Fluoro-Pummerer Rearrangement

Role: Senior Application Scientist Topic: Optimization & Troubleshooting of Fluoro-Pummerer Rearrangement (Sulfoxide -Fluoro Thioether) Catalyst System: Antimony Trichloride ( ) / DAST Executive Summary & Diagnostic Matr...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Optimization & Troubleshooting of Fluoro-Pummerer Rearrangement (Sulfoxide




-Fluoro Thioether) Catalyst System: Antimony Trichloride (

) / DAST

Executive Summary & Diagnostic Matrix

Welcome to the Technical Support Center. You are likely employing the Robins Modification of the fluoro-Pummerer rearrangement. This protocol utilizes


 as a Lewis acid catalyst to activate DAST (Diethylaminosulfur trifluoride), enabling the conversion of sulfoxides to 

-fluoro thioethers under milder conditions than uncatalyzed methods.

Below is the Rapid Diagnostic Matrix for immediate troubleshooting.

Table 1: Troubleshooting Diagnostic Matrix
SymptomProbable Root CauseCorrective Action
Low Conversion (<40%) Catalyst Deactivation:

is highly hygroscopic; moisture hydrolyzes DAST and deactivates the Lewis acid.
Protocol Check: Flame-dry glassware. Use a glovebox for

weighing. Ensure solvent water content

ppm.
Vinyl Sulfide Byproduct Elimination Dominance: The thionium intermediate undergoes proton elimination (

-elimination) instead of fluoride capture.
Temp Control: Lower reaction temperature to

or

. Add Base: Use solid

(1-2 equiv) to buffer HF without promoting elimination.
Black Tar / Decomposition Thermal Runaway: The DAST-Sulfoxide adduct decomposition is exothermic.Dosing: Add DAST dropwise to the sulfoxide/

mixture at low temp. Do not scale up without checking heat transfer.
Induction Period Autocatalysis Lag: The reaction generates HF, which can be autocatalytic;

initiation may be slow if aggregates form.
Solubility: Ensure

is fully dissolved in

or

before adding DAST. Allow 15 min pre-stirring.
C-S Bond Cleavage Over-Activation: Substrate is too electron-rich, leading to Pummerer fragmentation.Stoichiometry: Reduce

loading from 0.2 equiv to 0.05 equiv.

Deep Dive: Technical Q&A

Q1: Why is necessary? Can't I just use DAST?

A: While DAST alone can effect this transformation, it often requires elevated temperatures (refluxing


), which promotes elimination side-products (vinyl sulfides).
The Science: 

acts as a "fluorophilic" Lewis acid. It coordinates with the sulfur-fluorine bond of the DAST-sulfoxide adduct (alkoxysulfonium salt). This weakens the S-O bond, accelerating the rate-determining step: the formation of the thionium ion (Pummerer intermediate). This allows the reaction to proceed at Room Temperature (RT) or

, significantly improving the yield of the kinetic product (

-fluoro sulfide) over the thermodynamic byproduct (vinyl sulfide).
Q2: My NMR shows a mix of product and starting material, but DAST is gone. What happened?

A: You likely experienced hydrolysis competition . If the system is not strictly anhydrous, DAST reacts with water to form


 and HF. The 

also hydrates, losing its Lewis acidity. Validation: Check your DAST quality. If the liquid is dark yellow or brown, it has partially decomposed. Fresh DAST should be light yellow/orange. Always use 1.5–2.0 equivalents of DAST to account for trace moisture and background consumption.
Q3: How do I handle the "Induction Period" safely on a large scale?

A: The


-catalyzed reaction often exhibits a lag phase followed by a rapid exotherm.
Safety Protocol:  On scales 

, do not add all reagents at once.
  • Dissolve Sulfoxide and

    
    .
    
  • Cool to

    
    .[1]
    
  • Add DAST slowly.

  • If no exotherm is observed after 10% addition, stop . Wait for the temperature to rise slightly (initiation) before continuing. Accumulation of unreacted DAST followed by sudden initiation can lead to thermal runaway.

Optimized Experimental Protocol (The "Robins" Standard)

Objective: Synthesis of


-fluoro thioether from aryl-methyl sulfoxide.
Scale:  1.0 mmol basis.
  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Critical: Weigh

      
       (
      
      
      
      ) in a glovebox or rapidly transfer to the flask under a cone of nitrogen.
      
      
      is extremely hygroscopic.
  • Solvation:

    • Add dry

      
       (
      
      
      
      ) to dissolve the catalyst.
    • Add the Sulfoxide substrate (

      
      ).
      
    • Cool the mixture to

      
       (ice bath).
      
  • Reaction:

    • Add DAST (

      
      ) dropwise via syringe over 5 minutes.
      
    • Observation: The solution may turn yellow/orange.

    • Remove the ice bath and allow to warm to Room Temperature (RT).

    • Stir for 2–4 hours. Monitor by TLC or

      
      -NMR (look for doublet at 
      
      
      
      to
      
      
      ppm).
  • Quench & Workup:

    • Caution: Quench carefully! Pour the reaction mixture slowly into saturated aqueous

      
       (
      
      
      
      ) at
      
      
      . (Vigorous
      
      
      evolution).
    • Extract with

      
       (
      
      
      
      ).
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel). Note:

      
      -fluoro thioethers can be unstable on silica; use neutralized silica (
      
      
      
      ) if degradation is observed.

Visualizations

Diagram 1: Mechanistic Pathway

This diagram illustrates the Lewis Acid activation role of


 in facilitating the thionium ion formation.

FluoroPummererMechanism Sulfoxide Sulfoxide R-S(O)-CH3 Adduct Activated Adduct [R-S+(O-DAST)-CH3] Sulfoxide->Adduct + DAST DAST DAST (Et2N-SF3) SbCl3 Cat: SbCl3 SbCl3->Adduct Activates S-O Bond Thionium Thionium Ion [R-S+=CH2] Adduct->Thionium - Et2NS(O)F (Rate Limiting) Product α-Fluoro Sulfide R-S-CH2-F Thionium->Product + F- (Substitution) Vinyl Vinyl Sulfide (Byproduct) Thionium->Vinyl - H+ (Elimination)

Caption: SbCl3 accelerates the rate-limiting formation of the Thionium Ion, favoring substitution over elimination.

Diagram 2: Optimization Logic Flow

Use this workflow to optimize yield based on experimental observations.

OptimizationFlow Start Start Reaction (SbCl3 / DAST) CheckConv Check Conversion (1h, TLC/NMR) Start->CheckConv LowConv Low Conversion CheckConv->LowConv < 50% HighConv High Conversion CheckConv->HighConv > 90% ActionMoisture Action: Dry Solvents Fresh DAST LowConv->ActionMoisture Suspect Water CheckByprod Check Byproducts HighConv->CheckByprod ActionTemp Action: Lower Temp (-20°C) CheckByprod->ActionTemp Vinyl Sulfides Present ActionBase Action: Add NaHCO3 (Buffer HF) CheckByprod->ActionBase Acid Sensitive Substrate Success Isolate α-Fluoro Sulfide CheckByprod->Success Clean Profile ActionMoisture->Start Retry

Caption: Decision tree for maximizing yield and minimizing byproducts in fluoro-Pummerer reactions.

References

  • Robins, M. J.; Wnuk, S. F. (1993). Fluorination at C5' of Nucleosides. Synthesis of 5'-Deoxy-5'-fluoro- and 5'-Deoxy-5',5'-difluoronucleosides. The Journal of Organic Chemistry, 58(14), 3800-3801. Link (The seminal paper establishing SbCl3 as a superior catalyst for DAST-mediated fluorinations).

  • McCarthy, J. R.; Matthews, D. P.; Paolini, J. P. (2005). Fluoromethyl Phenyl Sulfone.[2] Organic Syntheses, 72, 209. Link (Detailed experimental procedure citing the use of SbCl3 to eliminate the need for electron-donating groups on the aryl ring).

  • Lal, G. S.; Pez, G. P.; Nagarajan, R. (1999). Electrophilic Fluorination of Organic Compounds with Deoxo-Fluor Reagent. The Journal of Organic Chemistry, 64(19), 7048-7054. Link (Discusses the broader context of fluorinating reagents similar to DAST).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluoromethylation of Carbonyls

Welcome to the Advanced Applications Support Center. As researchers transition from standard alkylations to fluoroalkylations, the unique stereoelectronic properties of fluorine often introduce unexpected mechanistic hur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers transition from standard alkylations to fluoroalkylations, the unique stereoelectronic properties of fluorine often introduce unexpected mechanistic hurdles. The introduction of mono-, di-, or trifluoromethyl groups into carbonyls relies heavily on the generation of transient, highly reactive carbanions or hypervalent silicate intermediates.

This guide provides field-proven diagnostic strategies, mechanistic causality, and self-validating protocols to troubleshoot low yields, reagent degradation, and side reactions in the fluoromethylation of aldehydes and ketones.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q: My nucleophilic trifluoromethylation with TMSCF₃ (Ruppert-Prakash reagent) stalls at <20% conversion despite adding excess reagent. What is failing? A: This is a classic symptom of initiator depletion or moisture quenching. TMSCF₃ is completely inert toward carbonyls on its own; it requires a nucleophilic initiator (typically F⁻ or RO⁻) to form the reactive hypervalent silicate complex


1.
Causality: If your solvent, substrate, or activator (e.g., TBAF trihydrate) contains trace moisture, the liberated 

anion is rapidly protonated to form fluoroform (HCF₃), irreversibly consuming the active species [[2]](). Furthermore, TMSCF₃ is highly volatile (b.p. 54 °C); improper sealing during reactions leads to evaporative loss. Resolution: Ensure strictly anhydrous conditions. Switch to anhydrous activators like CsF or catalytic alkoxides (e.g., t-BuOK) in rigorously dried solvents .

Q: My substrate has acidic α-protons. Every time I attempt trifluoromethylation, I get complex mixtures of aldol condensation products instead of the target


-carbinol. How can I alter the selectivity? 
A:  Enolization is the primary competing side reaction. Both the 

anion and the intermediate alkoxide formed after addition are strongly basic. Fluoride sources like TBAF exacerbate this by acting as strong bases in aprotic organic solvents. Causality: The activation energy for α-deprotonation is often lower than that of nucleophilic addition when highly basic, "hard" activators are used. Resolution: Shift the hard/soft dynamics of the initiation. Replace TBAF with a milder organic base such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) 1. Lowering the reaction temperature to -78 °C in less polar solvents (like toluene) kinetically favors the 1,2-addition over enolization.

Q: I am attempting a difluoromethylation using


, but I am recovering mostly starting material and observing difluorocarbene byproducts. What is the mechanism of failure? 
A:  The (phenylsulfonyl)difluoromethyl anion is thermally unstable. When generated with strong bases, it frequently undergoes α-elimination of the sulfinate group, generating highly reactive difluorocarbene (:CF₂) instead of acting as a nucleophile 3.
Causality: If the base is added in excess or if the carbonyl is not immediately available, the transient carbanion decomposes faster than it can attack the electrophile.
Resolution: Employ a "pre-organization" strategy. Mix the carbonyl and 

before adding the base. Use a substoichiometric amount of base (e.g., KHMDS) added dropwise to keep the steady-state concentration of the carbanion low, ensuring immediate trapping by the carbonyl [[4]]().

Part 2: Mechanistic Visualization

Understanding the failure points requires visualizing the catalytic cycle and the [1,2]-Brook rearrangement that stabilizes the intermediate.

G A TMSCF3 + Activator (e.g., F⁻ or RO⁻) B [CF3-SiMe3F]⁻ Hypervalent Silicate A->B Initiation C Nucleophilic Attack on Carbonyl B->C CF3 Transfer S1 Quench by H2O → HCF3 (Fluoroform) B->S1 Moisture D Alkoxide Intermediate C->D S2 Enolization / Aldol Side Reactions C->S2 α-Protons E Silyl Ether (via Brook Rearrangement) D->E Silyl Transfer F Target CF3-Alcohol (after desilylation) E->F Acidic Workup

Caption: Mechanistic pathway of TMSCF3 activation, Brook rearrangement, and common failure modes.

Part 3: Data Presentation - Activator Selection Matrix

Selecting the correct activator is the single most critical variable in optimizing fluoromethylation yields.

Activator SystemMechanism of ActionPrimary AdvantagePrimary DrawbackIdeal Substrate Profile
TBAF (Catalytic) Direct F⁻ attack on SiliconHighly reactive, rapid conversion.Hygroscopic; introduces water leading to HCF₃ formation.Non-enolizable aldehydes and robust ketones.
CsF / DMF Heterogeneous F⁻ generationMild basicity, easy to dry.Slower reaction kinetics; requires polar aprotic solvents.Enolizable ketones prone to aldol condensation.
KHMDS / Triglyme Alkoxide/Amide initiationExcellent for ester substrates; allows use of HCF₃ gas.Strong base; can cause α-elimination of CF₂H reagents.Esters (forming

-ketones) and unreactive carbonyls.
TBD (Organocatalyst) Lewis base coordination to SiCompletely metal-free; highly tunable basicity.Can be sterically hindered with bulky substrates.Base-sensitive or highly functionalized carbonyls.

Part 4: Self-Validating Experimental Protocols

Protocol A: Moisture-Resistant Trifluoromethylation of Enolizable Ketones

This protocol utilizes CsF to suppress enolization while ensuring the hypervalent silicate intermediate is formed in a controlled manner.

  • System Preparation (Causality: Moisture Exclusion): Flame-dry a Schlenk flask under vacuum. Backfill with dry Argon. Add CsF (0.1 equiv) and flame-dry again gently. Reasoning: CsF is hygroscopic; surface water will instantly quench the

    
     anion.
    
  • Reagent Loading: Cool the flask to 0 °C. Add the enolizable ketone (1.0 equiv) dissolved in anhydrous DMF (0.5 M).

  • Initiation: Add TMSCF₃ (1.5 equiv) dropwise over 5 minutes. Reasoning: Slow addition prevents thermal spikes. The initial addition forms the alkoxide, which then acts as an autocatalyst to activate subsequent TMSCF₃ molecules.

  • Validation Checkpoint: Stir for 2 hours at room temperature. Take a 10 µL aliquot for ¹⁹F NMR.

    • Success: Peak at ~ -78 ppm (product silyl ether).

    • Failure (Moisture): Peak at -78.5 ppm with a large coupling constant (

      
       Hz), indicating HCF₃.
      
    • Failure (No Initiation): Peak at -67 ppm (unreacted TMSCF₃).

  • Desilylation: Once the starting material is consumed, add 1.0 M TBAF in THF (1.2 equiv) or 2 M HCl to cleave the O-Si bond formed via the Brook rearrangement. Stir for 1 hour, then perform standard aqueous workup.

Protocol B: Controlled Difluoromethylation using

This protocol utilizes a pre-organization strategy to prevent the decomposition of the difluoromethyl anion into difluorocarbene.

  • Pre-organization (Causality: Trapping Kinetics): In an oven-dried flask under Argon, dissolve the aldehyde (1.0 equiv) and

    
     (1.2 equiv) in anhydrous THF (0.2 M). Cool the mixture to -78 °C. Reasoning: Mixing the electrophile and the pro-nucleophile prior to base addition ensures that the moment the carbanion is generated, it is immediately trapped by the adjacent carbonyl.
    
  • Base Addition: Add KHMDS (0.5 M in toluene, 1.1 equiv) dropwise via syringe pump over 30 minutes. Reasoning: Substoichiometric steady-state concentrations of the base prevent the α-elimination of the sulfinate group.

  • Validation Checkpoint: Monitor by TLC. If the reaction stalls, do not add more base at room temperature; re-cool to -78 °C before adding additional KHMDS to prevent carbene formation.

  • Desulfonylation (Optional): To yield the pure

    
    -carbinol, the resulting (phenylsulfonyl)difluoromethyl carbinol can be subjected to reductive desulfonylation using Mg metal in AcOH/NaOAc buffer.
    

References

  • Title: Nucleophilic trifluoromethylation of carbonyl compounds and derivatives Source: Semantic Scholar URL
  • Title: Application Notes and Protocols: Nucleophilic Trifluoromethylation of Aldehydes with TMSCF3 Source: Benchchem URL
  • Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system Source: Beilstein Journals URL
  • Title: Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups Source: CAS URL
  • Title: Nucleophilic difluoro(phenylsulfonyl)

Sources

Optimization

Technical Support Center: Purification of Fluoromethyl Phenyl Sulfoxide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter severe bottlenecks when isolating fluoromethyl phenyl sulfoxide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter severe bottlenecks when isolating fluoromethyl phenyl sulfoxide (also known as phenyl fluoromethyl sulfoxide).

While this compound is a highly valuable intermediate for the stereospecific synthesis of terminal vinyl fluorides and complex monofluoromethylating reagents[1], it is notoriously labile. Standard purification workflows often lead to catastrophic yield losses. This guide is designed to troubleshoot these degradation issues, explain the underlying causality of the compound's instability, and provide self-validating protocols for both analytical and process-scale purification.

Purification Workflow & Decision Matrix

The most common point of failure occurs during the transition from crude reaction mixture to purified intermediate. The flowchart below outlines the validated decision tree based on reaction scale.

G Start Crude Fluoromethyl Phenyl Sulfoxide Decision Purification Scale? Start->Decision Chromatography Standard Silica Chromatography Decision->Chromatography Common Mistake Distillation Vacuum Distillation (60-62°C, 40 Pa) Decision->Distillation Scale > 10g ModifiedChrom Modified Chromatography (Et3N Deactivated Silica) Decision->ModifiedChrom Scale < 1g Degradation Product Decomposition (Polymerization) Chromatography->Degradation Acidic Silanol Catalysis PureProduct Pure Fluoromethyl Phenyl Sulfoxide Distillation->PureProduct ~76% Yield ModifiedChrom->PureProduct Hexane/EtOAc (2:1) Storage Store at -20°C Use Immediately PureProduct->Storage

Fig 1. Decision tree for the purification of fluoromethyl phenyl sulfoxide.

Troubleshooting & FAQs

Q1: Every time I attempt to purify fluoromethyl phenyl sulfoxide using standard silica gel chromatography, my yields are abysmal (<10%), and the product seems to vanish. What is happening?

Root Cause: You are observing acid-catalyzed decomposition. Fluoromethyl phenyl sulfoxide is highly sensitive to the acidic silanol groups present on standard, untreated silica gel. During the elution process, interactions with the stationary phase trigger rapid product decomposition and potential cleavage of the labile


-fluoro sulfide/sulfoxide bonds[1],[2].
Solution:  Do not use untreated silica gel. If you are operating at scale, abandon chromatography entirely in favor of vacuum distillation[1].
Q2: I only have a small amount of crude material (e.g., 100–500 mg) and cannot perform a vacuum distillation. How can I successfully chromatograph this compound?

Root Cause: Small-scale reactions require chromatography, but the residence time on acidic silica destroys the product. Solution: You must neutralize the acidic silanol sites and minimize column residence time. Pre-treat your silica gel by flushing the column with 1% triethylamine (Et₃N) in hexane to deactivate the acidic sites. Use a solvent system of Hexane:Ethyl Acetate (2:1)[2]. The product typically elutes with an Rf of ~0.4 in a 40% EtOAc/Hexane system[3]. Elute rapidly using positive pressure (flash chromatography).

Q3: We are scaling up the synthesis of a monofluoromethylating reagent to a 100 g scale. What is the most reliable purification method?

Root Cause: Scaling up chromatography for this compound is economically and chemically unviable due to the aforementioned decomposition. Solution: High-vacuum distillation is the industry gold standard for scaling up fluoromethyl phenyl sulfoxide. Industrial process studies have demonstrated that distillation at 62 °C under 40 Pascal (~0.3 mmHg) successfully yields the pure product without degradation, achieving yields of approximately 76.7% on a 100 g scale[1].

Q4: After successful purification, my product polymerized overnight in the refrigerator. How should I store it?

Root Cause:


-Fluoro sulfoxides are notoriously unstable when subjected to temperature fluctuations. Storing the compound at 5 °C overnight and subsequently warming it to room temperature is a known trigger for spontaneous polymerization[4].
Solution:  It is highly recommended to use the purified compound immediately in the subsequent synthetic step[4]. If temporary storage is absolutely unavoidable, store it at -20 °C under an inert argon atmosphere, handle it exclusively in a fume hood[4], and avoid repeated freeze-thaw cycles.

Quantitative Method Comparison

To aid in process selection, review the following empirical data comparing purification strategies:

Purification MethodScale SuitabilityTypical YieldPrimary Risk / LimitationRecommended Use Case
Standard Silica Chromatography Poor< 10%Complete decomposition during elution[1]NOT RECOMMENDED
Deactivated Silica (1% Et₃N) Small (< 1 g)60 - 66%[2]Minor degradation if elution is too slowDiscovery / Analytical scale
High-Vacuum Distillation Large (> 10 g)~76.7%[1]Thermal polymerization if overheatedProcess scale-up / Bulk synthesis

Validated Step-by-Step Protocols

Protocol A: High-Vacuum Distillation (Process Scale)

This self-validating protocol utilizes boiling point as the primary purity checkpoint.

  • Preparation: Transfer the crude fluoromethyl phenyl sulfoxide oil to a suitably sized round-bottom distillation flask equipped with a short-path distillation head, a fractionating column, and a receiving flask submerged in an ice bath.

  • Vacuum Application: Apply a high vacuum to the system. Ensure the pressure stabilizes at 40 Pa (approximately 0.3 mmHg)[1].

  • Heating: Slowly heat the oil bath. Do not exceed a bath temperature of 80 °C to prevent thermal degradation.

  • Collection: Discard any low-boiling fore-run. Collect the main fraction boiling precisely at 60–62 °C [1],[4]. The product will appear as a clear to slightly yellow oil.

  • Handling: Immediately transfer the pure oil to a Schlenk flask under argon. Proceed directly to the next synthetic step to avoid polymerization[4].

Protocol B: Base-Deactivated Flash Chromatography (Discovery Scale)

This protocol utilizes TLC Rf values to validate successful elution.

  • Column Preparation: Pack a flash chromatography column using standard 230-400 mesh silica gel.

  • Deactivation: Flush the column with 2 column volumes of Hexane containing 1% v/v Triethylamine (Et₃N) to neutralize acidic silanol groups.

  • Equilibration: Flush the column with 2 column volumes of the intended eluent: Hexane/Ethyl Acetate (2:1) [2].

  • Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it directly onto the silica.

  • Elution: Elute rapidly using positive pressure. Monitor fractions via TLC (Aluminium-backed Silica Gel F254). The product will spot with an Rf of ~0.4 in 40% EtOAc/Hexane[3].

  • Concentration: Combine the product-containing fractions and concentrate in vacuo using a rotary evaporator. Critical: Keep the water bath temperature strictly below 30 °C to prevent thermal degradation during solvent removal.

References

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione Source: hovione.com URL:[Link]

  • Fluoromethyl Phenyl Sulfoxide (2001) | Vichai Reutrakul Source: scispace.com URL:[Link]

  • Bull. Chem. Soc. Jpn., 59, 3625—3629 (1986) Source: oup.com URL:[Link]

  • Supporting Information - Semantic Scholar Source: semanticscholar.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Fluoromethyl Sulfoxide Reagents

Welcome to the Technical Support Center for hygroscopic fluoromethyl sulfoxide reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful but challenging r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hygroscopic fluoromethyl sulfoxide reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful but challenging reagents in their synthetic endeavors. The unique properties of fluorinated sulfoxides, particularly their hygroscopic nature, demand meticulous handling to ensure experimental success and reproducibility.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and use of hygroscopic fluoromethyl sulfoxide reagents.

Q1: What are the primary signs that my fluoromethyl sulfoxide reagent has been compromised by moisture?

A1: The most common indicators of moisture contamination include:

  • Physical Changes: The reagent may appear clumpy, caked, or sticky instead of being a free-flowing solid.[1][2] In some cases, it may become a dense, difficult-to-handle solid.

  • Inconsistent Reaction Outcomes: You may observe lower yields, the formation of unexpected byproducts, or a complete failure of the reaction. This is because moisture can react with the sulfoxide or the activating agents, quenching the desired reactivity.[3]

  • 'H NMR Spectroscopy: An NMR spectrum of the reagent dissolved in a dry deuterated solvent may show a broad peak corresponding to water. For quantitative analysis, Karl Fischer titration is the gold standard for determining water content.[4]

Q2: What are the absolute essential storage conditions for these reagents?

A2: Proper storage is the first and most critical line of defense against moisture contamination.[4]

  • Inert Atmosphere: Always store hygroscopic fluoromethyl sulfoxide reagents under a dry, inert atmosphere, such as nitrogen or argon.[5] A glove box or a desiccator with a high-quality desiccant is highly recommended.[5][6]

  • Temperature: Store at the temperature recommended on the product's technical data sheet, which is typically in a refrigerator or freezer to minimize decomposition.[6][7]

  • Container: Ensure the container is tightly sealed. For reagents in Sure/Seal™-type bottles, ensure the septum is not compromised. For screw-cap vials, consider wrapping the cap with Parafilm® as an extra precaution.

Q3: I don't have access to a glove box. What are the best practices for handling the reagent on the bench?

A3: While a glove box is ideal, you can still handle these reagents with care on the open bench.[4]

  • Work Quickly and Efficiently: Have all your glassware, solvents, and other reagents ready before opening the reagent container. Minimize the time the reagent is exposed to the atmosphere.

  • Inert Gas Blanket: If possible, work under a positive pressure of an inert gas like nitrogen or argon. An inverted funnel placed over the balance and reaction flask can create a localized inert environment.[4]

  • Pre-weighed Aliquots: If you need to use the reagent multiple times, consider quickly weighing out single-use aliquots in a dry environment and storing them in separate, tightly sealed vials. This minimizes the exposure of the bulk reagent to moisture.[7]

Q4: My reaction with a fluoromethyl sulfoxide reagent is sluggish or incomplete. What should I check first?

A4: Several factors can lead to incomplete reactions:

  • Reagent Quality: The primary suspect is often a compromised, moisture-contaminated reagent.[8]

  • Anhydrous Conditions: Ensure all your glassware was properly oven- or flame-dried and that your solvents are truly anhydrous.[3] Even "anhydrous" solvents from commercial suppliers can pick up moisture over time.[8]

  • Activation: Many reactions involving fluoromethyl sulfoxides require an activator, such as triflic anhydride (Tf₂O).[9] Ensure your activating agent is also of high quality and handled under anhydrous conditions.

  • Temperature: Some reactions require specific temperature control.[10][11] Ensure your reaction is being conducted at the optimal temperature.

II. Troubleshooting Guides

This section provides detailed, step-by-step guides to address more complex experimental challenges.

Guide 1: Inconsistent Yields in C-H Trifluoromethylthiolation Reactions

Trifluoromethyl sulfoxides are valuable reagents for the direct C-H trifluoromethylthiolation of arenes and heteroarenes.[9] However, inconsistent yields are a common frustration.

Troubleshooting Workflow

start Inconsistent Yields Observed check_reagent 1. Verify Reagent Integrity - Check for clumping - Perform Karl Fischer titration start->check_reagent check_conditions 2. Confirm Anhydrous Conditions - Oven/flame-dry glassware - Use freshly distilled/dried solvents check_reagent->check_conditions Reagent OK failure Problem Persists Contact Technical Support check_reagent->failure Reagent Degraded check_activator 3. Assess Activator Quality - Use a fresh bottle of Tf₂O - Add activator under inert atmosphere check_conditions->check_activator Conditions Anhydrous check_conditions->failure Moisture Present check_temp 4. Optimize Reaction Temperature - Run test reactions at different temperatures check_activator->check_temp Activator Good check_activator->failure Activator Compromised check_stoichiometry 5. Verify Stoichiometry - Accurately weigh all reagents check_temp->check_stoichiometry Temp Optimized success Consistent, High Yields check_stoichiometry->success Stoichiometry Correct check_stoichiometry->failure Stoichiometry Incorrect

Caption: Troubleshooting workflow for inconsistent yields.

Detailed Protocol: Ensuring a Successful C-H Trifluoromethylthiolation
  • Glassware Preparation:

    • Thoroughly clean all glassware with a suitable solvent (e.g., acetone), followed by deionized water.

    • Oven-dry the glassware at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.

    • Assemble the reaction apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Handling and Dispensing:

    • Allow the fluoromethyl sulfoxide reagent container to warm to room temperature in a desiccator before opening to prevent condensation.[4]

    • If not using a glove box, quickly weigh the desired amount of the reagent and immediately reseal the container.

    • Add the reagent to the reaction flask under a positive pressure of inert gas.

  • Solvent and Activator Addition:

    • Use freshly distilled and dried solvents. Anhydrous solvents from commercial sources should be used from a freshly opened bottle.

    • Add the anhydrous solvent to the reaction flask via a dry syringe or cannula.

    • Cool the reaction mixture to the appropriate temperature (e.g., -78 °C or 0 °C) before adding the activator (e.g., triflic anhydride).[10][11]

    • Add the activator dropwise via a dry syringe.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by a suitable method, such as TLC or LC-MS.

    • Upon completion, quench the reaction carefully, often with a saturated aqueous solution of sodium bicarbonate.[11] Be aware of potential gas evolution.[11]

Guide 2: Formation of Undesired Side Products

The high reactivity of activated fluoromethyl sulfoxides can sometimes lead to the formation of side products.[9]

Common Side Reactions and Mitigation Strategies
Side ReactionProbable CauseMitigation Strategy
Over-reaction/Di-substitution Excess of fluoromethyl sulfoxide reagent or activator.Carefully control the stoichiometry. Use 1.0-1.2 equivalents of the limiting reagent.
Decomposition of Starting Material Reaction temperature is too high; starting material is sensitive to the reaction conditions.Run the reaction at a lower temperature. Consider a slower addition of the activating agent.
Hydrolysis Byproducts Presence of moisture.Rigorously follow anhydrous techniques as described in Guide 1.[3]
Pummerer Rearrangement Products Inherent reactivity of the sulfoxide.[9]The choice of sulfoxide and activating agent can influence the reaction pathway. Consult the literature for the optimal combination for your substrate.[9]
Visualizing the Reaction Pathway

reagents Fluoromethyl Sulfoxide + Activator activated_intermediate Electrophilic Intermediate reagents->activated_intermediate desired_product Desired Product activated_intermediate->desired_product + Substrate side_product Side Product(s) activated_intermediate->side_product Alternative Pathway hydrolysis Hydrolysis activated_intermediate->hydrolysis substrate Substrate (e.g., Arene) moisture Moisture (H₂O) moisture->hydrolysis

Caption: General reaction pathway and potential for side reactions.

III. References

  • Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents - ACS Publications. (2020, October 13). Retrieved from

  • Structure-Reactivity Relationship for Sulfur-Fluorine Compounds. Gas-Phase Structure of Fluoro Trifluoromethyl Sulfoxide, CF,SOF. (1991, July 30). Retrieved from

  • How do you handle hygroscopic salts? - HepatoChem. (2016, September 14). Retrieved from

  • How To: Store Reagents - Chemistry - University of Rochester. Retrieved from

  • fluoromethyl phenyl sulfone - Organic Syntheses Procedure. Retrieved from

  • An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6 - Benchchem. Retrieved from

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC. Retrieved from

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Retrieved from

  • Proper Reagent Storage and Handling | Updated 2025 - StressMarq Biosciences Inc. (2015, February 19). Retrieved from

  • Hygroscopic - Corrosionpedia. (2024, July 19). Retrieved from

  • Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiolation - PMC. (2020, July 15). Retrieved from

  • How to Store Reagents - Department of Chemistry : University of Rochester. Retrieved from

  • Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem. Retrieved from

Sources

Optimization

alternative oxidants to Oxone for sulfide to sulfoxide conversion

Topic: Selective Conversion of Sulfides to Sulfoxides (Oxone Replacement) Ticket ID: OX-2024-SULFOX Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selective Conversion of Sulfides to Sulfoxides (Oxone Replacement) Ticket ID: OX-2024-SULFOX Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction & Triage

User Context: You are moving away from Oxone (Potassium peroxymonosulfate) due to common pain points: poor solubility in organic solvents, high salt waste, acidic pH sensitivity, or cost at scale.

The Challenge: The oxidation of sulfide (


) to sulfoxide (

) is a two-stage race. The second stage—oxidation of sulfoxide to sulfone (

)—is the enemy. Oxone is powerful but often "too" powerful, requiring strict control.

The Solution: We have three primary validated workflows to replace Oxone. Use the decision matrix below to select the correct protocol for your substrate.

Workflow Selector (Decision Tree)

G Start START: Substrate Properties Solubility Is the substrate water soluble? Start->Solubility AcidSens Is it acid-sensitive? Solubility->AcidSens No (Lipophilic) NaIO4 Protocol A: Sodium Periodate (The 'Gold Standard' for Selectivity) Solubility->NaIO4 Yes (or MeOH soluble) H2O2_HFIP Protocol B: H2O2 + HFIP (Green, Scalable, Metal-Free) AcidSens->H2O2_HFIP No (Robust) mCPBA Protocol C: m-CPBA (Low Temp) (Strictly Organic Soluble) AcidSens->mCPBA Yes (Needs anhydrous/neutral) Scale Scale > 10g? Scale->H2O2_HFIP Yes (Excellent atom economy) Scale->mCPBA No (Small scale/Discovery) H2O2_HFIP->Scale Check Scale

Figure 1: Triage logic for selecting the optimal oxidant based on substrate solubility and stability.

Protocol A: Sodium Periodate ( )

Best For: High chemoselectivity, polar substrates, and avoiding over-oxidation.

The Science:


 is a milder oxidant than Oxone. The reaction kinetics for Sulfide 

Sulfoxide are significantly faster than Sulfoxide

Sulfone. This kinetic window allows you to stop the reaction precisely at the sulfoxide stage even at room temperature [1].
Standard Operating Procedure (SOP)
  • Stoichiometry: 1.05 equivalents of

    
    .
    
  • Solvent: 1:1 Methanol/Water (homogeneity is preferred but suspension works).

  • Temperature:

    
     to Room Temperature (RT).
    

Step-by-Step:

  • Dissolve sulfide (1.0 mmol) in MeOH (5 mL).

  • Dissolve

    
     (1.05 mmol, 225 mg) in water (5 mL).
    
  • Add the oxidant solution dropwise to the sulfide at

    
    .
    
  • Stir at

    
     for 30 mins, then warm to RT. Monitor by TLC/LCMS.
    
  • Quench: Not usually necessary, but can filter off the precipitated Sodium Iodate (

    
    ) byproduct.
    
  • Workup: Extract with DCM or EtOAc.

Troubleshooting & FAQ

Q: My substrate is not soluble in MeOH/Water. A: You can use acetonitrile/water or even a biphasic system (DCM/Water) with a Phase Transfer Catalyst (like TBAB, 5 mol%), though this slightly increases the risk of over-oxidation.

Q: The reaction is stalling. A:


 efficiency drops in basic pH. Ensure the pH is neutral or slightly acidic. If your substrate contains a basic amine, neutralize it with 1 eq. of dilute acid before adding the oxidant.
Protocol B: Hydrogen Peroxide in HFIP

Best For: Green chemistry, scalability, and difficult-to-oxidize substrates.

The Science: Hydrogen peroxide (


) alone is sluggish. However, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)  acts as a solvent and catalyst. The highly polarized -OH group of HFIP forms a hydrogen bond network with the peroxide oxygens, activating them for electrophilic attack by the sulfide. This method is metal-free and generates only water as a byproduct [2].
Mechanism Visualization

HFIP_Mech HFIP HFIP Solvent (H-Bond Donor) Complex Activated Complex [HFIP---O-OH] HFIP->Complex Activates H2O2 H2O2 (Oxidant) H2O2->Complex Sulfoxide Sulfoxide (Product) Complex->Sulfoxide Oxygen Transfer Sulfide Sulfide (Nucleophile) Sulfide->Sulfoxide

Figure 2: Activation of Hydrogen Peroxide by HFIP via hydrogen bonding, eliminating the need for metal catalysts.

Standard Operating Procedure (SOP)
  • Stoichiometry: 1.1 - 1.5 equivalents of 30% aqueous

    
    .
    
  • Solvent: HFIP (2-4 mL per mmol).

  • Temperature: Room Temperature (

    
    ).
    

Step-by-Step:

  • Dissolve sulfide (1.0 mmol) in HFIP (2 mL).

  • Add 30%

    
     (1.2 mmol, ~122 
    
    
    
    L) in one portion.
  • Stir at RT.[1][2][3] Reaction is typically complete in 30–60 minutes.

  • Workup (Critical): HFIP is expensive. Distill the solvent (bp

    
    ) for reuse.
    
  • Dilute residue with water/EtOAc and wash to remove excess peroxide.

Troubleshooting & FAQ

Q: Can I replace HFIP with TFE (Trifluoroethanol)? A: TFE is less effective. The


 of HFIP (9.3) vs TFE (12.4) makes HFIP a superior H-bond donor for activation. Stick to HFIP for reliable kinetics.

Q: Is this safe on a large scale? A: Yes, it is safer than m-CPBA. However, always test for peroxide accumulation before heating the distillation flask. Use starch-iodide paper to confirm consumption of


.
Protocol C: m-CPBA (Low Temperature)

Best For: Lipophilic substrates strictly soluble in organic solvents (DCM, Toluene).

The Science: m-CPBA is a strong electrophile. The selectivity here is purely kinetic . At low temperatures (


 to 

), the nucleophilic attack of the sulfide on the peracid is orders of magnitude faster than the attack of the sulfoxide. If you warm it up or add excess reagent, you will get sulfone [3].[1]
Standard Operating Procedure (SOP)
  • Stoichiometry: Exactly 1.0 equivalent. Do not use excess.

  • Solvent: DCM (Dichloromethane).

  • Temperature:

    
     (Dry ice/acetone) is safest; 
    
    
    
    is acceptable for hindered sulfides.

Step-by-Step:

  • Dissolve sulfide (1.0 mmol) in DCM (10 mL) and cool to

    
    .
    
  • Dissolve m-CPBA (1.0 mmol, corrected for purity—usually 77%) in DCM (5 mL).

  • Slow Addition: Add the oxidant dropwise over 10-15 minutes. High local concentration causes over-oxidation.

  • Stir for 1 hour at low temp.

  • Quench: Add saturated

    
    and 10% 
    
    
    
    (sodium thiosulfate) while still cold.
  • Warm to RT and extract.

Troubleshooting & FAQ

Q: I still see ~5-10% sulfone. A: You likely have local heating or concentration hotspots during addition. Dilute your m-CPBA further and add it slower. Alternatively, switch to Protocol A (


) if solubility permits.
Comparative Data & Summary
FeatureOxone (Baseline)Protocol A (

)
Protocol B (

/HFIP)
Protocol C (m-CPBA)
Selectivity Moderate (pH dependent)High High Moderate (Temp dependent)
Atom Economy Poor (High MW salts)ModerateExcellent (Water byproduct)Poor (Benzoic acid waste)
Solubility Aqueous/Polar onlyPolar/AlcoholicUniversal (HFIP dissolves most)Organic (DCM/EtOAc)
Cost LowMediumHigh (unless recycled)Medium
Safety Acidic/OxidizerMildPeroxide risksShock sensitive (dry)
References
  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[4][5] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284. [Link]

  • Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a new medium for selective oxidation of sulfides to sulfoxides with hydrogen peroxide. European Journal of Organic Chemistry, 1998(11), 2937–2940. [Link]

  • Trost, B. M., & Salzmann, T. N. (1975). Applications of sulfenylations of ester enolates. Synthesis of alpha,beta-unsaturated esters. Journal of the American Chemical Society, 97(21), 6282–6283. [Link]

Sources

Troubleshooting

Technical Support Center: Lithiation of Fluoromethyl Phenyl Sulfoxide

The following Technical Support Guide is structured to address critical temperature control parameters in the lithiation of fluoromethyl phenyl sulfoxide (PhSOCH₂F) . This guide assumes the persona of a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured to address critical temperature control parameters in the lithiation of fluoromethyl phenyl sulfoxide (PhSOCH₂F) . This guide assumes the persona of a Senior Application Scientist providing direct, troubleshooting-focused support.

Topic: Temperature Control & Anion Stability Reference Code: TS-LITH-FSO-001

Executive Summary & Core Mechanism

Fluoromethyl phenyl sulfoxide is a versatile reagent used primarily as a fluoromethylating agent or a precursor to vinyl fluorides (via the Reutrakul method). The critical intermediate is the


-fluoro-

-sulfinyl carbanion
.

The Challenge: This carbanion is thermally fragile. While the sulfoxide group stabilizes the negative charge, the presence of the


-fluorine atom induces a "carbenoid" character. If the temperature rises above a critical threshold (typically -60°C ), the species undergoes rapid decomposition (often via 

-elimination of LiF), resulting in "black tar" mixtures and loss of nucleophilicity.
Key Reaction Pathway (DOT Visualization)

The following diagram outlines the standard workflow and the critical divergence point where temperature control fails.

G Start PhSOCH2F (Reagent) Base Add LDA (-78°C, THF) Start->Base Anion PhSO(Li)CHF (Active Carbanion) Base->Anion Deprotonation Electrophile Add Electrophile (Aldehyde/Ketone) Anion->Electrophile Maintain -78°C Heat Temp > -60°C (Thermal Excursion) Anion->Heat Instability Risk Product β-Hydroxy Sulfoxide (Target Adduct) Electrophile->Product Quench Decomp Decomposition (Carbenes / Tar) Heat->Decomp α-Elimination of LiF

Figure 1: Reaction workflow showing the critical necessity of maintaining cryogenic conditions to prevent carbenoid decomposition.

Troubleshooting Guide (Q&A)

Q1: "My reaction mixture turned dark brown/black immediately after adding the base. What happened?"

Diagnosis: Thermal Decomposition (Carbenoid Formation). Root Cause: The internal temperature of the reaction exceeded -60°C during the addition of the base (LDA). Technical Insight: The


-fluoro sulfinyl carbanion is a "carbenoid" species. Unlike non-fluorinated sulfoxides, the fluorine atom makes the C-Li bond labile. If the temperature spikes, the anion eliminates Lithium Fluoride (LiF) to generate a singlet carbene or undergoes complex polymerization (the "black tar").
Solution: 
  • Pre-cool everything: Ensure the reaction flask is deeply immersed in a dry ice/acetone bath (-78°C) for at least 15 minutes before addition.

  • Dropwise Addition: Add LDA slowly down the side of the flask.

  • Internal Monitoring: Do not rely on the bath thermometer. Use an internal probe. If the internal temp rises above -70°C, stop addition immediately.

Q2: "I maintained -78°C, but the yield is still low (<40%)."

Diagnosis: Incomplete Lithiation or Proton Exchange. Root Cause:

  • Water Contamination: Even trace moisture will quench the trace amounts of anion formed.

  • Insufficient Deprotonation Time: While the proton is acidic, the steric bulk of the sulfoxide and the LDA requires time for complete metallation. Solution:

  • Time: Allow the lithiation to proceed for 30–45 minutes at -78°C before adding the electrophile.

  • Reagent Quality: Ensure your LDA is fresh. Titrate it before use. Old LDA often contains LiOH, which is useless here.

Q3: "Can I use n-Butyllithium (n-BuLi) instead of LDA?"

Diagnosis: Reagent Selection Error. Recommendation: Avoid n-BuLi if possible; use LDA. Reasoning:

  • Nucleophilic Attack: Sulfoxides are electrophilic at the sulfur atom. Strong nucleophiles like n-BuLi can attack the sulfur (sulfophilic attack), leading to bond cleavage (ligand exchange) rather than deprotonation.

  • Selectivity: LDA is a bulky, non-nucleophilic base, ensuring that only the

    
    -proton is removed without touching the sulfoxide core.
    
Q4: "The diastereoselectivity of the addition to my aldehyde is poor (1:1 mixture)."

Diagnosis: Kinetic vs. Thermodynamic Control. Technical Insight: The reaction between the lithiated sulfoxide and aldehydes creates two new chiral centers. At -78°C, the reaction is under kinetic control, which usually favors one diastereomer (often the one resulting from a chelated transition state involving Li, O, and F). Solution:

  • Keep it Cold: Do not let the reaction warm up during the electrophile addition. Add the aldehyde (diluted in THF) slowly at -78°C.

  • Quench Cold: Quench the reaction at -78°C with saturated NH₄Cl. Warming up before quenching can allow retro-aldol equilibration, eroding the stereoselectivity.

Validated Experimental Protocol

Objective: Lithiation of Fluoromethyl Phenyl Sulfoxide and Trapping with Benzaldehyde. Standard: Adapted from Reutrakul et al. [1].

Materials Table
ReagentEquivalentsRoleCritical Parameter
PhSOCH₂F 1.0 eqSubstrateDry, azeotroped with toluene if needed.
LDA 1.1 eqBaseFreshly prepared or titrated.
THF Solvent (0.2 M)MediumAnhydrous, distilled from Na/Benzophenone.
Benzaldehyde 1.2 eqElectrophileDistilled, free of benzoic acid.
Sat. NH₄Cl ExcessQuenchAdded at -78°C.
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask under Argon flow. Equip with a magnetic stir bar and an internal low-temperature thermometer .

  • Solvent & Reagent: Charge the flask with anhydrous THF and Fluoromethyl phenyl sulfoxide (1.0 eq).

  • Cooling: Submerge the flask in a Dry Ice / Acetone bath. Allow the internal temperature to stabilize at -78°C .

  • Lithiation (The Critical Step):

    • Add LDA (1.1 eq) dropwise via syringe over 10 minutes.

    • Constraint: Ensure internal temperature never exceeds -70°C .

    • Aging: Stir at -78°C for 30 minutes . The solution typically turns pale yellow.

  • Electrophile Addition:

    • Dissolve the aldehyde (1.2 eq) in a small volume of anhydrous THF.

    • Add this solution dropwise to the lithiated species.

    • Observation: The color may fade.

  • Reaction: Stir at -78°C for 1 hour. Do not warm to RT.

  • Quenching:

    • While still at -78°C, add saturated aqueous NH₄Cl (5 mL) rapidly.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.

Data Reference: Temperature vs. Stability

The following table summarizes the stability profile of the lithiated species PhSO(Li)CHF.

Temperature ZoneStatusChemical BehaviorOutcome
-100°C to -78°C Stable Kinetic deprotonation active.High yield, good stereocontrol.
-60°C to -40°C Unstable Onset of

-elimination (LiF loss).
Lower yields, dark color formation.
>-40°C Critical Failure Rapid decomposition to carbenes/polymers."Black Tar", <10% yield.

References

  • Reutrakul, V., & Rukachaisirikul, V. (1983).[1] Fluoromethyl phenyl sulfoxide: Highly convenient syntheses of vinyl fluorides and fluoromethylketones.[1] Tetrahedron Letters, 24(7), 725-728.

  • McCarthy, J. R., Peet, N. P., et al. (1985).[1] A novel and efficient synthesis of fluoromethyl phenyl sulfone and its use as a fluoromethyl Wittig equivalent. Journal of the Chemical Society, Chemical Communications, (19), 1308-1309.

  • Satoh, T. (1996). Synthesis of organofluorine compounds using

    
    -fluoro sulfoxides. Chemical Reviews, 96(8), 3303-3326. 
    

Sources

Optimization

minimizing side reactions in Pummerer rearrangement of sulfoxides

The following technical guide is structured as a Pummerer Rearrangement Support Center , designed to troubleshoot specific failure modes in sulfoxide functionalization. Current Status: Online | Tier: 3 (Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Pummerer Rearrangement Support Center , designed to troubleshoot specific failure modes in sulfoxide functionalization.

Current Status: Online | Tier: 3 (Senior Application Scientist) Subject: Minimizing Side Reactions & Maximizing Fidelity in Sulfoxide Activation

Welcome to the Advanced Synthesis Support Hub. I am Dr. Aris, your Senior Application Scientist. You are likely here because your Pummerer rearrangement—theoretically a simple redox-neutral functionalization—is yielding complex mixtures of vinyl sulfides, reduced sulfides, or regioisomers.

The Pummerer rearrangement is not a single reaction but a divergent cascade centered on the highly reactive thionium ion intermediate. Success depends on controlling the lifespan and fate of this cation.

Below are the troubleshooting guides for the most critical failure modes.

📂 Case File 1: The "Vinyl Sulfide" Dead End

User Report: "I am treating my sulfoxide with acetic anhydride. Conversion is high, but the NMR shows olefinic protons, and the mass spec indicates loss of water (M-18). Yield of the


-acetoxy sulfide is poor."
🔬 Root Cause Analysis

You are experiencing Pummerer Elimination .[1] The reaction proceeds via an acyloxysulfonium intermediate (A) which eliminates acetate to form the thionium ion (B).

  • The Fork in the Road: The thionium ion (B) has two fates:

    • Path A (Desired): Nucleophilic attack by acetate to form the

      
      -acyloxy sulfide.[2][3]
      
    • Path B (Side Reaction): Deprotonation at the

      
      -position (relative to sulfur) to form a vinyl sulfide .
      

This occurs when the


-proton is acidic or when the nucleophile (acetate) is too slow/dilute to intercept the thionium ion before a base (even acetate itself) grabs a proton.
🛠️ Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Activator Switch from

to TFAA (Trifluoroacetic Anhydride)
TFAA generates a trifluoroacetate counterion, which is a poorer nucleophile but a much weaker base, reducing the rate of elimination. It also allows reaction at

.
Temperature Lower to

or

Elimination has a higher activation energy than nucleophilic attack. Low temperature kinetically favors the addition pathway.
Additive Add 2,6-Lutidine or sym-Collidine These non-nucleophilic bases buffer the highly acidic environment without promoting elimination as aggressively as smaller bases (like

).
Lewis Acid Add

(if vinyl sulfide persists)
Recent studies indicate Lewis acids can re-activate the vinyl sulfide back to the thionium ion, giving it a second chance to react with the nucleophile [1].

📂 Case File 2: Regioselectivity Drift ( vs. )

User Report: "My sulfoxide has protons on both sides (


). I am getting a mixture of substitution on the left and right carbons."
🔬 Root Cause Analysis

Pummerer regioselectivity is governed by the acidity of the


-protons  and the stability of the resultant thionium ion .
  • Kinetic Control: Deprotonation occurs at the least sterically hindered or most acidic position (e.g., adjacent to a carbonyl or aryl group).

  • Thermodynamic Control: The most stable thionium ion (most substituted carbocation character) forms.

🛠️ Troubleshooting Protocol

The "E-Factor" Rule: The electrophile dictates the mechanism.

  • For Kinetic Control (Less substituted side): Use TFAA at low temp (

    
    ) . The reaction is fast and irreversible; deprotonation happens at the most accessible proton (steric control).
    
  • For Thermodynamic Control (More substituted side): Use

    
     with heat . This allows equilibration. The double bond will form (transiently) at the position that stabilizes the positive charge on sulfur via hyperconjugation.
    

Self-Validating Check: Run a small scale test with deuterated solvent. If you see H/D exchange at both positions before product formation, your conditions are too reversible (thermodynamic).

📂 Case File 3: The "Reduction" Anomaly

User Report: "My sulfoxide is disappearing, but I'm isolating the starting sulfide (deoxygenated), not the Pummerer product."

🔬 Root Cause Analysis

This is Reductive Deoxygenation . While less common in standard anhydride conditions, it plagues reactions using specific activators (like oxalyl chloride or iodides). It happens if the acyloxysulfonium salt acts as an oxidant towards other species in the mixture (or iodide ions), reducing itself back to the sulfide.

🛠️ Troubleshooting Protocol
  • Eliminate Iodides: Do not use methyl iodide or iodide-based Lewis acids unless necessary.

  • Oxidant Purge: Ensure your starting sulfoxide is free of residual oxidants (like mCPBA) which can complicate the redox landscape.

  • Switch Solvent: Change from THF (which can sometimes act as a hydride source in radical conditions) to DCM or Toluene .

📊 Visualizing the Reaction Landscape

The following diagram maps the critical decision points where the reaction diverges into side products. Use this to identify where your experiment is "leaking" yield.

PummererPathway Sulfoxide Sulfoxide R-S(O)-CH2-R' Activation Activation (Ac2O or TFAA) Sulfoxide->Activation AcyloxySalt Acyloxysulfonium Salt [R-S+(OAc)-CH2-R'] Activation->AcyloxySalt Elimination Elimination of Acid (-AcOH) AcyloxySalt->Elimination Reduction SIDE REACTION: Sulfide (Reduction) AcyloxySalt->Reduction Redox Mis-match Thionium THIONIUM ION [R-S+=CH-R'] Elimination->Thionium VinylSulfide SIDE REACTION: Vinyl Sulfide (Elimination) Thionium->VinylSulfide Beta-Proton Loss (Base) Product PRODUCT: Alpha-Acyloxy Sulfide Thionium->Product Nucleophilic Capture (Fast) VinylSulfide->Thionium Lewis Acid (BF3) Hydrolysis SIDE REACTION: Aldehyde + Thiol (Hydrolysis) Product->Hydrolysis Aqueous Workup

Figure 1: The Pummerer Divergence. The Thionium Ion (Red) is the critical junction. Success requires accelerating the Green path while suppressing the Grey paths.

🧪 Optimized Experimental Protocol

Standard Operating Procedure (SOP): High-Fidelity TFAA Pummerer Use this protocol for sensitive substrates prone to vinyl sulfide formation.

Reagents:

  • Substrate: Alkyl/Aryl Sulfoxide (1.0 equiv)

  • Activator: Trifluoroacetic Anhydride (TFAA) (1.1 - 1.5 equiv)

  • Base: 2,6-Lutidine (2.0 equiv) - Acts as an acid scavenger.

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
    )
    

Step-by-Step:

  • Preparation: Flame-dry all glassware. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solvation: Dissolve Sulfoxide and 2,6-Lutidine in DCM. Cool the mixture to

    
      (use 
    
    
    
    if regioselectivity is critical).
  • Activation: Add TFAA dropwise over 10 minutes. Observation: Solution may turn slight yellow.

  • Reaction: Stir at

    
     for 30–60 minutes. Monitor by TLC.
    
    • Note: Do not let the reaction warm to RT unless conversion is stalled.

  • Quench (Critical):

    • For Isolation of

      
      -Acyloxy Sulfide: Quench with saturated 
      
      
      
      at
      
      
      . Rapidly extract with DCM.
    • Warning: Prolonged exposure to water/base hydrolyzes the product to the aldehyde.

  • Purification: Flash chromatography on silica gel (neutralized with

    
     if product is acid-sensitive).
    

❓ Frequently Asked Questions (FAQ)

Q: Can I use acetic anhydride (


) instead of TFAA? 
A:  Yes, but it requires heat (reflux in toluene or neat at 

) or a Lewis acid catalyst (

).

is "Thermodynamic Mode"—good for simple substrates, bad for sensitive ones prone to elimination [2].

Q: Why does my product smell like a thiol after the column? A: Your product hydrolyzed. The


-acyloxy sulfide is essentially a protected aldehyde. Silica gel is acidic and contains water. Fix:  Add 

Triethylamine to your eluent or use alumina.

Q: I need the aldehyde, not the sulfide. Can I skip isolation? A: Absolutely. This is a "Pummerer Hydrolysis." After the reaction, add water and heat slightly, or add


 (mercury salts assist hydrolysis) to release the carbonyl compound directly [3].

📚 References

  • Pummerer Cyclization Revisited: Unraveling of Acyl Oxonium Ion and Vinyl Sulfide Pathways. Organic Letters, 2018.[4] [4]

  • The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 2004.

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides. Chemical Reviews, 2019.

  • Minimizing Side Reactions in Pummerer Rearrangements. Synthesis, 1997.

Sources

Reference Data & Comparative Studies

Validation

19F NMR chemical shift of fluoromethyl phenyl sulfoxide

Comprehensive Comparison Guide: F NMR Profiling and Reactivity of Fluoromethyl Phenyl Sulfoxide in Drug Development The incorporation of a monofluoromethyl group (–CH F) is a highly sought-after structural modification i...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: F NMR Profiling and Reactivity of Fluoromethyl Phenyl Sulfoxide in Drug Development

The incorporation of a monofluoromethyl group (–CH


F) is a highly sought-after structural modification in medicinal chemistry, known to enhance metabolic stability and modulate lipophilicity. Historically, the synthesis of monofluoromethylated active pharmaceutical ingredients (APIs)—such as the corticosteroids fluticasone propionate and fluticasone furoate—relied heavily on ozone-depleting substances (ODS) like chlorofluoromethane (Freon 31).

To circumvent environmental hazards and regulatory roadblocks, fluoromethyl phenyl sulfoxide (PhS(O)CH


F)  has emerged as a premier, non-ODS intermediate. This guide objectively compares the analytical profile (specifically 

F NMR characteristics) and chemical performance of fluoromethyl phenyl sulfoxide against alternative fluorinated sulfur reagents, providing actionable, self-validating protocols for process chemists.

Structural and F NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly


F NMR, is the definitive analytical tool for monitoring fluorination workflows. The chemical shift of the fluorine atom in a –CH

F group is exquisitely sensitive to the oxidation state and stereochemistry of the adjacent sulfur atom.
The Causality of the Chemical Shift

As the sulfur atom is oxidized from a sulfide (0) to a sulfoxide (+2) and finally to a sulfone (+4), the electron-withdrawing capacity of the functional group increases. Counterintuitively, strong electron-withdrawing groups attached to the


-carbon often induce an upfield shift (more negative ppm values) in the 

F NMR spectrum. This is due to complex paramagnetic shielding tensor contributions inherent to organofluorine systems.

Furthermore, the sulfoxide sulfur is a chiral center. This chirality renders the two protons of the adjacent methylene group diastereotopic. Consequently, the


F NMR signal for fluoromethyl phenyl sulfoxide does not appear as a simple triplet; rather, it presents as a complex multiplet (often a doublet of doublets or an apparent triplet of doublets) due to unequal coupling constants with the two distinct protons.
Quantitative NMR Comparison

The table below summarizes the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


F NMR data and structural characteristics of key fluorinated sulfur reagents .
CompoundSulfur Oxidation StateTypical

F NMR Shift (ppm)*
Multiplicity & Coupling (

)
Primary Synthetic Role
Fluoromethyl phenyl sulfide (PhSCH

F)
0-180.0 to -190.0Doublet or tripletUnstable intermediate
Fluoromethyl phenyl sulfoxide (PhS(O)CH

F)
+2-200.0 to -215.0Complex multiplet (diastereotopic protons),

≈ 46–48 Hz
Precursor for electrophilic transfer agents
Fluoromethyl phenyl sulfone (PhSO

CH

F)
+4-210.0Triplet of doublets (td),

= 50.0 Hz
Reagent for nucleophilic transfer (carbanion)

*Note: Exact shifts vary slightly depending on the solvent (e.g., CDCl


 vs. CD

CN) and referencing standards (e.g., CFCl

).

Product Performance: Sulfoxide vs. Sulfone

When designing a fluoromethylation step, selecting the correct sulfur oxidation state dictates the entire reaction mechanism.

Comparison Root Fluoromethylating Agents Nucleophilic Nucleophilic Transfer (Carbanion Equivalent) Root->Nucleophilic Electrophilic Electrophilic Transfer (Carbocation Equivalent) Root->Electrophilic Sulfone Fluoromethyl Phenyl Sulfone PhSO2CH2F Nucleophilic->Sulfone Sulfoxide Fluoromethyl Phenyl Sulfoxide PhS(O)CH2F Electrophilic->Sulfoxide

Figure 1: Divergent reactivity profiles of fluorinated sulfur reagents based on oxidation state.

Fluoromethyl Phenyl Sulfone (Nucleophilic)

Fluoromethyl phenyl sulfone is a highly crystalline, bench-stable solid. Because the sulfonyl group strongly stabilizes an adjacent negative charge, this reagent is deprotonated by strong bases (like LiHMDS) to form a nucleophilic carbanion. It is ideal for attacking electrophiles such as aldehydes or alkyl halides, followed by a reductive desulfonylation step 1.

Fluoromethyl Phenyl Sulfoxide (Electrophilic)

Conversely, fluoromethyl phenyl sulfoxide is utilized to generate electrophilic monofluoromethylating agents. By reacting the sulfoxide with trifluoromethanesulfonic anhydride (Tf


O) and an arene (e.g., 1,2,3,4-tetramethylbenzene), the oxygen is activated and displaced, forming a highly reactive sulfonium salt 2. This salt acts as a direct +CH

F donor, smoothly reacting with nucleophiles like steroid carbothioic acids (e.g., in the synthesis of fluticasone) without the need for toxic, ozone-depleting freon gases .

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the synthesis of fluoromethyl phenyl sulfoxide and its subsequent conversion into an electrophilic sulfonium salt. Both protocols integrate


F NMR as an In-Process Control (IPC) to ensure a self-validating workflow.

Pathway A Methyl Phenyl Sulfide (Starting Material) B Fluoromethyl Phenyl Sulfide δ ~ -185 ppm A->B Fluorination C Fluoromethyl Phenyl Sulfoxide δ ~ -205 ppm B->C Oxidation D Sulfonium Salt Reagent (Electrophilic) C->D Tf2O / Arene

Figure 2: Synthetic workflow and


F NMR tracking for the generation of electrophilic fluoromethylating agents.
Protocol A: Synthesis of Fluoromethyl Phenyl Sulfoxide

Causality Check: Direct fluorination of methyl phenyl sulfide yields fluoromethyl phenyl sulfide. Because this intermediate is prone to decomposition, it is immediately oxidized to the more stable sulfoxide.

  • Fluorination: React chloromethyl phenyl sulfide (1.0 equiv) with Cesium Fluoride (CsF) in an acetonitrile/PEG 200 mixture at 80 °C.

  • IPC Validation 1: Withdraw a 0.1 mL aliquot, dilute in CDCl

    
    , and acquire a 
    
    
    
    F NMR spectrum. The reaction is complete when the desired sulfide peak appears around δ -185 ppm .
  • Oxidation: Cool the mixture to 0 °C and add m-CPBA (1.05 equiv) portion-wise. Stir for 2 hours.

  • IPC Validation 2: Acquire a second

    
    F NMR spectrum. The successful oxidation is confirmed by the complete disappearance of the -185 ppm signal and the emergence of a complex multiplet at δ -205 to -215 ppm .
    
  • Workup: Quench with aqueous sodium sulfite, extract with dichloromethane, and purify via vacuum distillation (e.g., 62 °C at 40 Pa) to avoid thermal decomposition associated with column chromatography 2.

Protocol B: Generation of the Monofluoromethylating Sulfonium Salt

Causality Check: The sulfoxide oxygen is highly nucleophilic. Addition of triflic anhydride (Tf


O) traps the oxygen, creating a superb leaving group. The subsequent attack by an electron-rich arene (e.g., o-xylene or tetramethylbenzene) yields the stable sulfonium salt.
  • Setup: Dissolve fluoromethyl phenyl sulfoxide (1.0 equiv) and o-xylene (1.1 equiv) in anhydrous diethyl ether under an argon atmosphere. Cool the mixture to < -5 °C.

  • Activation: Slowly add trifluoromethanesulfonic anhydride (1.05 equiv) dropwise, maintaining the temperature strictly below -5 °C to prevent degradation of the highly reactive intermediate.

  • Salt Formation: Add a solution of HBF

    
     in diethyl ether (54%; 2.0 equiv). Stir until precipitation is complete.
    
  • Validation: Isolate the yellow oily solid. Confirm the structure via

    
    H NMR (CDCl
    
    
    
    ): look for the characteristic diastereotopic fluoromethyl protons as a doublet of doublet of doublets (ddd) at δ 6.54 ppm with a massive geminal fluorine coupling (
    
    
    = 46.4 Hz) .

References

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. hovione.com.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. orgsyn.org.
  • Monofluoromethylation of Complex Pharmaceutical Steroids Using Non-Depleting Reagents | Open Access Journals - Research and Reviews. rroij.com.

Sources

Comparative

Comparative Guide: 1H NMR Profiling of Monofluoromethyl Sulfoxides vs. Sulfones &amp; Sulfides

Topic: 1H NMR coupling constants of CH2F group in sulfoxides Content Type: Publish Comparison Guides Executive Summary In medicinal chemistry, the monofluoromethyl group ( ) is a critical bioisostere for hydroxymethyl an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR coupling constants of CH2F group in sulfoxides Content Type: Publish Comparison Guides

Executive Summary

In medicinal chemistry, the monofluoromethyl group (


) is a critical bioisostere for hydroxymethyl and methyl groups, offering modulated lipophilicity and metabolic stability. However, its characterization presents unique challenges when attached to sulfur. Unlike its sulfide and sulfone analogs, monofluoromethyl sulfoxide (

)
introduces a chiral center at the sulfur atom, rendering the methylene protons diastereotopic.

This guide provides a technical comparison of the 1H NMR signatures of monofluoromethyl sulfoxides against their sulfide and sulfone counterparts. It focuses on the diagnostic utility of geminal coupling constants (


 and 

) and signal multiplicity to validate structural integrity in drug development pipelines.
Part 1: Comparative Spectral Analysis

The following table contrasts the "performance" of the NMR signals for the three sulfur oxidation states. The "Product" in focus is the Sulfoxide , which exhibits the most complex and information-rich signature.

Table 1: Spectral Fingerprint Comparison (500 MHz, CDCl

)
FeatureSulfide (

)
Sulfoxide (

)
Sulfone (

)
Sulfur Chirality AchiralChiral (

- Stereogenic)
Achiral
Proton Symmetry Enantiotopic (Equivalent)Diastereotopic (Non-equivalent) Enantiotopic (Equivalent)
Signal Multiplicity Doublet (

)
Doublet of Doublets of Doublets (

or

)
Doublet (

)
Chemical Shift (

)
~5.0 - 5.5 ppm~5.2 - 5.8 ppm ~5.8 - 6.2 ppm (Most Deshielded)

(Geminal)
45 – 48 Hz46 – 52 Hz 45 – 48 Hz

(Geminal)
N/A (Isochronous)9 – 13 Hz N/A (Isochronous)
Diagnostic Note Simple doublet; verify integration.[1][2]Complex "ABX" pattern; distinct "roof effect". Simple doublet; downfield shift is key.

Note: Chemical shift ranges are approximate and depend heavily on the R-group (e.g., aryl vs. alkyl). However, the relative order (Sulfone > Sulfoxide > Sulfide) remains consistent.

Part 2: Technical Deep Dive – The Sulfoxide Anomaly

While sulfides and sulfones present simple doublets due to the equivalence of the methylene protons (splitting only by the fluorine atom,


), the sulfoxide group creates a chiral environment.
1. The Diastereotopic Effect

The sulfur atom in a sulfoxide carries a lone pair, an oxygen atom, and the alkyl group, creating a stable pyramidal inversion barrier. This chirality makes the two protons on the adjacent carbon (


 and 

) magnetically non-equivalent.
  • Result: They do not appear as a single signal.[3][4] Instead, they form an ABX system (where A and B are the protons and X is the Fluorine).

2. Coupling Constants Analysis
  • 
     (Geminal H-F):  This is the dominant coupling, typically 48-50 Hz . It is large due to the high electronegativity of fluorine and the orbital overlap geometry.
    
  • 
     (Geminal H-H):  Because 
    
    
    
    and
    
    
    are non-equivalent, they split each other. This value is typically 9-13 Hz in these systems.
  • Visual Appearance: You will often see two distinct sets of multiplets (centered at different chemical shifts). Each proton is split by the other proton (

    
    ) and by the fluorine (
    
    
    
    ).
3. Visualization of the Splitting Tree (ABX System)

The following diagram illustrates the theoretical splitting of one of the diastereotopic protons (


) in a monofluoromethyl sulfoxide.

ABX_Splitting Root Unperturbed Proton Signal (Ha) Split_F Split by Fluorine (19F) 2J_HF ≈ 48 Hz Root->Split_F Large Coupling Split_H Split by Geminal Proton (Hb) 2J_HH ≈ 10 Hz Split_F->Split_H Small Coupling Final Final Signal: Doublet of Doublets (dd) (Appears as part of complex ABX) Split_H->Final

Figure 1: Theoretical splitting tree for one diastereotopic proton in an


 group. Note that in practice, second-order effects ("roofing") often distort intensities.
Part 3: Experimental Protocol – Structural Validation Workflow

Use this self-validating protocol to confirm the synthesis of a chiral monofluoromethyl sulfoxide and ensure no over-oxidation to sulfone.

Materials Required
  • Solvent: CDCl

    
     (Standard) or Benzene-d
    
    
    
    (for resolving overlapping signals via ASIS - Aromatic Solvent Induced Shift).
  • Instrument: 400 MHz NMR or higher (500+ MHz recommended to resolve AB systems).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~5-10 mg of the compound in 0.6 mL of CDCl

      
      .
      
    • Critical: Ensure the sample is free of paramagnetic impurities (filter through a small plug of Celite if necessary) to prevent line broadening that obscures small

      
       couplings.
      
  • Acquisition Parameters:

    • 1H NMR: Standard parameters. Acquire at least 64 scans to see satellite peaks if needed.

    • 19F NMR (Decoupled & Coupled):

      • Run 19F{1H} (proton-decoupled) first. You should see a singlet. If you see two singlets, you have a mixture of diastereomers (if R is chiral) or impurities.

      • Run 19F coupled . You should see a triplet of doublets (or complex multiplet) confirming the CH

        
        F connectivity.
        
  • Data Analysis & Decision Logic:

    • Check the Region: Look at 5.2 – 5.8 ppm.

    • Check Multiplicity:

      • Observation: A clean doublet (

        
         Hz).
        
        • Conclusion:Sulfone (

          
          )  or Sulfide (
          
          
          
          )
          . Check chemical shift to distinguish.
      • Observation: Two complex multiplets or a "roofed" structure.

        • Conclusion:Sulfoxide (

          
          ) . The diastereotopic protons confirm the chiral sulfur center.
          
    • Calculate

      
       Values: 
      
      • Measure the distance between the outer legs of the multiplet to estimate

        
        .
        
      • Measure the smaller splitting to find

        
        .
        
Validation Workflow Diagram

Validation_Workflow Start Start: Acquire 1H NMR (Focus on 5.0 - 6.0 ppm) Signal_Type Analyze Signal Multiplicity Start->Signal_Type Doublet Simple Doublet (d) (Protons Equivalent) Signal_Type->Doublet 2J_HF only Multiplet Complex ABX / Multiplet (Protons Diastereotopic) Signal_Type->Multiplet 2J_HF + 2J_HH Check_Shift Check Chemical Shift Doublet->Check_Shift Sulfoxide VALIDATED: Sulfoxide (S=O) (Chiral Sulfur Center) Multiplet->Sulfoxide Confirms Chirality Sulfone Sulfone (SO2) (~5.8 - 6.2 ppm) Check_Shift->Sulfone Downfield Sulfide Sulfide (S) (~5.0 - 5.5 ppm) Check_Shift->Sulfide Upfield

Figure 2: Logic flow for identifying sulfur oxidation state via 1H NMR of the CH2F group.

References
  • Hu, J., et al. (2019). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides. Royal Society of Chemistry. Link

  • Reich, H. J. (2020).[5] Proton-Proton J-Coupling: Geminal and Diastereotopic Protons. University of Wisconsin-Madison.[5] Link

  • Gottlieb, H. E., et al. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Link

  • Li, Y., et al. (2012).[7] NMR Spectral Data of Fluoromethyl Sulfoxides. Green Chemistry, Supplementary Information. Link

Sources

Validation

A Comparative Guide to Nucleophilic Monofluoromethylation: Fluoromethyl Phenyl Sulfoxide vs. Fluoromethyl Phenyl Sulfone

The introduction of a monofluoromethyl group (–CH₂F) is a highly sought-after transformation in medicinal chemistry and agrochemical development. As a bioisostere for alcohols (–CH₂OH), thiols (–CH₂SH), and methyl groups...

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of a monofluoromethyl group (–CH₂F) is a highly sought-after transformation in medicinal chemistry and agrochemical development. As a bioisostere for alcohols (–CH₂OH), thiols (–CH₂SH), and methyl groups (–CH₃), the –CH₂F moiety improves metabolic stability and modulates lipophilicity without drastically altering steric bulk [2].

However, transferring a –CH₂F unit is notoriously difficult due to the "negative fluorine effect." The lone pair repulsion between the highly electronegative fluorine atom and the adjacent carbanion makes primary fluorinated carbanions kinetically unstable, often leading to rapid decomposition or α-elimination [5]. To bypass this, researchers rely on sulfur-based stabilizing groups.

This guide provides an objective, mechanistic comparison of the two premier reagents for this transformation: Fluoromethyl phenyl sulfoxide (PhS(O)CH₂F) and Fluoromethyl phenyl sulfone (PhSO₂CH₂F) .

Mechanistic Causality: Why the Oxidation State of Sulfur Matters

The fundamental reactivity differences between these two reagents stem entirely from the oxidation state of the sulfur atom, which dictates the acidity of the α-protons, the stability of the resulting carbanion, and the methods required for downstream auxiliary cleavage.

Fluoromethyl Phenyl Sulfone (PhSO₂CH₂F)

In the sulfone (+6 oxidation state), the two strongly electron-withdrawing oxygen atoms provide robust inductive and resonance stabilization to the adjacent carbon.

  • Carbanion Generation: The α-protons are sufficiently acidic to be deprotonated by strong, non-nucleophilic bases like LiHMDS or n-BuLi at –78 °C [1].

  • Reactivity: The resulting α-fluorocarbanion (PhSO₂CHF⁻) is highly stable, allowing it to act as an excellent nucleophile in additions to aldehydes, ketones, and imines.

  • Auxiliary Cleavage: Because the sulfonyl group is highly stable, it cannot be removed via simple heating. It requires single-electron transfer (SET) reduction, typically utilizing sodium/mercury amalgam (Na/Hg) or magnesium metal (Mg⁰) to yield the final –CH₂F product [1, 5].

Fluoromethyl Phenyl Sulfoxide (PhS(O)CH₂F)

In the sulfoxide (+4 oxidation state), the single oxygen atom provides less electron-withdrawing stabilization.

  • Carbanion Generation: Deprotonation requires slightly harsher conditions, typically utilizing Lithium diisopropylamide (LDA) [3].

  • Reactivity: While it can act as a nucleophile, its standout feature is its thermal lability. The sulfinyl group can undergo thermal syn-elimination. When the PhS(O)CH₂F carbanion is alkylated, subsequent pyrolysis eliminates benzenesulfenic acid (PhSOH), yielding terminal or internal vinyl fluorides (C=C–F)[3].

  • Electrophilic Umpolung: Unlike the sulfone, the sulfoxide oxygen can be activated by electrophiles (e.g., triflic anhydride, Tf₂O). When reacted with 1,2,3,4-tetramethylbenzene, it forms an electrophilic sulfonium salt (FPTPT), reversing its reactivity to act as an electrophilic –CH₂F source [4].

Quantitative & Qualitative Comparison

Summarizing the physicochemical properties and reactivity profiles helps in selecting the appropriate reagent for a given synthetic workflow.

FeatureFluoromethyl Phenyl SulfoxideFluoromethyl Phenyl Sulfone
Chemical Formula PhS(O)CH₂FPhSO₂CH₂F
Sulfur Oxidation State +4+6
Carbanion Stability ModerateHigh (Overcomes negative fluorine effect)
Optimal Base for Deprotonation LDA (–78 °C)LiHMDS, n-BuLi, or KHMDS (–78 °C)
Primary Synthetic Application Vinyl fluorides, Electrophilic –CH₂F saltsNucleophilic –CH₂F transfer to carbonyls/imines
Downstream Cleavage Method Thermal syn-elimination (Pyrolysis)Reductive desulfonylation (Na/Hg, Mg)
Stereochemical Potential Chiral sulfur center (Asymmetric induction possible)Achiral sulfur center

Reaction Pathway Visualization

The following workflow diagram illustrates the divergent synthetic pathways of both reagents, highlighting how the choice of reagent dictates the final fluorinated motif.

Reactivity Sulfone Fluoromethyl Phenyl Sulfone (PhSO2CH2F) Carbanion_SO2 PhSO2CHF⁻ Li⁺ (Highly Stable Carbanion) Sulfone->Carbanion_SO2 LiHMDS or n-BuLi (-78 °C) Sulfoxide Fluoromethyl Phenyl Sulfoxide (PhS(O)CH2F) Carbanion_SO PhS(O)CHF⁻ Li⁺ (Moderately Stable Carbanion) Sulfoxide->Carbanion_SO LDA (-78 °C) Sulfonium Electrophilic Sulfonium Salt (FPTPT) Sulfoxide->Sulfonium Tf2O + Tetramethylbenzene FluoroAlcohol β-Hydroxy Sulfone Intermediate Carbanion_SO2->FluoroAlcohol + Carbonyl (RCHO) VinylFluoro Vinyl Fluoride (C=C-F) Carbanion_SO->VinylFluoro 1. Alkylation 2. Pyrolysis (Elimination) ElectroCH2F Electrophilic -CH2F Transfer Sulfonium->ElectroCH2F + Nucleophiles CH2F_Product Monofluoromethylated Product (-CH2F) FluoroAlcohol->CH2F_Product Na/Hg or Mg (Reductive Desulfonylation)

Caption: Divergent reactivity workflows for fluoromethyl phenyl sulfone and fluoromethyl phenyl sulfoxide.

Self-Validating Experimental Protocols

The following protocols outline the standard methodologies for utilizing these reagents. Each step is designed to self-validate—meaning the visual or thermal cues during the reaction confirm the success of the mechanistic step.

Protocol A: Nucleophilic Monofluoromethylation of Aldehydes (Using PhSO₂CH₂F)

This protocol utilizes the sulfone to generate a stable carbanion, followed by reductive desulfonylation [1].

Step 1: Carbanion Generation

  • Flame-dry a Schlenk flask under argon. Add PhSO₂CH₂F (1.0 equiv) and anhydrous THF (0.2 M).

  • Cool the solution to –78 °C using a dry ice/acetone bath.

  • Dropwise add LiHMDS (1.2 equiv, 1.0 M in THF).

    • Causality Check: A slight yellowing of the solution indicates the successful formation of the PhSO₂CHF⁻ anion. Stir for 30 minutes to ensure complete deprotonation.

Step 2: Nucleophilic Addition

  • Add the target aldehyde (1.2 equiv) dropwise at –78 °C.

  • Maintain at –78 °C for 2 hours, then quench with saturated aqueous NH₄Cl.

  • Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography to isolate the β-hydroxy sulfone intermediate.

Step 3: Reductive Desulfonylation

  • Dissolve the intermediate in a mixture of anhydrous MeOH and anhydrous Na₂HPO₄ buffer.

  • Cool to 0 °C and add 6% Na/Hg amalgam (excess).

    • Causality Check: The evolution of gas and the consumption of the starting material (monitored via TLC) validate the SET cleavage of the C–S bond.

  • Filter through Celite to remove mercury waste, concentrate, and purify to yield the final fluoromethyl alcohol.

Protocol B: Synthesis of Vinyl Fluorides (Using PhS(O)CH₂F)

This protocol exploits the thermal lability of the sulfoxide group to generate fluoroalkenes [3].

Step 1: Lithiation and Alkylation

  • In a flame-dried flask under argon, dissolve PhS(O)CH₂F (1.0 equiv) in anhydrous THF at –78 °C.

  • Add LDA (1.1 equiv) dropwise and stir for 30 minutes.

  • Add an alkyl halide (e.g., benzyl bromide, 1.1 equiv) and allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench with water, extract with CH₂Cl₂, and purify to obtain the alkylated fluoromethyl phenyl sulfoxide.

Step 2: Thermal Syn-Elimination (Pyrolysis)

  • Transfer the purified alkylated sulfoxide to a pyrolysis tube or a high-boiling solvent (e.g., toluene or xylene, depending on the required temperature).

  • Heat the system to 110–150 °C.

    • Causality Check: The formation of the alkene can be monitored via ¹⁹F NMR (shift from approx. –210 ppm for the sp³ C-F to the characteristic sp² C-F region). The thermal energy drives the concerted syn-elimination of PhSOH, leaving behind the vinyl fluoride double bond.

References

  • Fluorinated Sulfones:: ...
  • Contemporary synthetic strategies in organofluorine chemistry Source: Springer Nature URL
  • Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes Source: ResearchGate URL
  • ChemInform Abstract: Direct Electrophilic Monofluoromethylation Source: ResearchGate URL
  • Source: cas.
Comparative

A Senior Application Scientist's Guide to the HPLC Separation of Fluoroalkyl Phenyl Sulfoxide Enantiomers

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. For the burgeoning class of sulfoxide-containing active pharmaceutical ingredients (APIs), particularly those incorporating fluorine to modulate metabolic stability and binding affinity, robust and efficient enantioselective analysis is not just a regulatory requirement but a cornerstone of safe and effective medicine. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the separation of fluoromethyl phenyl sulfoxide enantiomers, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific principles and experimental data.

The Criticality of Chiral Sulfoxide Separations

The sulfur atom in a sulfoxide is a stereogenic center, leading to two enantiomers that are non-superimposable mirror images of each other. The introduction of a fluoromethyl group in place of a methyl group can significantly alter the electronic properties and metabolic pathways of the molecule. Consequently, the ability to resolve and quantify the enantiomeric purity of fluoromethyl phenyl sulfoxide and its analogues is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. Chiral HPLC stands as the preeminent technique for this purpose, offering direct, accurate, and reproducible enantioseparation.

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The success of a chiral HPLC separation is fundamentally dependent on the choice of the Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed with the enantiomers have different stabilities, leading to differential retention times. Here, we compare three major classes of CSPs for the separation of aryl alkyl sulfoxide enantiomers, with a focus on their applicability to fluorinated analogues.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used and versatile for a broad range of chiral compounds, including sulfoxides. The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, where the analyte fits into chiral grooves or cavities on the polysaccharide backbone.[1][2]

For methyl phenyl sulfoxide, a close structural analogue to fluoromethyl phenyl sulfoxide, cellulose-based CSPs have demonstrated excellent enantioseparation. The substitution of a hydrogen atom with a highly electronegative fluorine atom in the methyl group is expected to enhance dipole-dipole interactions and potentially hydrogen bonding with the carbamate groups on the polysaccharide backbone, making these CSPs a prime candidate for the separation of fluoromethyl phenyl sulfoxide.

Macrocyclic Antibiotic-Based CSPs

Macrocyclic antibiotics, such as vancomycin and teicoplanin, bonded to silica, offer a unique and powerful alternative for chiral separations. These complex molecules possess multiple stereogenic centers and a variety of functional groups, including peptide linkages, aromatic rings, and sugar moieties, creating a rich environment for chiral recognition.[3][4] The primary interaction mechanisms involve charged interactions, hydrogen bonding, inclusion complexation within hydrophobic pockets, and steric repulsion.[4][5]

A comprehensive study on the separation of 31 different chiral sulfoxides demonstrated the broad applicability of macrocyclic glycopeptide CSPs, with teicoplanin-based phases being particularly effective.[6] The versatility of these columns in normal-phase, reversed-phase, and polar organic modes provides significant flexibility in method development.[7] For fluorinated compounds, these CSPs have also shown great promise, as demonstrated in the separation of fluorinated tryptophan analogs.[8]

Pirkle-Type (Brush-Type) CSPs

Pirkle-type CSPs are based on small chiral molecules covalently bonded to a silica support. A well-known example is the Whelk-O 1, which features a π-electron acceptor/π-electron donor phase.[9] The chiral recognition is primarily driven by a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[7][10] These covalently bonded phases are highly robust and compatible with a wide range of mobile phases, offering an advantage over some coated polysaccharide CSPs.[9] While often providing alternative selectivity to polysaccharide phases, they have proven to be versatile for a wide array of compound classes.[11]

Performance Comparison of CSPs for Aryl Alkyl Sulfoxide Enantiomers

The following table summarizes experimental data for the separation of methyl phenyl sulfoxide enantiomers on different CSPs, providing a valuable starting point for the method development for fluoromethyl phenyl sulfoxide.

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Selectivity (α)Reference
Polysaccharide-Based
Eurocel 02 (Cellulose-based)250 x 4.6 mm, 5 µmHexane/Ethanol (75:25 v/v)1.01.42[12]
Eurocel 01 (Cellulose-based)250 x 4.6 mm, 3 µmHexane/Ethanol (90:10 v/v)1.01.18[13]
Macrocyclic Antibiotic-Based
CHIROBIOTIC TAG (Teicoplanin Aglycone)-Ethanol/Hexane (40:60 v/v)--[14]
Pirkle-Type
DACH-DNB75 x 4.1 mm, 1.9 µm---[15]

Note: Specific resolution (Rs) values were not consistently reported in the cited application notes for methyl phenyl sulfoxide, but the provided selectivity (α) values indicate successful baseline separation. The DACH-DNB column is a Pirkle-type CSP, and while specific data for methyl phenyl sulfoxide was not in the provided snippets, it is shown to be effective for similar compounds like 2-methoxyphenyl methyl sulfoxide.

Recommended Experimental Protocol: Enantioseparation using a Cellulose-Based CSP

Based on the available data, polysaccharide-based CSPs offer a reliable and high-performance option for the separation of aryl alkyl sulfoxide enantiomers. The following protocol is a robust starting point for the method development for fluoromethyl phenyl sulfoxide.

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Eurocel 02 (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica), 250 x 4.6 mm.

  • Solvents: HPLC-grade n-hexane and ethanol.

  • Sample: Racemic fluoromethyl phenyl sulfoxide standard, approximately 1 mg/mL in mobile phase.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Ethanol (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the fluoromethyl phenyl sulfoxide sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100, where Area1 and Area2 are the peak areas of the major and minor enantiomers, respectively.

  • Calculate the selectivity factor (α) = k'2 / k'1, where k'1 and k'2 are the retention factors of the first and second eluting enantiomers.

  • Calculate the resolution (Rs) = 2 * (t_R2 - t_R1) / (w1 + w2), where t_R1 and t_R2 are the retention times and w1 and w2 are the peak widths at the base of the two enantiomers. A resolution of ≥ 1.5 indicates baseline separation.

Workflow for Chiral HPLC Method Development

The following diagram illustrates a typical workflow for developing and validating a chiral HPLC separation method.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Validation SamplePrep Sample Preparation (Dissolution & Filtration) HPLC_Analysis HPLC Analysis SamplePrep->HPLC_Analysis MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC_Analysis ColumnScreening Column Screening (Polysaccharide, Macrocyclic, Pirkle-type) MobilePhaseOpt Mobile Phase Optimization (Solvent Ratio, Additives) ColumnScreening->MobilePhaseOpt ParameterOpt Parameter Optimization (Flow Rate, Temperature) MobilePhaseOpt->ParameterOpt ParameterOpt->HPLC_Analysis DataProcessing Data Processing (Integration, Calculation of α, Rs, %ee) HPLC_Analysis->DataProcessing MethodValidation Method Validation (ICH Guidelines) DataProcessing->MethodValidation

Caption: Workflow for Chiral HPLC Method Development and Validation.

Conclusion

The enantioselective separation of fluoromethyl phenyl sulfoxide is a critical analytical challenge in the development of novel pharmaceuticals. This guide has provided a comparative overview of the most effective chiral stationary phases for this class of compounds. Polysaccharide-based CSPs, particularly those with cellulose derivatives, offer a highly successful and versatile starting point for method development. Macrocyclic antibiotic and Pirkle-type CSPs provide valuable alternative selectivities and should be considered during column screening to ensure the development of a robust and optimized method. By following the detailed protocol and workflow presented, researchers can confidently establish a reliable HPLC method for the accurate determination of the enantiomeric purity of fluoromethyl phenyl sulfoxide and its analogues, thereby ensuring the safety and efficacy of these important therapeutic agents.

References

  • Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases - PubMed. [Link]

  • Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - MDPI. [Link]

  • Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations | American Pharmaceutical Review. [Link]

  • Enantioseparation of selected chiral sulfoxides using polysaccharide-type chiral stationary phases and polar organic, polar aqueous-organic and normal-phase eluents - PubMed. [Link]

  • Chiral sulfoxide used for enantioseparation | Download Scientific Diagram - ResearchGate. [Link]

  • Daptomycin: A Novel Macrocyclic Antibiotic as a Chiral Selector in an Organic Polymer Monolithic Capillary for the Enantioselective Analysis of a Set of Pharmaceuticals - MDPI. [Link]

  • Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review - PubMed. [Link]

  • Regis Whelk O-1 Chiral Columns - Element Lab Solutions. [Link]

  • Donor-Acceptor (Pirkle)-type CSPs - Chiralpedia. [Link]

  • Sulfated and sulfonated polysaccharide as chiral stationary phases for capillary electrochromatography and capillary electrochromatography–mass spectrometry - PMC. [Link]

  • Chiral separation of Methyl phenyl sulfoxide II - LabRulez LCMS. [Link]

  • Polysaccharide-based CSPs - Chiralpedia. [Link]

  • Chemical structures of chiral sulfoxides series evaluated - ResearchGate. [Link]

  • Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed. [Link]

  • Theoretical Assessment of Chiral Recognition of Whelk-O1 for Chiral Compounds. [Link]

  • Full article: Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches - Taylor & Francis. [Link]

  • Summarization of Screening Hits on the Whelk-O 1, RegisPack, and RegisCell Chiral Stationary Phases (CSPs) | LCGC International. [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • The use of the Whelk-O-1 column in the reversed phase for the... | Download Scientific Diagram - ResearchGate. [Link]

  • Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. [Link]

  • Chiral separation of Methyl phenyl sulfoxide. [Link]

  • Macrocyclic Antibiotics as Separation Agents - Scholars' Mine. [Link]

  • Enantioseparation and racemization of α-aryl-α-fluoroacetonitriles - PubMed - NIH. [Link]

  • Synthesis of 18F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography. [Link]

  • Macrocyclic Antibiotics as Separation Agents - Scholars' Mine. [Link]

  • Enantioseparation of fluorinated 3-(aryl)thio-4,4'-bipyridines - Publications CNR API. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - MDPI. [Link]

  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - MDPI. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. [Link]

Sources

Validation

Comparative Guide to the IR Spectroscopic Characterization of Alpha-Fluoro Sulfoxides

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Spectroscopic Identification, Methodological Comparison, and Protocol Validation Executive Summary The strategic incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Spectroscopic Identification, Methodological Comparison, and Protocol Validation

Executive Summary

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Specifically, alpha-fluoro sulfoxides have emerged as critical motifs because the highly electronegative fluorine atom modulates the lipophilicity, metabolic stability, and electrophilicity of the adjacent sulfinyl (S=O) group .

However, identifying and verifying the structural integrity of alpha-fluoro sulfoxides using Infrared (IR) spectroscopy presents a unique analytical challenge. The spectral proximity of the shifted S=O stretch and the inherently strong C-F stretching vibrations often leads to overlapping bands. This guide objectively compares the IR spectral performance of alpha-fluoro sulfoxides against non-fluorinated sulfoxides and standard alkyl fluorides. Furthermore, it provides a self-validating experimental protocol, comparing the efficacy of Attenuated Total Reflectance (ATR-FTIR) against traditional transmission methods for these sensitive compounds.

Mechanistic Causality: The Inductive Shift in S=O Bonds

To accurately interpret the IR spectra of fluorinated sulfoxides, one must understand the stereoelectronic causality behind the band shifts.

In a standard dialkyl sulfoxide (e.g., dimethyl sulfoxide, DMSO), the S=O bond possesses partial double-bond character due to resonance and d-p π bonding, typically absorbing between 1030 and 1060 cm⁻¹ .

When an electronegative fluorine atom is introduced at the alpha position (e.g., -CF₃ or -CH₂F), it exerts a powerful inductive electron-withdrawing effect (-I effect). This pulls electron density away from the sulfur atom, reducing the polarizability of the S=O bond and increasing its force constant. Consequently:

  • The S=O bond becomes shorter and stronger , shifting the stretching frequency to higher wavenumbers (a "blue shift" to 1080–1150 cm⁻¹ ).

  • The C-F stretching vibrations manifest as intense, often coupled bands in the 1100–1300 cm⁻¹ region, directly overlapping with the shifted S=O band .

Understanding this causality prevents misidentifying a shifted S=O band as a purely C-F stretch, a common error in preliminary drug screening.

Comparative IR Spectral Data

The following table summarizes the quantitative experimental data comparing the characteristic vibrational frequencies across three distinct chemical classes. This allows researchers to benchmark their synthesized alpha-fluoro sulfoxides against standard alternatives.

Compound ClassRepresentative MotifS=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-S Stretch (cm⁻¹)Spectral Overlap Risk
Normal Sulfoxide -CH₂-SO-CH₂-1030 – 1060N/A680 – 720Low
Alpha-Monofluoro Sulfoxide -CH₂-SO-CH₂F1070 – 10901020 – 1050650 – 700Moderate
Alpha-Trifluoro Sulfoxide -CH₂-SO-CF₃1100 – 11501150 – 1300 (Broad/Multiple)600 – 650High
Standard Alkyl Fluoride -CH₂-CF₃N/A1000 – 1300N/ALow

Data synthesized from established spectroscopic parameters for fluoroalkyl and sulfinyl motifs .

Experimental Workflow: High-Resolution ATR-FTIR Protocol

Why ATR-FTIR over KBr Transmission? (Expertise & Experience)

Sulfoxides are inherently hygroscopic. Preparing a traditional KBr pellet exposes the sample to atmospheric moisture and the hygroscopic KBr salt itself. Water molecules readily form hydrogen bonds with the sulfinyl oxygen, which artificially lengthens the S=O bond and lowers its stretching frequency. This artifact directly counteracts and masks the inductive blue-shift caused by the alpha-fluorine atom, leading to false negatives. ATR-FTIR eliminates the need for hygroscopic matrices, preserving the true stereoelectronic state of the molecule.

Step-by-Step Methodology (Self-Validating System)

To ensure a self-validating protocol, the following workflow incorporates internal checks to verify that the observed shifts are due to molecular structure and not environmental artifacts.

Step 1: Environmental Control & Background Acquisition

  • Action: Purge the FTIR spectrometer compartment with dry nitrogen for 15 minutes. Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely.

  • Validation Check: Acquire a background spectrum. The region between 3600–3200 cm⁻¹ (O-H stretch) must be completely flat. If a broad peak is present, moisture is still in the system; re-purge before proceeding.

Step 2: Sample Application

  • Action: Apply 1–2 mg of the rigorously dried alpha-fluoro sulfoxide (stored over 4Å molecular sieves if liquid, or lyophilized if solid) directly onto the ATR crystal. Apply consistent pressure using the anvil for solid samples to ensure intimate crystal contact.

Step 3: Data Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at a high resolution of 2 cm⁻¹ (rather than the standard 4 cm⁻¹) for a minimum of 64 scans. The higher resolution is critical for distinguishing the S=O peak shoulder from the broader C-F multiplet.

Step 4: Spectral Deconvolution

  • Action: Because the S=O (shifted to ~1120 cm⁻¹) and C-F (1150-1300 cm⁻¹) bands heavily overlap in trifluoromethyl sulfoxides, apply Fourier self-deconvolution or second-derivative processing in your spectroscopy software.

  • Validation Check: A true alpha-fluoro sulfoxide will yield a sharp, distinct minimum in the second derivative at the expected S=O frequency, separate from the broader C-F minima.

Logical Workflow for Spectral Identification

The following decision tree illustrates the diagnostic logic used to differentiate alpha-fluoro sulfoxides from non-fluorinated analogs and other electron-withdrawing derivatives.

IR_Identification Start Unknown Sulfinyl Compound FTIR Acquire ATR-FTIR Spectrum (Anhydrous Conditions) Start->FTIR CheckSO Strong band at 1080-1150 cm⁻¹? FTIR->CheckSO NormalSO Normal Sulfoxide (1030-1060 cm⁻¹) CheckSO->NormalSO No CheckCF Strong bands at 1100-1300 cm⁻¹ (C-F Stretch)? CheckSO->CheckCF Yes AlphaFSO Alpha-Fluoro Sulfoxide Confirmed CheckCF->AlphaFSO Yes OtherSO Other EWG-Sulfoxide (e.g., α-Chloro) CheckCF->OtherSO No NMR Orthogonal Validation (¹⁹F & ¹³C NMR) AlphaFSO->NMR

Figure 1: Decision tree for the spectroscopic identification of alpha-fluoro sulfoxides.

Orthogonal Validation

While high-resolution ATR-FTIR provides rapid structural confirmation, the overlapping nature of the 1100–1300 cm⁻¹ region mandates orthogonal validation. Researchers must couple IR findings with ¹⁹F NMR spectroscopy. The presence of a highly deshielded fluorine signal (e.g., -70 to -80 ppm for a -CF₃ group adjacent to a sulfoxide) definitively confirms the structural assignment suggested by the IR inductive shift.

References

  • Title: Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Electrophilic Reagents for the Direct Incorporation of Uncommon SCF₂CF₂H and SCF₂CF₃ Motifs Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Handbook of Molecular Spectroscopy: From Radio Waves to Gamma Rays Source: DOKUMEN.PUB (D.N. Sathyanarayana) URL: [Link]

  • Title: A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide Source: Organic Letters (ACS Publications) URL: [Link]

Comparative

The Fluorinated Sulfur Triad: A Comparative Guide to the Stability of Fluoromethyl Sulfides, Sulfoxides, and Sulfones

Fluoromethylated sulfur motifs—specifically trifluoromethyl ( ), difluoromethyl ( ), and monofluoromethyl ( ) thioethers—have emerged as privileged structures in modern drug design and agrochemistry. By replacing metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Fluoromethylated sulfur motifs—specifically trifluoromethyl (


), difluoromethyl (

), and monofluoromethyl (

) thioethers—have emerged as privileged structures in modern drug design and agrochemistry. By replacing metabolically labile hydrogen atoms with fluorine, medicinal chemists can profoundly alter a molecule's lipophilicity, membrane permeability, and target affinity. However, the sulfur atom itself introduces unique chemical and metabolic liabilities depending on its oxidation state.

This guide provides an in-depth, objective comparison of the structural, synthetic, and metabolic stability of fluoromethyl sulfides, sulfoxides, and sulfones. Designed for researchers and drug development professionals, it synthesizes physical organic principles with actionable, self-validating experimental protocols.

Section 1: Structural and Electronic Stability (A Physical Organic Perspective)

The stability of the fluoromethyl sulfur triad is fundamentally dictated by the oxidation state of the sulfur atom, which modulates both the geometry and the electronic distribution of the adjacent fluorinated carbon.

Electronic Deactivation & Inductive Effects The strong electron-withdrawing nature of fluorinated groups significantly deactivates the adjacent sulfur atom toward electrophilic attack. As sulfur is oxidized from a sulfide (S-II) to a sulfoxide (S-IV) and ultimately a sulfone (S-VI), its electron-withdrawing capacity increases exponentially. This is quantitatively reflected in their Hammett constants (


), which demonstrate that the 

group is one of the most powerfully electron-withdrawing neutral substituents known in organic chemistry .

Conformational Rigidity & Bond Lengths Crystallographic analyses reveal a distinct, counter-intuitive trend in C-F bond lengths across the triad. The C-F bond is longest in the sulfide and shortest in the sulfone . Causality: As the sulfur atom becomes more oxidized and electron-deficient, the


-character of the S-C bond increases. This induces a stronger inductive pull that effectively compresses the adjacent C-F bonds. Furthermore, sulfoxides exhibit a unique gauche alignment of the C-F bonds relative to the sulfur lone pair due to hyperconjugative interactions (the anomeric effect), whereas sulfones, lacking a lone pair, prefer an antiperiplanar conformation to minimize steric and electrostatic repulsion.
Quantitative Structural & Electronic Properties Comparison
PropertyFluoromethyl SulfideFluoromethyl SulfoxideFluoromethyl Sulfone
Oxidation State S(II)S(IV)S(VI)
Hammett Constant (

for

)
0.500.690.93
Mean C-F Bond Length (Å) ~1.390~1.383~1.374
Chemical Oxidation Susceptibility Moderate (Requires strong electrophilic oxidants)Low (Resistant to mild oxidants due to H-bonding in acid)Highly Stable (Inert to further oxidation)
Metabolic Liability (CYP450) High (Rapid S-oxidation)Moderate (Slow over-oxidation)None (Metabolic sink)
Conformational Preference FlexibleGauche (Hyperconjugation with lone pair)Antiperiplanar
Section 2: Synthetic Stability and Oxidative Reactivity

Because fluoromethyl sulfides are electronically deactivated, standard mild oxidants (like dilute


 in neutral solvents) often fail to achieve full conversion, or they lead to uncontrollable mixtures of unreacted sulfide, sulfoxide, and sulfone. Achieving synthetic stability requires a carefully calibrated highly electrophilic environment.

SyntheticWorkflow Step1 1. Dissolve Ar-S-CFn in CF3COOH Step2 2. Prepare TFPAA in situ (15% H2O2 addition) Step1->Step2 Step3 3. Controlled Exothermic Reaction (25-28 °C) Step2->Step3 Dropwise addition (40-90 min) Step4 4. Quench & Extract (Avoid Over-oxidation) Step3->Step4 Monitor via TLC/NMR Product Pure Ar-SO-CFn (Sulfoxide) Step4->Product High Yield

Step-by-step synthetic workflow for the selective oxidation of fluoromethyl sulfides.

Experimental Protocol 1: Selective Oxidation of Fluoromethyl Sulfides to Sulfoxides

This protocol leverages Trifluoroperacetic acid (TFPAA) generated in situ to selectively halt oxidation at the sulfoxide stage .

Causality behind the protocol: By using trifluoroacetic acid (TFA) as the solvent,


 is converted into TFPAA, a highly electrophilic oxidant capable of attacking the electron-poor sulfur. Crucially, TFA hydrogen-bonds with the newly formed sulfoxide, deactivating it against further oxidation and preventing the formation of the sulfone.

Self-Validating Workflow:

  • Preparation: Dissolve the fluoromethyl sulfide (10 mmol) in neat

    
     (15–20 mL) in a round-bottom flask equipped with a magnetic stirrer and thermometer.
    
  • In Situ Generation: Slowly add a 15 mass% aqueous solution of

    
     (10 mmol) dropwise over 40–90 minutes.
    
  • Thermal Control (Validation Step): The reaction is strongly exothermic. The addition rate must be controlled to maintain the internal temperature strictly between 25–28 °C. Exceeding 30 °C breaks the hydrogen-bonding protection, leading to sulfone contamination.

  • Monitoring: Monitor the reaction via

    
     NMR. The starting 
    
    
    
    singlet will shift downfield upon conversion to the sulfoxide. The absence of a third, further downfield peak validates the absence of sulfone.
  • Quenching: Pour the mixture into ice water, neutralize carefully with solid

    
     to pH 6–7, and extract with dichloromethane. Dry over 
    
    
    
    and concentrate.
Section 3: Metabolic Stability in Drug Development

In biological systems, the primary liability of thioethers is Cytochrome P450 (CYP450)-mediated S-oxidation. While fluorination is often used to block metabolic soft spots (such as preventing benzylic oxidation), the sulfur atom remains susceptible to enzymatic attack .

Metabolic Trajectory: Fluoromethyl sulfides are rapidly oxidized by CYP450 enzymes (via a highly reactive heme-iron-oxygen complex) to the corresponding chiral sulfoxides. The subsequent oxidation to the sulfone is significantly slower due to the extreme electron deficiency of the sulfoxide intermediate . The sulfone acts as the ultimate "metabolic sink" and is highly stable against further oxidative degradation. Unlike unfluorinated alkyl ethers, which undergo rapid


-hydroxylation and subsequent dealkylation, fluoromethyl sulfides resist C-S bond cleavage, preserving the structural integrity of the pharmacophore.

MetabolicPathway Sulfide Fluoromethyl Sulfide (Ar-S-CFn) CYP1 CYP450 Sulfide->CYP1 Sulfoxide Fluoromethyl Sulfoxide (Ar-SO-CFn) CYP2 CYP450 Sulfoxide->CYP2 Sulfone Fluoromethyl Sulfone (Ar-SO2-CFn) CYP1->Sulfoxide Fast S-Oxidation CYP2->Sulfone Slow Over-oxidation

CYP450-mediated metabolic oxidation pathway of fluoromethyl sulfides to sulfones.

Experimental Protocol 2: In Vitro Microsomal Stability Assay

This assay evaluates the metabolic half-life (


) and intrinsic clearance (

) of fluorinated sulfur compounds.

Causality behind the protocol: To accurately model in vivo hepatic clearance, this assay uses human liver microsomes (HLMs) rich in CYP450 enzymes. The addition of NADPH is non-negotiable; it serves as the obligate electron donor for the CYP450 catalytic cycle. Without it, the heme-iron-oxygen complex cannot form, and no enzymatic S-oxidation will occur.

Self-Validating Workflow:

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein and 1 µM of the fluoromethyl sulfide test compound. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM

    
    ).
    
  • Sampling: Aliquot 50 µL samples at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • System Validation Controls:

    • Negative Control (Minus-NADPH): Run a parallel incubation replacing the NADPH system with buffer. This validates that any observed oxidation is strictly enzyme-mediated and not due to buffer auto-oxidation.

    • Positive Control: Run a parallel incubation using a non-fluorinated thioether (e.g., thioanisole). This confirms the metabolic viability and enzymatic activity of the HLM batch.

  • Analysis: Centrifuge the quenched samples to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the depletion of the parent sulfide and the appearance of the sulfoxide/sulfone metabolites.

Conclusion

The transition from fluoromethyl sulfide to sulfoxide and sulfone represents a journey from moderate chemical stability to absolute metabolic recalcitrance. While the sulfide offers a highly lipophilic starting point, its inevitable in vivo oxidation must be accounted for during drug design. Conversely, synthesizing the sulfoxide requires precise electrophilic control to prevent over-oxidation. Ultimately, the fluoromethyl sulfone stands as the most structurally compact, electronically deactivated, and metabolically stable member of the triad.

References
  • Horvat, M., Kodrič, G., Jereb, M., & Iskra, J. (2020). "One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide." RSC Advances, 10, 34534-34540.[Link]

  • Meanwell, N. A., et al. (2020). "Conformational Analysis of Acyclic α‐Fluoro Sulfur Motifs." PMC - NIH.[Link]

  • Yagupolskii, Y. L., et al. (2019). "General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group." Molecules, 24(6), 1158.[Link]

  • Meanwell, N. A. (2020). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.[Link]

  • Rodil, A., Slawin, A. M. Z., Al-Maharik, N., Tomita, R., & O'Hagan, D. (2019). "Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif." Beilstein Journal of Organic Chemistry, 15, 1441-1447.[Link]

Validation

Technical Guide: Synthesis of Fluoromethyl Phenyl Sulfoxide (PhSOCH₂F)

Topic: Literature Review of Fluoromethyl Phenyl Sulfoxide Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Fluoromethyl phenyl s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Fluoromethyl Phenyl Sulfoxide Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fluoromethyl phenyl sulfoxide (PhSOCH₂F, CAS 60839-94-3) is a critical monofluoromethylating agent and a chiral building block in medicinal chemistry. Its utility lies in the transfer of the monofluoromethyl group (–CH₂F), a bioisostere for hydroxymethyl and methyl groups that enhances metabolic stability and lipophilicity.

This guide evaluates the primary synthesis methodologies. Unlike simple alkylation, the synthesis of PhSOCH₂F is dominated by the Fluoro-Pummerer Rearrangement and Halogen Exchange strategies. A critical technical challenge is the oxidation selectivity : converting the intermediate sulfide (PhSCH₂F) to the sulfoxide (PhSOCH₂F) without over-oxidation to the sulfone (PhSO₂CH₂F), which is a different reagent (Julia-Kocienski class).

Synthesis Strategy Map

The synthesis landscape is defined by the "Redox Cycle" necessity. Direct fluorination of the sulfoxide often leads to deoxygenation (Pummerer), requiring a re-oxidation step.

SynthesisMap PhSMe Thioanisole (PhSMe) PhSOMe Methyl Phenyl Sulfoxide (PhS(O)Me) PhSMe->PhSOMe Oxidation (NaIO₄) PhSCH2Cl Chloromethyl Phenyl Sulfide (PhSCH₂Cl) PhSMe->PhSCH2Cl NCS CCl₄ PhSCH2F Fluoromethyl Phenyl Sulfide (PhSCH₂F) PhSOMe->PhSCH2F Fluoro-Pummerer (DAST/SbCl₃) PhSCH2Cl->PhSCH2F Halogen Exchange (KF/18-Crown-6) PhSOCH2F Fluoromethyl Phenyl Sulfoxide (PhSOCH₂F) TARGET PhSCH2F->PhSOCH2F Selective Oxidation (NaIO₄ or H₂O₂/TFA) PhSO2CH2F Fluoromethyl Phenyl Sulfone (Over-oxidation impurity) PhSCH2F->PhSO2CH2F Excess Oxidant (Oxone/mCPBA)

Figure 1: The primary synthetic pathways showing the critical intermediate PhSCH₂F and the risk of over-oxidation.

Comparative Analysis of Methods

The choice of method depends on reagent availability and scale. The Fluoro-Pummerer route is the industry standard for reliability, while Halogen Exchange avoids the use of shock-sensitive DAST.

FeatureMethod A: Fluoro-Pummerer (DAST)Method B: Halogen Exchange (KF)Method C: Enantioselective Oxidation
Precursor Methyl Phenyl SulfoxideChloromethyl Phenyl SulfideFluoromethyl Phenyl Sulfide
Key Reagent DAST (Diethylaminosulfur trifluoride)KF / 18-Crown-6Chiral Oxaziridine / Enzyme
Mechanism Pummerer Rearrangement (Deoxygenative Fluorination)S_N2 SubstitutionAsymmetric Oxygen Transfer
Yield (Step 1) 75–85% (to Sulfide)60–75%N/A
Scalability Moderate (DAST safety limits)HighLow (Reagent cost)
Safety Profile Low (DAST is explosive/corrosive)Medium (Toxic crown ethers)High
Primary Use General Lab SynthesisAvoiding DASTChiral Reagent Preparation

Detailed Experimental Protocols

Protocol A: The Fluoro-Pummerer Route (Standard)

This method utilizes the interaction between DAST and the sulfoxide oxygen to trigger a rearrangement that introduces fluorine at the alpha-position while reducing the sulfur.

Step 1: Synthesis of Fluoromethyl Phenyl Sulfide (PhSCH₂F)

  • Reagents: Methyl phenyl sulfoxide (1.0 eq), DAST (1.3 eq), SbCl₃ (catalytic, 0.05 eq), CHCl₃.

  • Procedure:

    • Dissolve methyl phenyl sulfoxide in anhydrous CHCl₃ under Argon.

    • Cool to 0°C. Add DAST dropwise (Exothermic!).

    • Add SbCl₃ catalyst.[1][2]

    • Stir at room temperature for 3–4 hours. The solution typically turns orange.

    • Quench: Pour slowly into ice-cold saturated NaHCO₃/NaOH solution. Caution: Vigorous gas evolution.

    • Extract with CHCl₃, dry over K₂CO₃, and concentrate.

    • Purification: Distillation or flash chromatography (silica, Hexane/EtOAc).

  • Mechanistic Note: SbCl₃ acts as a Lewis acid to accelerate the Pummerer rearrangement, preventing the formation of elimination byproducts.

Step 2: Selective Oxidation to Sulfoxide (PhSOCH₂F)

  • Reagents: PhSCH₂F (from Step 1), Sodium Metaperiodate (NaIO₄, 1.1 eq), MeOH/H₂O (1:1).

  • Procedure:

    • Dissolve PhSCH₂F in MeOH.

    • Add a solution of NaIO₄ in water dropwise at 0°C.

    • Stir at 0°C to RT for 12 hours.

    • Filter off the precipitated NaIO₃.

    • Extract filtrate with CH₂Cl₂.[1][3]

    • Critical: Monitor by TLC. Stop immediately upon disappearance of sulfide to prevent sulfone formation.

  • Result: PhSOCH₂F (Yield: ~85-90%).[3][4]

Protocol B: Halogen Exchange (DAST-Free)

Ideal for labs lacking DAST handling capabilities.

  • Reagents: Chloromethyl phenyl sulfide (PhSCH₂Cl), Spray-dried KF (5.0 eq), 18-Crown-6 (0.1 eq), Acetonitrile.

  • Procedure:

    • Combine PhSCH₂Cl, KF, and 18-Crown-6 in dry acetonitrile.

    • Reflux for 24–48 hours.

    • Filter salts and concentrate.[3]

    • Purify PhSCH₂F by distillation.

    • Proceed to Step 2 (Oxidation) as above.

Mechanistic Insight: The Selectivity Challenge

The oxidation of the sulfide (PhSCH₂F) to the sulfoxide (PhSOCH₂F) is the most yield-critical step. The fluorine atom exerts a strong electron-withdrawing effect, deactivating the sulfur slightly compared to a methyl sulfide, but the sulfoxide product is still prone to further oxidation.

Why NaIO₄? Sodium periodate is the oxidant of choice because it is kinetically slow to oxidize sulfoxides to sulfones, whereas mCPBA or Oxone are more aggressive and difficult to control at the mono-oxidation stage.

OxidationMech Substrate Ph-S-CH₂F (Sulfide) Transition Periodate Cyclic Intermediate Substrate->Transition NaIO₄ attack Product Ph-S(=O)-CH₂F (Sulfoxide) Transition->Product Ligand Exchange OverOx Ph-SO₂-CH₂F (Sulfone) Product->OverOx Blocked by kinetic barrier of NaIO₄

Figure 2: Kinetic control in the oxidation of alpha-fluoro sulfides.

Safety & Handling

  • DAST (Diethylaminosulfur trifluoride): Highly thermal sensitive. Do not heat above 50°C. Reacts violently with water to produce HF. Use only in a fume hood with HF-compatible first aid (Calcium Gluconate gel) available.

  • PhSOCH₂F Stability: The sulfoxide is thermally stable at room temperature but should be stored at 4°C. It can undergo Pummerer-type decomposition under strongly acidic conditions.

References

  • McCarthy, J. R., Peet, N. P., LeTourneau, M. E., & Inbasekaran, M. (1985). Nucleophilic substitution in alpha-halo sulfoxides. Synthesis of alpha-fluorosulfoxides. Journal of the American Chemical Society.[5] Link

  • Robins, M. J., & Wnuk, S. F. (1993). Fluorination at C5' of nucleosides.[6] Synthesis of the new class of 5'-fluoro-5'-S-aryl(alkyl)thionucleosides from adenosine. The Journal of Organic Chemistry. Link

  • Reutrakul, V., & Rukachaisirikul, V. (1983). Reaction of chloromethyl phenyl sulfoxide with fluoride ion.[2] Tetrahedron Letters. Link

  • Lal, G. S., et al. (1999). Fluorination of Sulfides and Sulfoxides with Selectfluor. The Journal of Organic Chemistry. Link

  • Organic Syntheses. (1998). Fluoromethyl Phenyl Sulfone (Note 2 describes Sulfoxide intermediate).[1][6] Organic Syntheses, Coll.[4] Vol. 9, p.446. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of ((fluoromethyl)sulfinyl)benzene

Hazard Profile and Risk Assessment While a specific Safety Data Sheet (SDS) for ((fluoromethyl)sulfinyl)benzene is not widely available, an analysis of structurally similar compounds allows for a presumptive hazard asses...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile and Risk Assessment

While a specific Safety Data Sheet (SDS) for ((fluoromethyl)sulfinyl)benzene is not widely available, an analysis of structurally similar compounds allows for a presumptive hazard assessment. This proactive approach is crucial for implementing appropriate safety measures.

Analogous Compound Analysis:

  • Fluoromethyl Phenyl Sulfone (CAS 20808-12-2): This compound, which shares the fluoromethyl and phenyl groups, is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3]

  • ((Trifluoromethyl)sulfinyl)benzene (CAS 703-18-4): As a sulfoxide with a trifluoromethyl group, it is known to be harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.

  • [(Difluoromethyl)sulfonyl]benzene (CAS 1535-65-5): This difluoromethylated sulfone is also categorized as an irritant.[4]

Based on this data, it is prudent to handle ((fluoromethyl)sulfinyl)benzene as a substance that is:

  • A skin and eye irritant.

  • Potentially harmful if swallowed or inhaled.

  • A respiratory tract irritant.

Due to the presence of a fluorine atom, it should be managed as a halogenated organic compound .[5][6][7]

Hazard Classification (Presumptive)GHS Pictogram (Anticipated)Precautionary Statements (Recommended)
Skin Irritation (Category 2)Exclamation Mark (GHS07)P264, P280, P302+P352, P332+P313[1]
Serious Eye Irritation (Category 2)Exclamation Mark (GHS07)P280, P305+P351+P338, P337+P313[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationExclamation Mark (GHS07)P261, P271, P304+P340, P312[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, the following minimum PPE must be worn to mitigate exposure risks:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Chemically impermeable gloves, such as nitrile rubber, are required. Always check the glove manufacturer's compatibility chart for the specific chemical or a suitable analogue.[1]

  • Body Protection: A laboratory coat must be worn.[8]

  • Respiratory Protection: All handling of open containers or waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9]

Disposal Workflow for ((fluoromethyl)sulfinyl)benzene Waste

The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing ((fluoromethyl)sulfinyl)benzene.

cluster_0 Waste Identification & Segregation cluster_1 Liquid Waste Management cluster_2 Solid Waste Management cluster_3 Final Disposal start Start: Generation of ((fluoromethyl)sulfinyl)benzene Waste waste_type Is the waste pure, a solution, or on solid materials? start->waste_type liquid_waste Collect in a designated 'Halogenated Organic Liquid Waste' container. waste_type->liquid_waste Pure or Solution solid_waste Collect in a designated 'Halogenated Contaminated Solid Waste' container (e.g., lined pail or double-bagged). waste_type->solid_waste Solid Materials (gloves, wipes, etc.) label_liquid Label container with: - 'Hazardous Waste' - '((fluoromethyl)sulfinyl)benzene' - All other components and percentages - Date of accumulation liquid_waste->label_liquid storage Store sealed container in a designated Satellite Accumulation Area (e.g., flammable cabinet), segregated from incompatible materials. label_liquid->storage label_solid Label container with: - 'Hazardous Waste' - 'Solid waste contaminated with ((fluoromethyl)sulfinyl)benzene' - Date of accumulation solid_waste->label_solid label_solid->storage pickup Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department. storage->pickup

Caption: Decision workflow for the safe disposal of ((fluoromethyl)sulfinyl)benzene waste.

Step-by-Step Disposal Procedures

Sink or drain disposal of ((fluoromethyl)sulfinyl)benzene is strictly prohibited.[8][10] All waste must be collected for disposal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[9][10]

Pure or Solutions of ((fluoromethyl)sulfinyl)benzene
  • Container Selection: Choose a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[11]

  • Waste Segregation: This waste must be segregated as Halogenated Organic Waste .[5][6][7] Do not mix with non-halogenated solvents, acids, bases, or other incompatible waste streams.[12]

  • Collection: Carefully transfer the waste into the designated container within a chemical fume hood.[9] Avoid splashing. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Labeling: Immediately label the container clearly.[11] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "((fluoromethyl)sulfinyl)benzene".

    • If in a solution, list all components and their approximate percentages.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

  • Storage: Keep the container tightly closed except when adding waste.[11] Store it in a designated satellite accumulation area, which should be a secondary containment bin within a well-ventilated area, such as a flammable storage cabinet.[9]

  • Disposal Request: Once the container is full or you are finished with the process, arrange for a chemical waste pickup through your institution's EH&S office.[9]

Contaminated Solid Waste

This includes items such as gloves, absorbent pads, pipette tips, and vials that have come into contact with ((fluoromethyl)sulfinyl)benzene.

  • Collection: Place all contaminated solid waste into a designated, leak-proof container. This can be a plastic-lined pail or heavy-duty plastic bags (double-bagging is recommended).[8]

  • Labeling: Label the container or bag as "Hazardous Waste" and specify "Solid waste contaminated with ((fluoromethyl)sulfinyl)benzene".

  • Storage: Store the sealed container with other solid chemical waste, away from incompatible materials.

  • Disposal Request: Arrange for pickup with your liquid waste through your institution's EH&S department.

Spill Management Procedures

In the event of a spill, remain calm and follow these procedures.

Minor Spill (Contained within a chemical fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Confirm you are wearing the appropriate PPE (lab coat, goggles, and gloves).

  • Containment: Confine the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[13][14] Work from the outside of the spill inward to prevent spreading.[15]

  • Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated container for hazardous solid waste.[15]

  • Decontamination: Wipe down the spill area with a cloth dampened with soap and water. Place the cleaning materials into the solid hazardous waste container.

  • Label and Dispose: Seal and label the waste container as described in section 4.2 and arrange for disposal.

Major Spill (Outside of a chemical fume hood or a large volume)
  • Evacuate: Immediately evacuate the area. Alert all personnel in the vicinity and your supervisor.

  • Isolate: If safe to do so, close the doors to the laboratory to contain any vapors. Prevent entry to the area.

  • Contact EH&S: Contact your institution's EH&S department or emergency response team immediately.[8] Provide them with the name of the chemical, the estimated volume spilled, and the location.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the professional response team.

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as regular trash or recycled.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[16]

  • Collect Rinsate: The rinsate from these washes is considered hazardous waste and must be collected in a designated "Halogenated Organic Liquid Waste" container.[16]

  • Final Rinse: Perform a final rinse with water. This final rinsate can typically be disposed of down the drain, but check your local regulations.[17]

  • Air Dry: Allow the container to air dry completely in the fume hood.

  • Deface Label: Completely remove or obliterate the original chemical label with a permanent marker.[17]

  • Mark as Empty: Clearly write "EMPTY" on the container.[17]

  • Dispose: The decontaminated container can now be disposed of in the appropriate receptacle for glass or plastic waste.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific Chemical Hygiene Plan and EH&S guidelines, as they are the primary source for compliance in your workplace.[18][19]

References

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). University of Washington.
  • Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene. (n.d.). LookChem.
  • ((Trifluoromethyl)sulfinyl)benzene | 703-18-4. (n.d.). MilliporeSigma.
  • Fluoromethyl phenyl sulfone SDS, 20808-12-2 Safety Data Sheets. (2019, July 15). ECHEMI.
  • 4-(Trifluoromethyl)benzene-1-sulfonyl chloride - SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
  • 4 - • SAFETY DATA SHEET. (2025, November 06). MilliporeSigma.
  • Navigating the Disposal of Dimethyl Sulfoxide (DMSO): A Procedural Guide for Laboratory Professionals. (n.d.). Benchchem.
  • (((Trifluoromethyl)sulfinyl)methyl)benzene. (n.d.). ChemScene.
  • Proper Disposal of Dimethyl Sulfoxide-d6 (DMSO-d6): A Procedural Guide. (n.d.). Benchchem.
  • 5.4.1.1 Incidental Spill Cleanup Procedures. (n.d.). University of California, Santa Cruz.
  • How to Properly Dispose of Empty Chemical Containers. (2026, February 03). Environmental Marketing Services.
  • SPILL CLEANUP QUICK REFERENCE. (n.d.). University of North Florida.
  • HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University.
  • Fluoromethyl phenyl sulfone | 20808-12-2. (2025, July 04). ChemicalBook.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville.
  • 7.2 Organic Solvents. (n.d.). Cornell University.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Decontaminating Empty Containers. (2025, September 25). University of Illinois Urbana-Champaign.
  • CAS 68965-44-6: Benzene, [[(difluoromethyl)thio]methyl]-. (n.d.). CymitQuimica.
  • Organic Solvent Waste Disposal. (n.d.). The University of British Columbia.
  • SAFETY DATA SHEET. (2009, May 14). ThermoFisher Scientific.
  • General Chemical Spill Procedures. (n.d.). University of Houston.
  • The Laboratory Standard. (n.d.). Vanderbilt University.
  • Spills, leaks and disposal of containers and chemicals. (n.d.). Food and Agriculture Organization of the United Nations.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. (n.d.). The University of British Columbia.
  • Chemical Waste Guide. (2025, March 13). Business Waste.
  • ((Fluoromethyl)sulfonyl)benzene. (n.d.). BLD Pharm.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). Occupational Safety and Health Administration.
  • Perspective on halogenated organic compounds. (2023, November 02). National Institutes of Health.
  • Chemical Containers. (n.d.). Case Western Reserve University.
  • Chemical Safety Data Sheet MSDS / SDS - 4-(Trifluoromethyl)benzene-1-sulfonyl chloride. (2026, January 17). ChemicalBook.
  • Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. (2023, June 26). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Material Safety Data Sheet - 4-(Trifluoromethyl)benzene-1-sulfonyl chloride, 97%. (2005, October 03). Cole-Parmer.
  • Learn the Basics of Hazardous Waste. (2025, March 24). United States Environmental Protection Agency.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.

Sources

Handling

Personal protective equipment for handling ((fluoromethyl)sulfinyl)benzene

As a Senior Application Scientist, I have developed this comprehensive technical and operational guide to bridge the gap between theoretical organofluorine chemistry and bench-level safety. Handling ((fluoromethyl)sulfin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive technical and operational guide to bridge the gap between theoretical organofluorine chemistry and bench-level safety. Handling ((fluoromethyl)sulfinyl)benzene (also known as fluoromethyl phenyl sulfoxide) requires a deep understanding of its unique reactivity, thermal lability, and permeation hazards.

This guide is designed to be your definitive, self-validating resource for the safe synthesis, handling, and disposal of this critical monofluoromethylating reagent.

Physicochemical & Hazard Profile

To handle a chemical safely, we must first understand the physical and mechanistic forces governing its behavior. ((Fluoromethyl)sulfinyl)benzene is a highly valuable synthon used primarily for the stereospecific synthesis of terminal vinyl fluorides and fluoromethylketones [1]. However, its molecular structure introduces specific operational challenges.

Table 1: Quantitative Physicochemical & Hazard Data

Property / ParameterQuantitative Value / DescriptionOperational Implication
Boiling Point 62 °C at 40 PaRequires high-vacuum, short-path distillation. Thermal degradation occurs rapidly at atmospheric pressure [2].
Chemical Stability Labile on stationary phasesPurification via standard silica gel column chromatography leads to product decomposition.
Dermal Permeation High (Sulfoxide moiety)Acts as an aggressive carrier solvent. Rapidly penetrates dermal layers, carrying toxic impurities into the bloodstream.
Carbanion Stability Moderately stable only at -78 °CLithiation requires strict cryogenic control to prevent violent exothermic decomposition[1].

Mechanistic Hazard Assessment & PPE Matrix

The hazards of ((fluoromethyl)sulfinyl)benzene do not exist in isolation; they are amplified by the reagents required to activate it (e.g., Lithium Diisopropylamide, LDA). Standard laboratory PPE is insufficient for this workflow.

PPE Hazard Hazard: ((Fluoromethyl)sulfinyl)benzene Sub1 Sulfoxide Carrier Effect (Dermal Permeation) Hazard->Sub1 Sub2 Pyrophoric Reagents (LDA / n-BuLi usage) Hazard->Sub2 PPE3 Face Shield & Goggles Hazard->PPE3 Splash Risk PPE1 Butyl Rubber Gloves Sub1->PPE1 Blocks Permeation PPE2 Nomex Lab Coat Sub2->PPE2 Flame Resistance

Figure 1: Mechanistic rationale for PPE selection based on chemical properties.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality & Mechanistic Rationale
Hand Protection Butyl Rubber or SilverShield LaminateSulfoxides act as carrier solvents that rapidly permeate standard nitrile. Butyl rubber provides a dense, non-polar barrier against polar aprotic permeation.
Eye/Face Splash Goggles + Polycarbonate ShieldProtects ocular mucosa from corrosive splashes, particularly during the highly exothermic quenching of lithiated intermediates.
Body Nomex Flame-Resistant Lab CoatEssential when handling the pyrophoric bases (e.g., LDA) required to deprotonate the sulfoxide.
Respiratory Fume Hood (Face velocity >100 fpm)Mitigates the inhalation risk of volatile fluorinated byproducts and sulfurous decomposition gases.

Operational Protocols & Handling

The following protocols are engineered as self-validating systems . By embedding analytical checks directly into the workflow, you ensure safety and yield simultaneously.

Workflow A Methyl Phenyl Sulfide B Chloromethyl Phenyl Sulfide A->B SO2Cl2 C Fluoromethyl Phenyl Sulfide B->C CsF, PEG 200 D ((Fluoromethyl)sulfinyl)benzene C->D NBS, MeOH/H2O E Lithio Carbanion (-78°C) D->E LDA, THF F Alkylated Sulfoxide E->F Carbonyl Addition G Vinyl Fluorides F->G Thermal Pyrolysis

Figure 2: Synthetic workflow and downstream application of ((fluoromethyl)sulfinyl)benzene.

Protocol A: Purification via High-Vacuum Distillation
  • Challenge: The intermediate is prone to decomposition during standard silica gel column chromatography [2].

  • Step 1 (Setup): Equip a short-path distillation apparatus connected to a high-vacuum pump capable of reaching <50 Pa.

  • Step 2 (Distillation): Distill the crude yellow oil strictly at 62 °C under 40 Pa vacuum.

  • Causality: High vacuum drastically lowers the boiling point, preventing thermal degradation of the labile fluoromethyl sulfoxide bond.

  • Self-Validation: Analyze the distillate via ¹H NMR. The presence of a characteristic doublet of doublets for the -CH₂F protons (around 5.15 ppm and 5.03 ppm) confirms structural integrity, while a clean baseline in the aromatic region confirms the absolute removal of decomposition byproducts[2].

Protocol B: Lithiation and Alkylation
  • Step 1 (Deprotonation): Dissolve purified ((fluoromethyl)sulfinyl)benzene in anhydrous THF under an argon atmosphere. Cool the reactor to exactly -78 °C. Slowly add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise.

  • Causality: LDA is chosen over n-BuLi to prevent nucleophilic attack on the sulfinyl sulfur. The -78 °C temperature is critical; the resulting α-lithio carbanion is only moderately stable and will decompose exothermically if the temperature rises [1].

  • Step 2 (Electrophile Addition): Add the target aldehyde or ketone dropwise, maintaining the internal temperature below -70 °C.

  • Step 3 (Pyrolysis): Isolate the β-hydroxy-α-fluoromethyl phenyl sulfoxide intermediate, then subject it to thermal pyrolysis to yield the terminal vinyl fluoride.

  • Causality: Heating induces a syn-elimination of phenylsulfenic acid, yielding the terminal vinyl fluoride stereospecifically[1].

  • Self-Validation: Monitor the reaction via ¹⁹F NMR. The shift from the starting sulfoxide fluorine signal to the characteristic vinyl fluoride multiplet serves as an internal, absolute validation of successful elimination.

Emergency Response & Spill Management

Because of its carrier-solvent properties, immediate action is required in the event of a spill or exposure.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use organic solvents (like ethanol or acetone) to clean the skin , as this will exponentially increase the dermal absorption of the sulfoxide.

  • Bench Spills:

    • Don a respirator and fresh butyl rubber gloves.

    • Cover the spill with a non-combustible, high-capacity absorbent (e.g., diatomaceous earth or vermiculite).

    • Sweep the absorbed material using non-sparking tools into a highly visible, chemically resistant, sealable container.

    • Decontaminate the bench surface with a 5% sodium hypochlorite solution to oxidize residual sulfides/sulfoxides to less hazardous sulfones, followed by a thorough water rinse.

Waste Management & Disposal Plan

Organofluorine compounds pose severe environmental and infrastructural risks if disposed of improperly.

  • Segregation Logic: All waste containing ((fluoromethyl)sulfinyl)benzene must be segregated into dedicated "Halogenated Organic Waste" containers. Never mix with acidic waste, as this can trigger the release of toxic sulfur dioxide (SO₂) or hydrogen fluoride (HF) gases.

  • Disposal Causality: The material must be sent to a specialized hazardous waste facility for high-temperature incineration. Incineration of fluorinated compounds generates highly corrosive Hydrogen Fluoride (HF) gas; therefore, the disposal facility must be explicitly equipped with alkaline wet scrubbers to neutralize HF emissions before they reach the atmosphere.

References

  • Reutrakul, V., & Rukachaisirikul, V. (1983). Fluoromethyl phenyl sulfoxide: Highly convenient syntheses of vinyl fluorides and fluoromethylketones. Tetrahedron Letters, 24(7), 725-728. URL:[Link]

  • Leitão, E. P. T., & Ascenso, O. (n.d.). Monofluoromethylation Reagents. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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